Product packaging for Boc-DODA(Cat. No.:CAS No. 275823-77-3)

Boc-DODA

Cat. No.: B1339962
CAS No.: 275823-77-3
M. Wt: 304.43 g/mol
InChI Key: KBKPMBHJVGMJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-DODA is a useful research compound. Its molecular formula is C15H32N2O4 and its molecular weight is 304.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H32N2O4 B1339962 Boc-DODA CAS No. 275823-77-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[3-[4-(3-aminopropoxy)butoxy]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32N2O4/c1-15(2,3)21-14(18)17-9-7-13-20-11-5-4-10-19-12-6-8-16/h4-13,16H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKPMBHJVGMJKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOCCCCOCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559547
Record name tert-Butyl {3-[4-(3-aminopropoxy)butoxy]propyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

275823-77-3
Record name tert-Butyl {3-[4-(3-aminopropoxy)butoxy]propyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-DODA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-DODA, chemically identified as tert-butyl N-[3-[4-(3-aminopropoxy)butoxy]propyl]carbamate, is a bifunctional linker molecule increasingly utilized in bioconjugation, drug delivery systems, and peptide synthesis. Its structure features a terminal primary amine and a tert-butyloxycarbonyl (Boc)-protected amine, connected by a flexible hydrophilic spacer. This design allows for sequential and controlled conjugation of different molecules, making it a valuable tool in the development of complex bioconjugates and targeted therapeutics. This guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, reactivity, and stability, along with generalized experimental protocols for its use.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in different solvents and reaction conditions.

PropertyValueReference
IUPAC Name tert-butyl N-[3-[4-(3-aminopropoxy)butoxy]propyl]carbamate
Molecular Formula C15H32N2O4
Molecular Weight 304.43 g/mol
CAS Number 275823-77-3
Appearance Liquid or oil at room temperature
Purity Typically >95%
Storage Recommended storage at -20°C to maintain stability.

Spectroscopic Data

Solubility

The solubility of this compound is dictated by its amphiphilic nature, possessing both hydrophobic (Boc group, alkyl chain) and hydrophilic (ether linkages, amines) regions. While quantitative solubility data in various organic solvents is not extensively published, a general solubility profile can be inferred. It is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Its solubility in aqueous solutions is limited but can be enhanced by the hydrophilic spacer. For experimental determination of solubility, a standardized protocol involving the equilibrium solubility method is recommended.

Reactivity and Stability

The chemical utility of this compound stems from its two distinct functional groups: a reactive terminal primary amine and a temporarily protected primary amine.

Terminal Primary Amine: The free primary amine is a nucleophile and can readily react with various electrophilic functional groups to form stable covalent bonds. Common reactions include:

  • Amide bond formation: Reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, and carboxylic acids (in the presence of coupling agents like EDC/NHS) to form stable amide linkages.

  • Reaction with carbonyls: Can react with aldehydes and ketones to form Schiff bases, which can be further reduced to stable secondary amines.

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many synthetic conditions and its facile removal under acidic conditions.

  • Stability: The Boc group is generally stable to basic conditions, nucleophiles, and catalytic hydrogenation.[1] However, it is sensitive to strong acids.[2] The ether linkages within the spacer are generally stable under most bioconjugation conditions.

  • Deprotection (Debocylation): The Boc group is readily cleaved under acidic conditions to reveal the free primary amine.[3] This is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[3] The generation of a tert-butyl cation during deprotection can potentially lead to side reactions with nucleophilic sites on the substrate.[4] The use of scavengers may be necessary in such cases. Thermal deprotection has also been reported for some N-Boc protected amines.

Experimental Protocols

The following are generalized experimental protocols for the key reactions involving this compound. Note: These protocols are starting points and require optimization based on the specific substrate, payload, and desired outcome.

Protocol 1: Conjugation of this compound to an NHS Ester-Activated Payload

This protocol describes the reaction between the terminal primary amine of this compound and a payload molecule activated with an NHS ester.

Materials:

  • This compound

  • NHS ester-activated payload

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 7.2-8.5)

  • Quenching reagent (e.g., Tris or glycine solution)

  • Purification system (e.g., size-exclusion chromatography or HPLC)

Procedure:

  • Preparation of Reactants:

    • Dissolve the NHS ester-activated payload in anhydrous DMF or DMSO to a known concentration.

    • Dissolve this compound in the reaction buffer.

  • Conjugation Reaction:

    • Add the NHS ester solution to the this compound solution. A molar excess of the NHS ester (typically 5-20 fold) is often used to ensure complete reaction with the amine.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring. The optimal reaction time and temperature should be determined empirically.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Quenching the Reaction:

    • (Optional) Add a quenching reagent like Tris or glycine to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting Boc-protected conjugate from excess reagents and byproducts using size-exclusion chromatography, dialysis, or preparative HPLC.

Protocol 2: Deprotection of the Boc Group

This protocol outlines the removal of the Boc protecting group to expose the second primary amine for further conjugation.

Materials:

  • Boc-protected conjugate

  • Deprotection reagent (e.g., Trifluoroacetic acid (TFA) or 4M HCl in dioxane)

  • Anhydrous organic solvent (e.g., Dichloromethane (DCM))

  • Neutralization solution (e.g., a weak base like diisopropylethylamine (DIPEA) in DCM)

  • Purification system (e.g., HPLC or precipitation)

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected conjugate in an anhydrous organic solvent like DCM.

  • Deprotection:

    • Add the deprotection reagent to the solution. For example, use a solution of 20-50% TFA in DCM.

    • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction time will depend on the substrate and should be monitored by TLC or LC-MS.

  • Work-up and Neutralization:

    • Remove the excess acid and solvent under reduced pressure.

    • Co-evaporate with a solvent like toluene to ensure complete removal of the acid.

    • Dissolve the residue in a suitable solvent and neutralize the resulting amine salt with a weak base like DIPEA.

  • Purification:

    • Purify the deprotected conjugate using an appropriate method such as HPLC or precipitation to obtain the final product.

Logical Workflow for Bioconjugation

The following diagram illustrates a typical workflow for using this compound to link a therapeutic payload to a targeting biomolecule (e.g., an antibody).

G cluster_0 Step 1: Payload Activation cluster_1 Step 2: Ligation to this compound cluster_2 Step 3: Boc Deprotection cluster_3 Step 4: Conjugation to Biomolecule Payload Therapeutic Payload (with Carboxylic Acid) NHS_Ester NHS Ester-Activated Payload Payload->NHS_Ester EDC, NHS Boc_Conjugate Boc-Protected Payload-Linker Conjugate NHS_Ester->Boc_Conjugate Boc_DODA This compound Boc_DODA->Boc_Conjugate Amine_Conjugate Amine-Reactive Payload-Linker Boc_Conjugate->Amine_Conjugate TFA or HCl Final_Conjugate Final Bioconjugate (e.g., ADC) Amine_Conjugate->Final_Conjugate Biomolecule Targeting Biomolecule (e.g., Antibody with Lysines) Biomolecule->Final_Conjugate Amide Bond Formation

References

Boc-DODA: A Technical Whitepaper on Structure and Synthetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a detailed overview of the chemical structure and general applications of N-tert-butoxycarbonyl-1,12-diamino-4,9-dioxadodecane (Boc-DODA). Contrary to the initial inquiry, a thorough review of publicly available scientific literature and chemical databases reveals no evidence that this compound functions as a CD1d inhibitor or possesses a known mechanism of action related to the modulation of invariant Natural Killer T (iNKT) cells. The information presented herein is based on its established role as a chemical linker.

Executive Summary

This compound is a bifunctional linker molecule characterized by a terminal amine and a Boc-protected amine, separated by a hydrophilic poly(ethylene glycol) (PEG)-like spacer. Its structure is well-suited for applications in bioconjugation, peptide synthesis, and the development of targeted drug delivery systems. This whitepaper details the chemical structure of this compound, provides a summary of its physicochemical properties, and outlines a hypothetical experimental workflow for its use in creating a bioconjugate for immunological research.

Structure and Physicochemical Properties

This compound, systematically named 1-(Boc-amino)-4,9-dioxa-12-dodecanamine, is a diamine derivative with a flexible diether backbone. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the terminal amines allows for selective chemical modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₁₅H₃₂N₂O₄[1][2]
Molecular Weight 304.43 g/mol [3][4]
CAS Number 275823-77-3, 101187-29-5[1]
Appearance Yellow oil
Purity Typically ≥97%
Solubility Soluble in organic solvents such as DCM and DMF. The PEG-like spacer enhances water solubility compared to analogous alkyl chains.

Note on CAS Numbers: Both CAS numbers 275823-77-3 and 101187-29-5 are used in commercial listings for what appears to be the same chemical structure. Researchers should verify the specific product information from their supplier.

Chemical Structure Diagram

Boc_DODA_Structure Boc Boc-N CH2_1 CH₂ Boc->CH2_1 CH2_2 CH₂ CH2_1->CH2_2 CH2_3 CH₂ CH2_2->CH2_3 O_1 O CH2_3->O_1 CH2_4 CH₂ O_1->CH2_4 CH2_5 CH₂ CH2_4->CH2_5 CH2_6 CH₂ CH2_5->CH2_6 CH2_7 CH₂ CH2_6->CH2_7 O_2 O CH2_7->O_2 CH2_8 CH₂ O_2->CH2_8 CH2_9 CH₂ CH2_8->CH2_9 CH2_10 CH₂ CH2_9->CH2_10 NH2 NH₂ CH2_10->NH2

Caption: Chemical structure of this compound.

Mechanism of Action as a Chemical Linker

The primary function of this compound is to covalently connect two different molecules. Its mechanism of action in this context is based on the reactivity of its two terminal amine groups.

  • Free Amine Reactivity: The unprotected terminal amine is nucleophilic and can react with various electrophilic functional groups, such as carboxylic acids (in the presence of activators like EDC or HATU), activated esters (e.g., NHS esters), aldehydes, and ketones. This allows for the attachment of this compound to a molecule of interest, such as a peptide, protein, or drug.

  • Boc Group Deprotection: The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group. It is stable under a wide range of conditions but can be efficiently removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), to expose a second primary amine.

  • Sequential Conjugation: This differential protection allows for a stepwise conjugation strategy. The first molecule can be attached at the free amine, followed by deprotection of the Boc group and subsequent attachment of a second molecule to the newly exposed amine.

Signaling Pathway (Hypothetical Application)

While this compound itself does not have a known signaling mechanism, it can be used to create conjugates that do. For instance, one could synthesize a conjugate of a known iNKT cell agonist (like α-GalCer) with a fluorescent dye for imaging studies. The logical relationship for such a conjugate's action is depicted below.

iNKT_Activation_Workflow Conjugate α-GalCer-BocDODA-Dye Conjugate APC Antigen Presenting Cell (APC) Conjugate->APC Uptake CD1d CD1d APC->CD1d Loading of α-GalCer moiety TCR iNKT Cell TCR CD1d->TCR Presentation to iNKT_Cell iNKT Cell TCR->iNKT_Cell Triggers Activation Cellular Activation iNKT_Cell->Activation Cytokines Cytokine Release (e.g., IFN-γ, IL-4) Activation->Cytokines Imaging Fluorescence Imaging Activation->Imaging Enables

Caption: Hypothetical iNKT cell activation by a this compound-linked conjugate.

Experimental Protocols

The following is a generalized, hypothetical protocol for the synthesis of a bioconjugate using this compound. Specific reaction conditions would need to be optimized for the particular molecules being conjugated.

Protocol: Synthesis of a Peptide-Boc-DODA-Dye Conjugate

Objective: To conjugate a peptide (via its C-terminus) to the free amine of this compound and a fluorescent dye (NHS ester) to the deprotected amine.

Materials:

  • Peptide with a C-terminal carboxylic acid

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Fluorescent dye NHS ester

  • Reverse-phase HPLC for purification

Methodology:

  • Activation of Peptide Carboxyl Group:

    • Dissolve the peptide (1 eq.) in anhydrous DMF.

    • Add EDC (1.2 eq.) and NHS (1.2 eq.).

    • Stir at room temperature for 1-2 hours to form the NHS ester-activated peptide.

  • Conjugation to this compound:

    • Dissolve this compound (1.5 eq.) in anhydrous DMF.

    • Add the activated peptide solution to the this compound solution.

    • Add DIPEA (2 eq.) to raise the pH and catalyze the reaction.

    • Stir overnight at room temperature.

    • Monitor reaction progress by LC-MS.

    • Purify the Peptide-Boc-DODA conjugate by reverse-phase HPLC.

  • Boc Deprotection:

    • Dissolve the purified Peptide-Boc-DODA conjugate in a solution of 50% TFA in DCM.

    • Stir at room temperature for 30-60 minutes.

    • Evaporate the solvent and TFA under a stream of nitrogen.

    • Lyophilize to obtain the deprotected Peptide-DODA-NH₂.

  • Dye Conjugation:

    • Dissolve the deprotected peptide (1 eq.) in anhydrous DMF.

    • Add DIPEA to neutralize any residual TFA and adjust pH to ~8.

    • Dissolve the fluorescent dye NHS ester (1.1 eq.) in anhydrous DMF.

    • Add the dye solution to the peptide solution.

    • Stir for 2-4 hours at room temperature, protected from light.

    • Monitor reaction progress by LC-MS.

    • Purify the final Peptide-DODA-Dye conjugate by reverse-phase HPLC.

Experimental Workflow Diagram

Experimental_Workflow start Start Materials: Peptide-COOH, this compound, Dye-NHS step1 Step 1: Activate Peptide (EDC/NHS) start->step1 step2 Step 2: Conjugate to this compound step1->step2 product1 Intermediate: Peptide-Boc-DODA step2->product1 purify1 Purification (HPLC) product1->purify1 step3 Step 3: Boc Deprotection (TFA/DCM) purify1->step3 product2 Intermediate: Peptide-DODA-NH₂ step3->product2 step4 Step 4: Conjugate to Dye-NHS product2->step4 final_product Final Conjugate: Peptide-DODA-Dye step4->final_product purify2 Final Purification (HPLC) final_product->purify2 end Characterization (LC-MS, NMR) purify2->end

References

The Strategic Application of Boc-DODA in Modern Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise and stable linkage of molecules is paramount to the development of effective therapeutics, diagnostics, and research tools. Among the repertoire of chemical linkers, Boc-DODA (tert-butyloxycarbonyl-diaminodioxaoctane) has emerged as a versatile and valuable building block. Its unique bifunctional nature, possessing a terminal primary amine and a Boc-protected primary amine, allows for a controlled, stepwise conjugation strategy. This technical guide provides a comprehensive overview of the core applications of this compound in bioconjugation, complete with experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

Core Properties and Advantages of this compound

This compound is a linear molecule featuring two primary amine groups at opposing ends of a hydrophilic polyether chain. One amine is protected by a tert-butyloxycarbonyl (Boc) group, rendering it temporarily inert. This key feature allows for selective reaction at the unprotected terminal amine. The Boc group can be efficiently removed under mild acidic conditions, revealing a new reactive amine for subsequent conjugation steps.[1]

The principal advantages of employing this compound as a linker include:

  • Controlled Sequential Conjugation: The orthogonal reactivity of the two amines enables the orderly attachment of different molecules.

  • Hydrophilicity: The dioxaoctane spacer enhances the water solubility of the resulting bioconjugate, which can be crucial for in vivo applications.

  • Flexibility: The linker's chain length provides spatial separation between the conjugated molecules, potentially reducing steric hindrance and preserving the biological activity of the biomolecule.

Key Applications of this compound in Bioconjugation

The unique architecture of this compound lends itself to a variety of critical applications in the field of bioconjugation.

Antibody-Drug Conjugates (ADCs)

This compound can serve as a fundamental component in the construction of ADCs, which are designed to deliver potent cytotoxic drugs specifically to cancer cells.[1] In a typical strategy, the terminal amine of this compound is first reacted with an activated carboxyl group on a cytotoxic drug. Following purification, the Boc protecting group is removed, and the newly exposed amine is then conjugated to a suitable functional group on a monoclonal antibody, such as an activated carboxyl group on an acidic amino acid residue. This results in a precisely assembled ADC with a defined drug-to-antibody ratio (DAR). The stability of the resulting amide bond is crucial for preventing premature drug release in circulation.[][3]

Peptide Modification and Labeling

This compound is instrumental in the modification of peptides to enhance their therapeutic properties or to attach reporter molecules for research purposes. The terminal amine can be coupled to the C-terminus of a peptide or to the side chain of an acidic amino acid. After deprotection of the Boc group, the new amine can be used to attach various moieties, including:

  • Fluorescent Dyes: For tracking peptide localization and trafficking in cells.

  • Biotin: For affinity purification or detection using streptavidin-based systems.

  • Polyethylene Glycol (PEG): To increase the hydrodynamic radius of the peptide, thereby extending its in vivo half-life.

Nanoparticle Functionalization

Surface modification of nanoparticles is essential for their application in drug delivery, bioimaging, and diagnostics. This compound provides a robust method for functionalizing nanoparticles that possess surface carboxyl groups. The terminal amine of this compound can be covalently linked to the carboxylated surface of nanoparticles, such as gold or polymer-based nanoparticles, through amide bond formation. Subsequent removal of the Boc group exposes a high density of primary amines on the nanoparticle surface, which can then be used to conjugate targeting ligands (e.g., antibodies, peptides), drugs, or imaging agents.

Quantitative Data on this compound Mediated Bioconjugation

The efficiency and stability of bioconjugation reactions are critical parameters for the successful development of bioconjugates. The following tables summarize representative quantitative data for reactions involving amine-reactive linkers similar to this compound. It is important to note that specific results with this compound may vary depending on the reaction conditions and the nature of the biomolecules involved.

ParameterValueConditionsReference
Amide Bond Formation Efficiency >90%EDC/NHS chemistry, pH 7.4, Room Temperature, 2-4 hours[4]
Boc Deprotection Yield >95%Trifluoroacetic acid (TFA) in Dichloromethane (DCM)General Knowledge
Conjugation to Carboxylated Nanoparticles ~1-10x excess of linker for full coverageEDC/NHS activation, pH 7.0-8.0
Stability of Amide Bond (Half-life in plasma) Very High (Considered stable)Physiological conditions (pH 7.4, 37°C)

Table 1: Representative Quantitative Data for Amine-Reactive Linker Conjugations.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for key applications of this compound. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: Two-Step Conjugation of a Small Molecule to a Protein using this compound

This protocol describes the conjugation of a carboxyl-containing small molecule (e.g., a drug or a fluorescent dye) to a protein via this compound.

Materials:

  • This compound

  • Carboxyl-containing small molecule

  • Protein with available amine groups (e.g., lysine residues)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Size-exclusion chromatography (SEC) column

  • HPLC and Mass Spectrometer for characterization

Procedure:

  • Activation of the Small Molecule:

    • Dissolve the carboxyl-containing small molecule in anhydrous DMF.

    • Add 1.5 equivalents of EDC and 1.5 equivalents of NHS.

    • Stir the reaction at room temperature for 1 hour to form the NHS ester.

  • Conjugation of this compound to the Activated Small Molecule:

    • Dissolve this compound in DMF.

    • Add the this compound solution to the activated small molecule solution.

    • Stir the reaction at room temperature for 4 hours.

    • Purify the this compound-small molecule conjugate by reverse-phase HPLC.

    • Confirm the product identity by mass spectrometry.

  • Boc Deprotection:

    • Dissolve the purified this compound-small molecule conjugate in a solution of 50% TFA in DCM.

    • Stir the reaction at room temperature for 30 minutes.

    • Remove the solvent under vacuum.

    • Dissolve the residue in water and lyophilize to obtain the deprotected amine-DODA-small molecule conjugate.

  • Activation of the Protein (if necessary for cross-linking to protein carboxyl groups, otherwise skip to step 5 for conjugation to protein amines):

    • This step is not typically performed when targeting lysine residues. If targeting carboxyl groups on the protein, a similar EDC/NHS activation procedure would be used on the protein in an appropriate buffer.

  • Conjugation to the Protein:

    • Dissolve the protein in PBS at a concentration of 5-10 mg/mL.

    • Dissolve the deprotected amine-DODA-small molecule conjugate in PBS.

    • If targeting protein carboxyl groups, activate them with EDC/NHS in MES buffer prior to adding the amine-DODA-small molecule.

    • If targeting protein amine groups, activate the carboxyl group of a payload (if applicable) with EDC/NHS and then add to the protein solution containing the deprotected this compound linker already attached to another molecule.

    • Add the activated small molecule-DODA-amine conjugate to the protein solution at a desired molar ratio (e.g., 10:1 linker to protein).

    • Incubate the reaction at room temperature for 2 hours with gentle agitation.

  • Purification and Characterization:

    • Purify the protein conjugate using a size-exclusion chromatography column to remove excess linker and small molecules.

    • Characterize the conjugate by SDS-PAGE to confirm conjugation.

    • Determine the drug-to-antibody ratio (DAR) or labeling efficiency by UV-Vis spectroscopy, HPLC, and/or mass spectrometry.

Protocol 2: Functionalization of Carboxylated Nanoparticles with this compound

This protocol outlines the procedure for attaching this compound to the surface of carboxylated nanoparticles.

Materials:

  • Carboxylated nanoparticles (e.g., gold or polystyrene)

  • This compound

  • EDC and NHS

  • MES buffer (pH 6.0)

  • PBS (pH 7.4)

  • Centrifuge

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the carboxylated nanoparticles in MES buffer.

    • Sonicate briefly to ensure a uniform dispersion.

  • Activation of Carboxyl Groups:

    • Add a freshly prepared solution of EDC and NHS in MES buffer to the nanoparticle suspension. A typical concentration is 10 mg/mL for both.

    • Incubate for 30 minutes at room temperature with gentle mixing to activate the surface carboxyl groups.

  • Washing:

    • Centrifuge the activated nanoparticles to pellet them.

    • Remove the supernatant containing excess EDC and NHS.

    • Resuspend the nanoparticles in fresh MES buffer. Repeat the washing step twice.

  • Conjugation of this compound:

    • Dissolve this compound in MES buffer.

    • Add the this compound solution to the washed, activated nanoparticles. The amount of this compound should be in excess to ensure complete surface coverage.

    • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Quenching and Washing:

    • Add a quenching solution (e.g., Tris buffer or ethanolamine) to deactivate any remaining active NHS esters.

    • Centrifuge the nanoparticles and wash them three times with PBS to remove unreacted this compound and byproducts.

  • Characterization:

    • The successful functionalization can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR) to detect the amide bond formation, and dynamic light scattering (DLS) and zeta potential measurements to assess changes in particle size and surface charge.

Visualizing Bioconjugation Workflows with Graphviz

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the key workflows.

Boc_DODA_ADC_Workflow cluster_step1 Step 1: Drug Activation & Conjugation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Antibody Conjugation Drug-COOH Drug with Carboxylic Acid EDC_NHS EDC / NHS in DMF Drug-COOH->EDC_NHS Activation Activated_Drug Activated Drug (NHS Ester) EDC_NHS->Activated_Drug Boc_DODA_Drug This compound-Drug Conjugate Activated_Drug->Boc_DODA_Drug Amide Bond Formation Boc_DODA This compound Boc_DODA->Boc_DODA_Drug TFA_DCM TFA / DCM Boc_DODA_Drug->TFA_DCM Deprotection Amine_DODA_Drug Amine-DODA-Drug Conjugate TFA_DCM->Amine_DODA_Drug Antibody Monoclonal Antibody ADC Antibody-Drug Conjugate (ADC) Amine_DODA_Drug->ADC EDC_NHS_Ab EDC / NHS in PBS Antibody->EDC_NHS_Ab Activation of carboxyl groups Activated_Ab Activated Antibody EDC_NHS_Ab->Activated_Ab Activated_Ab->ADC Amide Bond Formation

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using this compound.

Nanoparticle_Functionalization_Workflow Carboxyl_NP Carboxylated Nanoparticles EDC_NHS EDC / NHS in MES Buffer Carboxyl_NP->EDC_NHS Activation Activated_NP Activated Nanoparticles EDC_NHS->Activated_NP Functionalized_NP This compound Functionalized Nanoparticles Activated_NP->Functionalized_NP Conjugation Boc_DODA This compound Boc_DODA->Functionalized_NP Deprotection Deprotection (TFA/DCM) Functionalized_NP->Deprotection Amine_NP Amine-Functionalized Nanoparticles Deprotection->Amine_NP Final_Conjugate Targeted Nanoparticle Conjugate Amine_NP->Final_Conjugate Ligand Conjugation Ligand Targeting Ligand (e.g., Antibody, Peptide) Ligand->Final_Conjugate

Caption: Workflow for Nanoparticle Functionalization with this compound.

Conclusion

This compound stands as a powerful and versatile tool in the bioconjugation chemist's toolkit. Its capacity for controlled, sequential conjugation, coupled with the hydrophilicity and flexibility of its spacer arm, makes it an ideal choice for a wide range of applications, from the development of sophisticated antibody-drug conjugates to the functionalization of nanoparticles and the precise modification of peptides. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to harness the full potential of this compound in their pursuit of novel bioconjugates for therapeutic and research applications. As with any chemical methodology, careful optimization and thorough characterization are essential to ensure the creation of well-defined and effective bioconjugates.

References

Synthesis of Boc-DODA Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for the Boc-DODA linker, chemically known as N-(tert-Butoxycarbonyl)-8-amino-3,6-dioxaoctanoic acid. This heterobifunctional linker is a valuable tool in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The inclusion of a hydrophilic polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugates.

This guide details the experimental protocols for the synthesis, presents quantitative data in a clear, tabular format, and provides a visual representation of the synthetic pathway.

Synthesis Pathway Overview

The synthesis of the this compound linker can be achieved through a multi-step process starting from 2-(2-(2-chloroethoxy)ethoxy)ethanol. The overall strategy involves the introduction of an azide group, followed by its reduction to a primary amine, protection of the amine with a Boc group, and finally, oxidation of the terminal alcohol to a carboxylic acid. A key advantage of this pathway is that it can be performed as a "one-pot" synthesis, minimizing the need for isolation and purification of intermediates.

Experimental Protocols

The following protocols are derived from established synthetic methods for [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA) derivatives.

Step 1: Azide Formation
  • Reaction Setup: In a reaction vessel, dissolve 2-(2-(2-chloroethoxy)ethoxy)-ethanol in a suitable organic solvent such as N,N-dimethylformamide (DMF).

  • Azide Introduction: Add sodium azide (NaN₃) to the solution. The reaction mixture is then heated to facilitate the nucleophilic substitution of the chloride with the azide group.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration. The solvent is then removed under reduced pressure to yield the crude azide derivative.

Step 2: Reduction to Amine
  • Staudinger Reaction: The crude azide derivative is dissolved in a mixture of tetrahydrofuran (THF) and water. Triphenylphosphine (PPh₃) is added portion-wise to the solution. The reaction proceeds via the Staudinger ligation to form an iminophosphorane intermediate, which is then hydrolyzed to the primary amine.

  • Reaction Monitoring: The completion of the reaction can be monitored by the disappearance of the azide peak in the IR spectrum.

  • Solvent Removal: The organic solvent is evaporated under reduced pressure.

Step 3: Boc Protection
  • Reaction Conditions: The aqueous solution containing the free amine is treated with sodium carbonate to create basic conditions. Di-tert-butyl dicarbonate (Boc₂O) dissolved in THF is then added dropwise to the cooled solution.

  • Reaction Progression: The reaction mixture is stirred, allowing the Boc group to protect the primary amine. The reaction progress is monitored by TLC.

  • Extraction: After the reaction is complete, the mixture is extracted with an organic solvent like ethyl acetate to remove byproducts. The aqueous layer containing the Boc-protected amino alcohol is retained.

Step 4: Oxidation to Carboxylic Acid
  • Oxidation Reagent: The Boc-protected amino alcohol is oxidized to the corresponding carboxylic acid using a suitable oxidizing agent. A common method involves the use of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (NaOCl).

  • pH Control: The pH of the reaction is carefully maintained during the oxidation process.

  • Work-up and Purification: After the oxidation is complete, the reaction is quenched, and the pH is adjusted to be acidic. The product, this compound, is then extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the final product, which can be further purified by crystallization.

Quantitative Data Summary

StepReactantsSolventsKey ReagentsYield (%)Purity (%)Analytical Data
1. Azide Formation2-(2-(2-chloroethoxy)ethoxy)-ethanol, Sodium AzideDMF-High-IR
2. Reduction to AmineAzide derivative, TriphenylphosphineTHF/Water-High-IR
3. Boc ProtectionAmine derivative, Di-tert-butyl dicarbonateTHF/WaterSodium Carbonate~83%>98%¹H NMR, ESI-MS
4. OxidationBoc-protected amino alcoholDichloromethaneTEMPO, NaOClGood>98%¹H NMR, ESI-MS

Note: Yields and purity can vary based on reaction scale and purification methods. The provided data is based on typical outcomes reported in the literature.

Visualizing the Synthesis Pathway

The following diagram illustrates the synthetic route for the this compound linker.

Synthesis_Pathway Start 2-(2-(2-chloroethoxy)ethoxy)ethanol Azide 2-(2-(2-azidoethoxy)ethoxy)ethanol Start->Azide 1. NaN₃, DMF Amine 2-(2-(2-aminoethoxy)ethoxy)ethanol Azide->Amine 2. PPh₃, THF/H₂O Boc_Amine tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate Amine->Boc_Amine 3. Boc₂O, Na₂CO₃, THF/H₂O Boc_DODA This compound Linker (N-(tert-Butoxycarbonyl)-8-amino-3,6-dioxaoctanoic acid) Boc_Amine->Boc_DODA 4. TEMPO, NaOCl

Caption: Synthesis pathway of the this compound linker.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of the this compound linker.

Experimental_Workflow Reaction One-Pot Synthesis (Steps 1-4) Workup Aqueous Work-up & Extraction Reaction->Workup Purification Crystallization / Chromatography Workup->Purification Analysis Characterization (NMR, MS, Purity) Purification->Analysis Final_Product Pure this compound Linker Analysis->Final_Product

Caption: General experimental workflow for this compound synthesis.

This technical guide provides a foundational understanding of the synthesis of the this compound linker. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and characterization data. The successful synthesis of this versatile linker is a critical step in the development of advanced bioconjugate therapeutics.

Boc-DODA: An In-depth Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. It is not a substitute for a formal Safety Data Sheet (SDS). While a specific SDS for Boc-DODA (tert-butyl (12-amino-4,9-dioxadodecyl)carbamate) was not found, this guide synthesizes safety information from structurally related compounds and general laboratory safety protocols. Always consult your institution's safety guidelines and perform a thorough risk assessment before handling any chemical.

Introduction

This compound is a bifunctional linker molecule utilized in chemical synthesis, particularly in the development of bioconjugates and drug delivery systems. It features a Boc-protected amine and a terminal primary amine. The tert-butyloxycarbonyl (Boc) protecting group is acid-labile, allowing for selective deprotection, while the terminal amine provides a reactive site for conjugation. Understanding the potential hazards and proper handling procedures for this compound is critical to ensure laboratory safety.

Hazard Identification and Classification

Based on the safety data for analogous Boc-protected amines and diamine compounds, this compound should be handled as a potentially hazardous substance. The primary hazards are associated with its amine functionalities and the potential for irritation.

GHS Hazard Classification (Inferred)

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

GHS Precautionary Statements (Recommended)

TypeCodePrecautionary Statement
PreventionP261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
ResponseP301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P330Rinse mouth.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P332+P313If skin irritation occurs: Get medical advice/attention.
P362+P364Take off contaminated clothing and wash it before reuse.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P337+P313If eye irritation persists: Get medical advice/attention.
StorageP403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
DisposalP501Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Adherence to standard laboratory operating procedures is paramount when working with this compound.

3.1. Engineering Controls

  • Ventilation: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

3.2. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Skin Protection:

    • Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use and change them frequently.

    • Lab Coat: A full-sleeved lab coat should be worn at all times.

    • Footwear: Closed-toe shoes are required in the laboratory.

3.3. General Hygiene Practices

  • Avoid all personal contact, including inhalation.

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

  • Do not eat, drink, or smoke in areas where chemicals are handled.

Storage and Disposal

4.1. Storage

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

  • Some suppliers recommend storage at -20°C for long-term stability.

4.2. Disposal

  • Dispose of this compound and any contaminated materials as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.

First Aid Measures

5.1. In Case of Eye Contact

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

5.2. In Case of Skin Contact

  • Immediately wash skin with plenty of soap and water for at least 15 minutes.

  • Remove contaminated clothing and shoes.

  • Seek medical attention if irritation develops or persists.

5.3. In Case of Inhalation

  • Remove the individual from the area of exposure to fresh air.

  • If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.

  • Seek immediate medical attention.

5.4. In Case of Ingestion

  • Do NOT induce vomiting.

  • Rinse mouth with water.

  • Never give anything by mouth to an unconscious person.

  • Seek immediate medical attention.

Visualizations

6.1. Chemical Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk_Assessment Conduct Risk Assessment Consult_SDS Consult SDS/Safety Guide Risk_Assessment->Consult_SDS Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Consult_SDS->Don_PPE Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_Chemical Weigh this compound Prepare_Work_Area->Weigh_Chemical Perform_Reaction Perform Experiment/Reaction Weigh_Chemical->Perform_Reaction Decontaminate Decontaminate Glassware and Surfaces Perform_Reaction->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Remove_PPE Remove PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands G Spill_Occurs Chemical Spill Occurs Assess_Spill Assess Spill Size and Hazard Spill_Occurs->Assess_Spill Minor_Spill Minor Spill (Small, Contained, Known Hazard) Assess_Spill->Minor_Spill Minor Major_Spill Major Spill (Large, Uncontained, Unknown Hazard, Fire) Assess_Spill->Major_Spill Major Alert_Personnel Alert Personnel in the Immediate Area Minor_Spill->Alert_Personnel Evacuate_Area Evacuate the Area Major_Spill->Evacuate_Area Cleanup_Procedure Follow Minor Spill Cleanup Procedure Alert_Personnel->Cleanup_Procedure Call_Emergency Call Emergency Services/ EH&S Evacuate_Area->Call_Emergency Don_PPE Don Appropriate PPE Cleanup_Procedure->Don_PPE Contain_Spill Contain Spill with Absorbent Material Don_PPE->Contain_Spill Collect_Residue Collect Residue into a Labeled Waste Container Contain_Spill->Collect_Residue Decontaminate_Area Decontaminate Spill Area Collect_Residue->Decontaminate_Area

An In-depth Technical Guide to the Function of the Boc Protecting Group in DODA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role and application of the tert-butyloxycarbonyl (Boc) protecting group in the context of 3,9-diaza-6-oxaundecanedioic acid (DODA). Understanding the strategic use of protecting groups is paramount in the multi-step synthesis of complex molecules, particularly in the field of drug development where structural precision is critical. This document details the function of the Boc group, provides representative experimental protocols for its installation and removal, and presents the underlying chemical principles.

Introduction to DODA and the Need for Amine Protection

3,9-diaza-6-oxaundecanedioic acid (DODA) is a bifunctional molecule featuring two secondary amine groups and two carboxylic acid moieties. The presence of these reactive functional groups makes DODA a versatile building block in medicinal chemistry, for instance, in the synthesis of chelating agents, peptide mimics, or drug delivery scaffolds.

However, the reactivity of the amine groups can interfere with desired chemical transformations at the carboxylic acid sites (e.g., amide bond formation). To achieve regioselective reactions, it is essential to temporarily block or "protect" the amine functionalities. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its ease of introduction, stability under a wide range of reaction conditions, and facile, orthogonal removal under mild acidic conditions.[1][2]

The Function of the Boc Protecting Group

The primary function of the Boc group is to render the nitrogen atom of the amine non-nucleophilic and non-basic. This is achieved by converting the amine into a carbamate. The bulky tert-butyl group also provides steric hindrance, further preventing the amine from participating in undesired side reactions.

The Boc group is stable to basic, hydrogenolytic, and many nucleophilic conditions, which allows for a broad range of chemical modifications to be performed on other parts of the DODA molecule, such as the carboxylic acid groups.[1]

Boc Protection of DODA: A Representative Protocol

The protection of the two secondary amine groups in DODA can be achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base.

Boc_Protection_Workflow DODA 1. Dissolve DODA and Base Boc2O 2. Add (Boc)₂O Solution DODA->Boc2O Reaction 3. Stir at Room Temperature Boc2O->Reaction Workup 4. Aqueous Workup & Extraction Reaction->Workup Purification 5. Purify Product Workup->Purification

Caption: Workflow for the Boc protection of DODA.

A general method for the di-Boc protection of a diamine like DODA is as follows:

  • Dissolution: DODA (1.0 eq) is dissolved in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Basification: A base, such as sodium hydroxide (NaOH) or triethylamine (TEA) (2.2 eq), is added to the solution to deprotonate the carboxylic acid and amine groups, facilitating the reaction.

  • Addition of (Boc)₂O: Di-tert-butyl dicarbonate ((Boc)₂O) (2.2 eq), dissolved in the organic solvent (e.g., 1,4-dioxane), is added dropwise to the reaction mixture at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, the organic solvent is removed under reduced pressure. The aqueous residue is then acidified to pH 2-3 with a dilute acid (e.g., 1 M HCl) and extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to yield the di-Boc-protected DODA.

The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of (Boc)₂O.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products DODA DODA (Amine) Intermediate Tetrahedral Intermediate DODA->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Boc_DODA Boc-Protected DODA Intermediate->Boc_DODA Collapse & Proton Transfer Byproducts t-BuOH + CO₂ Intermediate->Byproducts

Caption: Mechanism of amine protection using (Boc)₂O.

ParameterValueReference
Reactant Ratio (DODA:(Boc)₂O:Base)1 : 2.2 : 2.2General Protocol
Reaction Time12 - 24 hoursGeneral Protocol
Temperature0 °C to Room Temp.General Protocol
Solvent1,4-Dioxane/WaterGeneral Protocol
Yield85 - 95% (expected)Based on similar reactions[3]
Purity>95% (after chromatography)General Protocol

Deprotection of Boc-Protected DODA

The removal of the Boc group is typically achieved under acidic conditions, which cleaves the carbamate to regenerate the amine, carbon dioxide, and tert-butanol. The mild acidic conditions required for Boc deprotection make it orthogonal to many other protecting groups used in organic synthesis.

Boc_Deprotection_Workflow Boc_DODA 1. Dissolve Boc-DODA in Solvent Acid 2. Add Acid (e.g., TFA) Boc_DODA->Acid Reaction 3. Stir at Room Temperature Acid->Reaction Evaporation 4. Remove Solvent and Acid Reaction->Evaporation Isolation 5. Isolate DODA Salt Evaporation->Isolation

Caption: Workflow for the acidic deprotection of this compound.

A standard procedure for the deprotection of Boc-protected amines is as follows:

  • Dissolution: The di-Boc-protected DODA (1.0 eq) is dissolved in a suitable organic solvent, such as dichloromethane (DCM).

  • Acid Treatment: Trifluoroacetic acid (TFA) (10-20 eq, often used as a 25-50% solution in DCM) is added to the solution at 0 °C.

  • Reaction: The reaction mixture is stirred at room temperature for 1-3 hours. The reaction can be monitored by TLC.

  • Removal of Volatiles: Upon completion, the solvent and excess TFA are removed under reduced pressure.

  • Isolation: The resulting residue, which is the di-TFA salt of DODA, can be used directly in the next step or further purified by trituration with a non-polar solvent like diethyl ether to afford a solid product.

The deprotection is initiated by the protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Boc_DODA Boc-Protected DODA Protonated Protonated Carbamate Boc_DODA->Protonated Protonation Acid Acid (H⁺) Acid->Protonated Carbamic_Acid Carbamic Acid Protonated->Carbamic_Acid Loss of t-Bu⁺ DODA_Salt DODA (Amine Salt) Carbamic_Acid->DODA_Salt Decarboxylation Byproducts CO₂ + Isobutylene Carbamic_Acid->Byproducts

Caption: Mechanism of acid-catalyzed Boc deprotection.

ParameterValueReference
ReagentTrifluoroacetic Acid (TFA)[1]
SolventDichloromethane (DCM)
Reaction Time1 - 3 hours
Temperature0 °C to Room Temp.
Yield>95% (quantitative)
PurityHigh (often used crude)

Conclusion

The Boc protecting group serves as an indispensable tool in the synthetic manipulation of 3,9-diaza-6-oxaundecanedioic acid (DODA). Its use allows for the selective modification of the carboxylic acid functionalities while the amine groups are temporarily and reversibly deactivated. The straightforward and high-yielding protocols for both protection and deprotection, coupled with the stability of the Boc group to a variety of reagents, make it a preferred choice for researchers and scientists in the field of drug development. The strategic application of Boc protection enables the synthesis of complex DODA-containing molecules with high precision and control, which is essential for the development of novel therapeutics.

References

An In-depth Technical Guide to Boc-DODA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-4,9-dioxa-1,12-dodecanediamine (Boc-DODA), a bifunctional linker molecule essential in the fields of bioconjugation, peptide synthesis, and drug development. This document details its chemical properties, experimental protocols for its use, and visual representations of key chemical processes and workflows.

Core Properties of this compound

This compound, systematically named tert-butyl N-[3-[4-(3-aminopropoxy)butoxy]propyl]carbamate, is a valuable tool in chemical synthesis due to its distinct functionalities.[1] It possesses a primary amine at one terminus and a tert-butyloxycarbonyl (Boc) protected amine at the other.[1] This structural arrangement allows for sequential reactions, where the free amine can be conjugated to a molecule of interest, followed by the removal of the Boc protecting group under acidic conditions to reveal a second primary amine for further conjugation.[2][3]

Data Presentation: Molecular and Chemical Properties

The quantitative data for this compound is summarized in the table below. It is important to note that while the primary CAS number and formula are widely cited, some suppliers may list alternative information.

PropertyValueSource(s)
Molecular Formula C15H32N2O4[1]
Molecular Weight 304.43 g/mol
304.4256 g/mol
IUPAC Name tert-butyl N-[3-[4-(3-aminopropoxy)butoxy]propyl]carbamate
Synonym Boc-1-Amino-4,9-dioxa-12-dodecanamine
CAS Number 275823-77-3
101187-29-5

Experimental Protocols

The following protocols are representative of the common applications of this compound and similar Boc-protected linkers.

This protocol describes the standard procedure for the removal of the Boc protecting group to expose the primary amine.

Materials:

  • This compound or Boc-protected conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Ice bath

  • Round-bottom flask

  • Stir plate and stir bar

  • Rotary evaporator

  • Toluene

Procedure:

  • Dissolve the Boc-protected compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic species, add a scavenger such as triisopropylsilane (TIS) at 2.5-5% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed, which typically takes 1-2 hours.

  • Upon completion, remove the DCM and excess TFA by concentrating the reaction mixture under reduced pressure using a rotary evaporator.

  • To remove residual TFA, co-evaporate the residue with toluene (repeat 3 times).

  • The resulting TFA salt of the deprotected amine can often be used directly in subsequent steps or can be neutralized by washing with a saturated aqueous solution of sodium bicarbonate.

This protocol outlines a general workflow for using a heterobifunctional linker, such as a derivative of this compound, to create an Antibody-Drug Conjugate (ADC). This example assumes the use of a Boc-protected linker that also contains a thiol-reactive group (e.g., maleimide or pyridyl disulfide).

Materials:

  • Antibody (mAb) in a suitable buffer (e.g., PBS)

  • Reducing agent (e.g., TCEP)

  • Boc-protected heterobifunctional linker (e.g., this compound functionalized with a maleimide group)

  • Cytotoxic drug with a suitable functional group for conjugation after Boc deprotection

  • Reaction buffers (e.g., phosphate buffer)

  • Desalting columns

  • Analytical equipment (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

Step 1: Antibody Reduction and Linker Conjugation

  • To the antibody solution, add a 10-20 fold molar excess of a reducing agent like TCEP.

  • Incubate the mixture at 37°C for 1-2 hours to reduce interchain disulfide bonds, exposing free thiol groups.

  • Remove the excess reducing agent using a desalting column.

  • Dissolve the Boc-protected heterobifunctional linker in an organic solvent like DMSO to create a stock solution.

  • Add a 5-10 fold molar excess of the linker solution to the reduced antibody solution.

  • Incubate at room temperature for 2-4 hours with gentle mixing to conjugate the linker to the antibody's thiol groups.

  • Purify the antibody-linker conjugate using a desalting column to remove excess linker.

Step 2: Boc Deprotection and Drug Conjugation

  • Perform Boc deprotection on the purified antibody-linker conjugate using an appropriate acidic condition, similar to Protocol 1, but optimized for antibody stability.

  • Immediately after deprotection and neutralization, add the activated cytotoxic drug to the antibody-linker solution.

  • Allow the reaction to proceed to conjugate the drug to the newly exposed amine on the linker.

  • Purify the final Antibody-Drug Conjugate (ADC) using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using methods like UV-Vis spectroscopy and HPLC.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving this compound.

Boc_Deprotection cluster_start Initial State cluster_reagents Reaction Conditions cluster_end Final State Boc_DODA Boc-NH-Linker-NH2 (this compound) Deprotected_DODA H3N+-Linker-NH2 (Deprotected Amine Salt) Boc_DODA->Deprotected_DODA Deprotection Acid Acidic Conditions (e.g., TFA in DCM)

Caption: Logical workflow of the Boc deprotection of this compound.

ADC_Workflow Start Start: Antibody (mAb) Reduction 1. Antibody Reduction (with TCEP) Start->Reduction Linker_Conj 2. Linker Conjugation (mAb-SH + Boc-Linker-Maleimide) Reduction->Linker_Conj Purify1 3. Purification Linker_Conj->Purify1 Deprotection 4. Boc Deprotection (Acidic Conditions) Purify1->Deprotection Drug_Conj 5. Drug Conjugation (mAb-Linker-NH2 + Activated Drug) Deprotection->Drug_Conj Purify2 6. Final Purification Drug_Conj->Purify2 End End: Antibody-Drug Conjugate (ADC) Purify2->End

Caption: Experimental workflow for ADC synthesis using a Boc-protected linker.

References

Navigating the Solubility of Boc-DODA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Solubility Characteristics of N-tert-butyloxycarbonyl-1,12-diaminododecane (Boc-DODA) for Optimized Application in Research and Development.

Introduction

N-tert-butyloxycarbonyl-1,12-diaminododecane (this compound) is a versatile bifunctional linker molecule integral to various applications within drug development, bioconjugation, and materials science. Its unique structure, featuring a long aliphatic dodecane chain, a terminal primary amine, and a Boc-protected amine, imparts amphiphilic properties that dictate its behavior in different solvent systems. A thorough understanding of this compound's solubility is paramount for its effective handling, purification, and utilization in synthetic protocols. This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines a general experimental protocol for solubility determination, and presents a logical workflow for solvent selection.

While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes qualitative information from various sources to provide a practical framework for researchers.

Core Solubility Profile of this compound

This compound's solubility is governed by the interplay between its hydrophobic 12-carbon alkyl chain and the more polar amine and Boc-protected amine functional groups. This dual nature allows it to be soluble in a range of solvents. Generally, this compound exhibits good solubility in many common organic solvents.

The presence of the bulky, non-polar tert-butyloxycarbonyl (Boc) group significantly influences the molecule's overall polarity and hydrogen bonding capabilities compared to its parent compound, 1,12-diaminododecane. While 1,12-diaminododecane is characterized by its poor solubility in water and good solubility in alcohols like ethanol, the Boc protecting group in this compound alters this profile, enhancing its affinity for a broader range of organic solvents.

Qualitative Solubility Data

Based on available technical information, the solubility of this compound in various common laboratory solvents can be summarized as follows. It is important to note that these are qualitative descriptors and solubility can be influenced by factors such as temperature, purity of both the solute and the solvent, and the presence of any additives.

SolventTypeExpected SolubilityNotes
Polar Protic Solvents
WaterPolar ProticSlightly SolubleThe long hydrophobic dodecane chain limits solubility in water. May form suspensions or emulsions.
MethanolPolar ProticSolubleThe alcohol can solvate both the polar and non-polar regions of the molecule.
EthanolPolar ProticSolubleSimilar to methanol, ethanol is a good solvent for this compound.
Polar Aprotic Solvents
Dichloromethane (DCM)Polar AproticSolubleA widely used solvent for reactions involving Boc-protected compounds.
TolueneNon-polarSolubleThe aromatic nature of toluene interacts favorably with the long alkyl chain of this compound.
Dimethylformamide (DMF)Polar AproticSolubleA strong polar aprotic solvent capable of dissolving a wide range of organic molecules.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleAnother powerful polar aprotic solvent, often used for stock solutions of compounds for biological screening.
Non-polar Solvents
HexaneNon-polarInsolubleThe polarity of the amine and Boc-protected amine groups is too high for effective solvation by hexane.
Diethyl EtherSlightly PolarInsolubleSimilar to hexane, diethyl ether is not a suitable solvent for this compound.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data for their specific applications, the following general experimental protocol can be employed. This method is based on the equilibrium solubility determination method.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a specified temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, dichloromethane, etc.)

  • Analytical balance

  • Vials with tight-fitting caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

    • To each vial, add a known volume of the selected solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., HPLC or GC).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

Visualization of Experimental and Logical Workflows

To aid researchers in their experimental design and solvent selection process, the following diagrams, generated using the DOT language, illustrate key workflows.

experimental_workflow start Start: Determine this compound Solubility prep_saturated Prepare Saturated Solutions (Excess this compound in Solvent) start->prep_saturated equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) prep_saturated->equilibrate sample Collect and Filter Supernatant equilibrate->sample analyze Analyze Samples and Standards (e.g., HPLC, GC) sample->analyze prepare_standards Prepare Standard Solutions (Known Concentrations) prepare_standards->analyze calculate Calculate Solubility from Calibration Curve analyze->calculate end_point End: Quantitative Solubility Data calculate->end_point solvent_selection_workflow cluster_considerations Key Considerations start Start: Solvent Selection for this compound Application application Define Application (e.g., Reaction, Purification, Storage) start->application polarity Consider Polarity Requirements application->polarity solubility_check Consult Qualitative Solubility Table polarity->solubility_check reactivity Solvent Reactivity with Reagents polarity->reactivity boiling_point Boiling Point for Reaction Temperature and Ease of Removal polarity->boiling_point toxicity Toxicity and Safety polarity->toxicity test_solubility Perform Small-Scale Solubility Test solubility_check->test_solubility select_solvent Select Optimal Solvent test_solubility->select_solvent

A Technical Guide to Research-Grade Boc-DODA for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of Boc-DODA, a versatile Boc-protected amine linker, providing researchers and drug development scientists with critical technical data and protocols for its effective application in bioconjugation and pharmaceutical research.

Introduction

N-tert-Butoxycarbonyl-4,9-dioxa-1,12-dodecanediamine, commonly known as this compound, is a bifunctional linker increasingly utilized in the fields of medicinal chemistry and drug development. Its structure features a primary amine at one terminus and a Boc-protected amine at the other, connected by a flexible and hydrophilic diether-containing spacer. This strategic design allows for sequential and controlled conjugation to various molecules, making it a valuable tool in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs.[1][2][3]

The Boc protecting group provides robust protection of one amine functionality under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a reactive primary amine for subsequent coupling reactions.[4][5] The terminal primary amine is nucleophilic and can readily react with activated carboxylic acids (e.g., NHS esters), aldehydes, and ketones to form stable covalent bonds. The inherent hydrophilicity of the polyethylene glycol (PEG)-like spacer can enhance the solubility and pharmacokinetic properties of the resulting conjugates.

This guide provides a comprehensive overview of commercially available research-grade this compound, including its chemical properties, and detailed experimental protocols for its use in bioconjugation workflows.

Commercial Suppliers and Specifications

Several chemical suppliers provide research-grade this compound. While purity and specifications may vary slightly between suppliers, typical product details are summarized below. Researchers should always refer to the supplier-specific certificate of analysis for the most accurate and lot-specific data.

SupplierCatalog Number (Example)PurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
BroadPharmNot specified≥95%275823-77-3C₁₃H₂₈N₂O₄276.37
Creative PEGWorksPHB-982 (for similar structure)≥95%153086-78-3 (for similar structure)C₁₁H₂₄N₂O₄ (for similar structure)248.32 (for similar structure)
Biopharma PEGNot specified≥95%153086-78-3 (for similar structure)C₁₁H₂₄N₂O₄ (for similar structure)248.32 (for similar structure)

Physicochemical Properties

Solubility

Quantitative solubility data for this compound is not extensively published. However, based on its structural similarity to other Boc-protected PEGylated amines, its solubility profile can be inferred. Generally, these compounds exhibit good solubility in a range of common organic solvents.

SolventTypeExpected Solubility
WaterPolar ProticSoluble
Aqueous Buffers (e.g., PBS)Polar ProticSoluble
Dimethylformamide (DMF)Polar AproticSoluble
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
Dichloromethane (DCM)HalogenatedSoluble
ChloroformHalogenatedSoluble
Methanol/EthanolPolar ProticLess Soluble
TolueneNonpolar AproticLess Soluble
Diethyl EtherNonpolar AproticInsoluble

Note: This data is based on a similar compound, Boc-NH-PEG-NH2, and should be used as a guideline. Experimental verification is recommended for specific applications.

Stability

The stability of this compound is primarily dictated by the acid-labile nature of the Boc protecting group.

  • pH Stability : The Boc group is stable under neutral and basic conditions but is readily cleaved under acidic conditions (pH < 4). Care should be taken during purification, such as reverse-phase chromatography using TFA-containing mobile phases, as prolonged exposure can lead to deprotection.

  • Thermal Stability : While generally stable at ambient temperatures, prolonged heating, especially in the presence of acidic impurities, can lead to the removal of the Boc group.

  • Storage : For long-term storage, it is recommended to store this compound at -20°C in a dry, dark environment.

Experimental Protocols

The following sections provide detailed methodologies for the key steps involving the use of this compound in a typical bioconjugation workflow.

Amine Coupling of this compound to an NHS Ester-Activated Molecule

This protocol describes the reaction of the free primary amine of this compound with a molecule containing an N-hydroxysuccinimide (NHS) ester.

Workflow for Amine Coupling of this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_bocdoda Dissolve this compound in anhydrous DMF mix Combine this compound and NHS ester solutions prep_bocdoda->mix prep_nhs Dissolve NHS ester-activated molecule in anhydrous DMF prep_nhs->mix add_base Add DIPEA (2-3 eq.) mix->add_base react Stir at room temperature overnight add_base->react monitor Monitor reaction by LC-MS react->monitor purify Purify by HPLC or column chromatography monitor->purify

Caption: Workflow for conjugating this compound to an NHS ester.

Materials:

  • This compound

  • NHS ester-activated molecule (e.g., a payload for an ADC)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Stirring apparatus

  • Analytical and preparative HPLC system or column chromatography setup

Procedure:

  • Dissolve the NHS ester-activated molecule in anhydrous DMF to a known concentration.

  • In a separate vial, dissolve this compound (typically 1.0-1.2 equivalents relative to the NHS ester) in anhydrous DMF.

  • To the solution of the NHS ester-activated molecule, add the this compound solution.

  • Add DIPEA (2-3 equivalents) to the reaction mixture to act as a non-nucleophilic base.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the progress of the reaction by LC-MS to confirm the formation of the desired conjugate and the consumption of the starting materials.

  • Upon completion, the reaction mixture can be diluted with a suitable solvent system (e.g., acetonitrile/water) and purified by reverse-phase HPLC or other suitable chromatographic techniques to isolate the Boc-protected conjugate.

Boc Deprotection of the Conjugate

This protocol outlines the removal of the Boc protecting group to expose the terminal primary amine for further conjugation.

Workflow for Boc Deprotection

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up dissolve Dissolve Boc-protected conjugate in DCM (0.1-0.2 M) cool Cool solution to 0°C dissolve->cool add_tfa Add TFA (20-50% v/v) cool->add_tfa stir Stir at 0°C for 30 min, then warm to RT add_tfa->stir monitor Monitor by LC-MS (typically 1-2 hours) stir->monitor concentrate Concentrate under reduced pressure monitor->concentrate coevaporate Co-evaporate with toluene (3x) concentrate->coevaporate neutralize Optional: Neutralize with aqueous NaHCO₃ wash coevaporate->neutralize

Caption: Workflow for the acidic removal of the Boc protecting group.

Materials:

  • Boc-protected conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Saturated aqueous sodium bicarbonate (optional, for neutralization)

  • Round-bottom flask

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected conjugate in DCM to a concentration of approximately 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v). The optimal concentration may need to be determined empirically.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the deprotection reaction by LC-MS until the starting material is completely consumed, which typically takes 1-2 hours.

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).

  • The resulting deprotected amine, as a TFA salt, can often be used directly in the next reaction step.

  • Alternatively, for neutralization, the residue can be dissolved in an appropriate organic solvent and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is then dried and concentrated.

Conjugation of the Deprotected Linker to an Antibody

This protocol provides a general method for conjugating the newly deprotected amine-linker-payload to the lysine residues of an antibody.

Workflow for Antibody Conjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_ab Prepare antibody solution in bicarbonate buffer (pH 8-9) combine Add linker-payload solution to antibody solution prep_ab->combine prep_linker Dissolve deprotected linker-payload in anhydrous DMSO prep_linker->combine incubate Incubate at room temperature for 1-4 hours combine->incubate desalt Separate conjugate using size exclusion chromatography incubate->desalt characterize Characterize the ADC (e.g., DAR) desalt->characterize

Caption: Workflow for conjugating an amine-linker-payload to an antibody.

Materials:

  • Antibody in a suitable buffer (e.g., PBS)

  • Deprotected amine-linker-payload

  • 1 M Sodium bicarbonate solution

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size exclusion chromatography column (e.g., desalting column)

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8-9)

Procedure:

  • Prepare the antibody solution at a concentration of 5-20 mg/mL in a conjugation buffer such as 0.1 M sodium bicarbonate, pH 8-9. Ensure the buffer is free of primary amines (e.g., Tris).

  • Dissolve the deprotected amine-linker-payload in a minimal amount of anhydrous DMSO to create a stock solution.

  • Add the desired molar excess of the linker-payload solution to the antibody solution. The optimal ratio should be determined empirically to achieve the desired drug-to-antibody ratio (DAR).

  • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light if the payload is light-sensitive.

  • After the incubation period, purify the resulting antibody-drug conjugate (ADC) from excess, unreacted linker-payload and other small molecules using a size exclusion desalting column.

  • Characterize the purified ADC to determine the protein concentration and the average DAR.

Conclusion

This compound is a highly valuable and versatile linker for researchers and professionals in drug development. Its defined structure, which includes a stable Boc-protected amine and a flexible, hydrophilic spacer, allows for precise and controlled bioconjugation strategies. The straightforward and well-established protocols for amine coupling and Boc deprotection make it an accessible tool for creating complex biomolecules. By understanding its physicochemical properties and employing the detailed experimental workflows provided in this guide, scientists can effectively leverage this compound to advance their research and development of novel therapeutics.

References

In-depth Literature Review of Boc-DODA in Scientific Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Despite its availability as a chemical tool, a comprehensive review of scientific literature reveals a significant lack of in-depth, publicly available research detailing the specific applications and biological outcomes of conjugates synthesized using the Boc-DODA linker. While its chemical properties and intended use are well-documented by suppliers, primary research articles with quantitative biological data, detailed experimental protocols, and elucidated signaling pathways involving this compound are conspicuously absent. This guide, therefore, serves to outline the known characteristics of this compound and its more frequently cited analogue, and to highlight the current gap in detailed scientific reporting.

Introduction to this compound: A Bifunctional Linker

This compound, chemically identified as a tert-Butyloxycarbonyl-protected diaminododecane derivative, is a bifunctional linker molecule designed for applications in bioconjugation and drug development. Its structure features a long, 12-carbon aliphatic chain (dodecane) with amino groups at both ends. One of the amino groups is protected by a tert-Butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis that can be readily removed under mild acidic conditions. The other end possesses a free primary amine, which is available for conjugation to other molecules.

The primary utility of this compound and similar linkers lies in their ability to covalently connect two different molecular entities. In the context of modern drug discovery, this most notably includes the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

The Role of this compound in PROTACs

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. A PROTAC molecule typically consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

This compound serves as a precursor for the linker component of a PROTAC. The free amine can be reacted with a carboxylic acid or an activated ester on one of the ligands (either the target protein binder or the E3 ligase recruiter). Following this conjugation, the Boc protecting group can be removed to expose the second amino group, which can then be coupled to the second ligand, thus completing the synthesis of the PROTAC molecule. The 12-carbon chain of this compound provides a significant spatial separation between the two ligands, which is often a critical parameter in optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, ultimately leading to the ubiquitination and subsequent degradation of the target protein.

Logical Workflow for PROTAC Synthesis using this compound:

Caption: General workflow for synthesizing a PROTAC using this compound as a linker.

Quantitative Data: The Information Gap

A thorough search of scientific databases for research citing the use of this compound (CAS Number: 275823-77-3) or its close analogue, tert-butyl N-(12-aminododecyl)carbamate (CAS Number: 109792-60-1), did not yield any publications containing the specific quantitative data required for a detailed technical guide. This includes, but is not limited to:

  • IC50/EC50/DC50 values: No studies were found that reported the half-maximal inhibitory, effective, or degradation concentrations for a final conjugate synthesized using this compound.

  • Binding affinities (Kd, Ki): There is no available data on the binding affinities of this compound-containing conjugates to their target proteins or E3 ligases.

  • Pharmacokinetic (PK) parameters: Information regarding the absorption, distribution, metabolism, and excretion (ADME) of any drug candidate utilizing this linker is not present in the public domain.

  • In vivo efficacy data: No animal studies with reported tumor growth inhibition, survival curves, or other efficacy metrics for this compound-linked compounds were identified.

Due to this absence of data, it is not possible to construct the requested tables for comparative analysis.

Experimental Protocols: A General Overview

While specific, detailed experimental protocols for the use of this compound are not available in published research, a general methodology for its use in bioconjugation can be inferred from standard organic chemistry principles.

General Protocol for Conjugation and Deprotection:
  • Conjugation of the first ligand:

    • Dissolve the ligand containing a carboxylic acid group and this compound in an appropriate aprotic solvent (e.g., dimethylformamide - DMF, or dichloromethane - DCM).

    • Add a coupling agent (e.g., HATU, HBTU, or EDC with an activator like HOBt).

    • Add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to neutralize the reaction mixture.

    • Stir the reaction at room temperature for several hours to overnight.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., thin-layer chromatography - TLC, or liquid chromatography-mass spectrometry - LC-MS).

    • Upon completion, purify the Boc-protected conjugate using column chromatography or preparative HPLC.

  • Boc Deprotection:

    • Dissolve the purified Boc-protected conjugate in a suitable solvent (e.g., DCM).

    • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Once the reaction is complete, remove the acid and solvent under reduced pressure. The resulting amine salt can be used directly in the next step or neutralized.

  • Conjugation of the second ligand:

    • Follow a similar procedure as in step 1, using the deprotected amine from step 2 and the second ligand containing a carboxylic acid group.

The absence of published research utilizing this compound means that specific details such as reaction times, temperatures, equivalents of reagents, and purification methods would need to be empirically determined for any new conjugate.

Signaling Pathways: Uncharted Territory

As no specific biological studies on this compound-containing molecules have been published, there is no information on any signaling pathways that are modulated by these potential therapeutics. The intended mechanism of action for a PROTAC utilizing this linker would be the ubiquitin-proteasome pathway, leading to the degradation of the target protein.

The Ubiquitin-Proteasome Pathway in the Context of a PROTAC:

Ubiquitin_Proteasome_Pathway cluster_protac PROTAC Action cluster_degradation Cellular Machinery PROTAC PROTAC (with DODA-based linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination of Target Protein TernaryComplex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of Target Protein Proteasome->Degradation Recycling Recycling of Amino Acids & Ubiquitin Degradation->Recycling

Caption: The theoretical mechanism of action for a PROTAC utilizing a DODA-based linker.

Conclusion

This compound is a commercially available bifunctional linker with clear potential for use in the synthesis of complex biomolecules, particularly PROTACs. However, the scientific community has yet to publish detailed research on the biological activity, experimental protocols, and mechanistic insights of conjugates derived from this specific linker. This significant gap in the literature prevents a comprehensive technical review with the depth of quantitative data and procedural detail initially requested. Researchers and drug development professionals interested in using this compound will need to undertake substantial empirical work to establish optimal synthesis conditions and to characterize the biological effects of their resulting conjugates. Future publications in this area would be a valuable contribution to the field of targeted drug delivery and protein degradation.

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide to Boc-Protected Moiety Conjugation to Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the conjugation of a Boc-protected moiety to a peptide. While the specific term "Boc-DODA" is not standard in widely available chemical literature, this protocol outlines a robust and generally applicable method for conjugating a generic Boc-protected molecule containing a carboxylic acid (Boc-Label-COOH) to a primary amine on a peptide, such as the N-terminus or the epsilon-amine of a lysine residue. This process involves the activation of the carboxylic acid, coupling to the peptide, purification of the intermediate, and final deprotection of the Boc group.

Introduction

Covalent modification of peptides is a critical technique for enhancing their therapeutic properties, enabling molecular imaging, or studying their biological function. Conjugation can improve stability, alter pharmacokinetic profiles, or introduce labels for detection. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a range of conditions and its facile removal under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[1][2]

This protocol details a solution-phase conjugation method using common peptide coupling reagents, followed by purification and deprotection steps. The strategy is applicable to a wide variety of peptides and Boc-protected molecules.

Materials and Reagents

Reagents Equipment
Peptide with a free primary amineAnalytical and Preparative HPLC System
Boc-Label-COOH (e.g., this compound)C18 Reverse-Phase HPLC Columns
HATU or HBTUMass Spectrometer (ESI-MS or MALDI-TOF)
N,N-Diisopropylethylamine (DIPEA)Lyophilizer (Freeze-dryer)
Anhydrous Dimethylformamide (DMF)Reaction vials or round-bottom flasks
Trifluoroacetic acid (TFA)Magnetic stirrer and stir bars
Triisopropylsilane (TIS) (scavenger)Centrifuge
HPLC-grade Acetonitrile (ACN)pH meter or pH strips
HPLC-grade Water0.22 µm or 0.45 µm syringe filters
Diethyl ether (cold)Rotary evaporator

Experimental Protocol

This protocol is divided into three main stages: Conjugation, Purification, and Boc-Deprotection.

Stage 1: Conjugation of Boc-Label-COOH to Peptide

This stage describes the activation of the Boc-protected label's carboxylic acid and its subsequent reaction with the peptide's free amine.

  • Peptide Preparation :

    • Dissolve the peptide in anhydrous DMF to a final concentration of 10-20 mg/mL. If the peptide has poor solubility, sonication may be required. Ensure the peptide is fully dissolved before proceeding.

  • Activation of Boc-Label-COOH :

    • In a separate vial, dissolve the Boc-Label-COOH (1.5 equivalents relative to the peptide) and HATU or HBTU (1.45 equivalents) in a minimal volume of anhydrous DMF.[3][4][5]

    • Add DIPEA (3.0 equivalents) to the activation mixture. The solution may change color.

    • Allow the activation to proceed for 15-20 minutes at room temperature.

  • Coupling Reaction :

    • Add the activated Boc-Label-COOH solution dropwise to the dissolved peptide solution while stirring.

    • Add an additional 1.0 equivalent of DIPEA to the reaction mixture to ensure the peptide's N-terminal amine is deprotonated and available for reaction.

    • Allow the reaction to proceed at room temperature for 2-4 hours. For sterically hindered components, the reaction time may be extended overnight.

  • Monitoring the Reaction :

    • The reaction progress can be monitored by taking a small aliquot, quenching it with a water/ACN/TFA solution, and analyzing it by analytical RP-HPLC and Mass Spectrometry to check for the disappearance of the starting peptide and the appearance of the new, more hydrophobic (longer retention time) Boc-conjugated peptide.

Stage 2: Purification of Boc-Peptide Conjugate

Purification is critical to remove unreacted starting materials, coupling reagents, and any side products. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method.

  • Sample Preparation :

    • Once the reaction is complete, dilute the reaction mixture with 5-10 volumes of 0.1% TFA in water.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Preparative RP-HPLC :

    • Equilibrate a preparative C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).

      • Solvent A : 0.1% TFA in Water

      • Solvent B : 0.1% TFA in Acetonitrile

    • Inject the prepared sample onto the column.

    • Elute the peptide using a linear gradient of increasing Solvent B (e.g., 5% to 65% Solvent B over 40 minutes). The exact gradient should be optimized based on the hydrophobicity of the conjugate.

    • Monitor the elution at 214 nm or 220 nm and collect fractions corresponding to the major product peak.

  • Fraction Analysis and Pooling :

    • Analyze the collected fractions by analytical RP-HPLC to assess purity.

    • Confirm the identity of the product in the pure fractions using Mass Spectrometry. The mass should correspond to the [M+H]+ of the Boc-peptide conjugate.

    • Pool the fractions that meet the desired purity level (typically >95%).

  • Lyophilization :

    • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

    • Freeze the remaining aqueous solution and lyophilize to obtain the purified Boc-peptide conjugate as a white, fluffy powder.

Stage 3: Final Boc-Deprotection

The final step is the removal of the acid-labile Boc group to yield the final functionalized peptide.

  • Deprotection Cocktail Preparation :

    • Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS) . TIS is a scavenger used to prevent side reactions with sensitive amino acid residues. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Deprotection Reaction :

    • Dissolve the lyophilized Boc-peptide conjugate in the cleavage cocktail (approximately 10 mL per 100 mg of peptide).

    • Stir the reaction at room temperature for 1-2 hours.

  • Peptide Precipitation :

    • After the reaction is complete, precipitate the deprotected peptide by adding the TFA solution dropwise into a 10-fold excess of cold diethyl ether.

    • A white precipitate should form.

  • Washing and Drying :

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet two more times with cold diethyl ether to remove residual TFA and scavengers.

    • After the final wash, gently dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Final Purification and Lyophilization :

    • The crude deprotected peptide should be purified again by preparative RP-HPLC using the same method as in Stage 2 to ensure high purity.

    • Analyze, pool, and lyophilize the pure fractions to obtain the final peptide conjugate.

Data Presentation

The following table summarizes the key parameters and expected outcomes for a typical conjugation reaction.

ParameterCondition / ValueExpected Outcome
Reagent Stoichiometry
Peptide1.0 eq-
Boc-Label-COOH1.5 eqDrives reaction to completion
HATU/HBTU1.45 eqEfficient carboxyl activation
DIPEA3.0 - 4.0 eqMaintains basic pH for coupling
Reaction Conditions
SolventAnhydrous DMFGood solubility for reagents
TemperatureRoom TemperatureMild conditions, minimizes side reactions
Time2-4 hoursSufficient for high conversion
Purification
MethodPreparative RP-HPLCHigh purity separation
Purity (Post-Purification)>95%Suitable for most research applications
Deprotection
Reagent95% TFA / 2.5% TIS / 2.5% H₂OComplete and clean Boc removal
Final Product
Overall Yield30-60% (Peptide dependent)Typical for multi-step synthesis/purification
Final Purity>98%High purity final conjugate

Visualization

The following diagram illustrates the complete workflow for the Boc-protected moiety conjugation to a peptide.

Boc_Conjugation_Workflow Peptide 1. Prepare Peptide in DMF Couple 3. Couple Activated Label to Peptide (2-4h, RT) Peptide->Couple Activate 2. Activate Boc-Label-COOH (HATU/HBTU, DIPEA) Activate->Couple Monitor 4. Monitor Reaction (HPLC, MS) Couple->Monitor Purify_Boc 5. Purify Boc-Conjugate (Preparative RP-HPLC) Monitor->Purify_Boc Analyze_Boc 6. Analyze & Pool Fractions (>95% Purity) Purify_Boc->Analyze_Boc Lyophilize_Boc 7. Lyophilize Analyze_Boc->Lyophilize_Boc Deprotect 8. Deprotect Boc Group (95% TFA Cocktail) Lyophilize_Boc->Deprotect Precipitate 9. Precipitate & Wash (Cold Diethyl Ether) Deprotect->Precipitate Purify_Final 10. Final Purification (Preparative RP-HPLC) Precipitate->Purify_Final Analyze_Final 11. Analyze & Pool Fractions (>98% Purity) Purify_Final->Analyze_Final Lyophilize_Final 12. Lyophilize Final Product Analyze_Final->Lyophilize_Final

Caption: Workflow for Boc-protected moiety conjugation to peptides.

References

Application Notes and Protocols: Utilizing Boc-DODA in Lipid Nanoparticle Formulation for mRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of mRNA therapeutics, significantly highlighted by the rapid development of COVID-19 vaccines, has underscored the critical role of effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for in vivo mRNA delivery, protecting the nucleic acid cargo from degradation and facilitating its entry into target cells.[1] The composition of these LNPs is crucial for their efficacy, with the ionizable lipid being a key determinant of both encapsulation efficiency and endosomal escape.[2][3][]

This document provides a comprehensive guide to the formulation, characterization, and in vitro evaluation of mRNA-loaded LNPs using a novel, user-defined ionizable lipid, herein referred to as Boc-DODA. While "this compound" is used as a representative name for a novel N-Boc-protected diamine-based lipid, the principles and protocols described are broadly applicable to the screening and evaluation of new ionizable lipids for mRNA delivery.

The protocols outlined below detail the use of microfluidic mixing for LNP synthesis, a reproducible and scalable method for nanoparticle formulation.[5] Furthermore, we describe standard analytical techniques for the characterization of LNP physicochemical properties and a robust in vitro assay for the functional assessment of mRNA delivery and subsequent protein expression.

Data Presentation

Table 1: Exemplary Lipid Composition for this compound LNP Formulation

This table outlines a typical molar ratio for the components of an mRNA-LNP formulation. The ratio of the ionizable lipid to the other components is a critical parameter that often requires optimization for novel lipids.

ComponentLipid TypeMolar Ratio (%)Role in Formulation
This compound Ionizable Cationic Lipid50Complexes with negatively charged mRNA and facilitates endosomal escape.
DSPC Helper Lipid101,2-distearoyl-sn-glycero-3-phosphocholine; provides structural stability to the LNP.
Cholesterol Structural Lipid38.5Enhances LNP stability and can aid in membrane fusion.
DMG-PEG2000 PEGylated Lipid1.51,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000; controls particle size and reduces aggregation, prolonging circulation time.
Table 2: Key Characterization Parameters for mRNA-LNPs

This table summarizes the essential analytical techniques and desired specifications for quality control of the formulated LNPs.

ParameterMethodTypical Desired RangeSignificance
Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)80 - 150 nmInfluences biodistribution and cellular uptake.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Indicates a narrow and uniform particle size distribution.
Zeta Potential Laser Doppler VelocimetryNear-neutral at physiological pHA slightly positive or neutral surface charge at physiological pH can reduce non-specific interactions.
mRNA Encapsulation Efficiency RiboGreen Assay> 90%High encapsulation efficiency ensures a sufficient mRNA payload is delivered.

Experimental Protocols

Protocol 1: Formulation of this compound LNPs using Microfluidic Mixing

This protocol describes the preparation of mRNA-LNPs using a microfluidic mixing device.

Materials:

  • This compound (user-synthesized)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG2000 (1,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000)

  • Ethanol (200 proof, molecular biology grade)

  • Luciferase mRNA (or other mRNA of interest)

  • Citrate buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing system and cartridges

  • Syringe pumps

  • Dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5) to a final total lipid concentration of 25 mM.

    • Ensure all lipids are fully dissolved. Gentle heating (e.g., 60-65°C) may be required for some lipids like DSPC and cholesterol.

    • Store the lipid stock solution at -20°C.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the mRNA stock in citrate buffer (pH 4.0) to the desired concentration (e.g., 0.2 mg/mL).

    • The acidic buffer ensures that the ionizable lipid will be protonated and can complex with the negatively charged mRNA.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid stock solution into one syringe and the mRNA solution into another.

    • Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

    • Set the total flow rate to achieve rapid mixing and nanoparticle formation (e.g., 2-12 mL/min, depending on the system).

    • Initiate the flow from both syringes to mix the solutions in the microfluidic cartridge.

    • Collect the resulting LNP solution.

  • Purification and Buffer Exchange:

    • To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette.

    • Perform at least two buffer changes during dialysis.

  • Sterilization and Storage:

    • Filter the purified LNP solution through a 0.22 µm sterile filter.

    • Store the final mRNA-LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of this compound LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP solution in PBS (pH 7.4).

  • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Perform measurements in triplicate.

2. Zeta Potential Measurement:

  • Dilute a small aliquot of the LNP solution in an appropriate buffer (e.g., 10 mM NaCl) to reduce ionic strength for accurate measurement.

  • Measure the zeta potential using a laser Doppler velocimeter.

  • Perform measurements in triplicate.

3. mRNA Encapsulation Efficiency:

  • Use a Quant-iT RiboGreen assay or a similar fluorescence-based RNA quantification method.

  • To measure total mRNA, lyse a sample of the LNP formulation with a detergent (e.g., 0.5% Triton X-100) to release all encapsulated mRNA.

  • To measure free (unencapsulated) mRNA, use an untreated sample of the LNP formulation.

  • Prepare a standard curve with known concentrations of the same mRNA.

  • Measure the fluorescence of the samples and standards.

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Protocol 3: In Vitro Evaluation of mRNA Delivery using a Luciferase Reporter Assay

This protocol assesses the functional delivery of mRNA by measuring the expression of a reporter protein (luciferase).

Materials:

  • HEK293T cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound LNPs encapsulating luciferase mRNA

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • 96-well white, opaque-walled assay plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • The day before transfection, seed HEK293T cells into a 96-well plate at a density of 10,000 - 20,000 cells per well in 100 µL of complete DMEM.

    • Incubate overnight at 37°C and 5% CO₂ to allow cells to adhere.

  • Cell Transfection:

    • On the day of transfection, prepare serial dilutions of the this compound-Luc-mRNA LNPs in serum-free media to achieve a range of final mRNA concentrations (e.g., 10 to 500 ng/well).

    • Remove the media from the cells and add 100 µL of the diluted LNP solution to each well.

    • Incubate the cells with the LNPs for 4-6 hours at 37°C and 5% CO₂.

    • After the incubation period, add 100 µL of DMEM containing 20% FBS to each well without removing the transfection medium.

  • Luciferase Expression Analysis:

    • 24 hours post-transfection, measure the luciferase activity.

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions (typically a volume equal to the cell culture medium).

    • Incubate for 5-10 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

    • The relative light units (RLU) are proportional to the amount of translated luciferase protein, indicating the efficiency of mRNA delivery and expression.

Visualizations

G cluster_0 LNP Formulation cluster_1 Characterization cluster_2 In Vitro Evaluation prep_lipids Prepare Lipid Stock (this compound, DSPC, Cholesterol, PEG-Lipid in Ethanol) mixing Microfluidic Mixing prep_lipids->mixing prep_mrna Prepare mRNA Solution (in Citrate Buffer, pH 4.0) prep_mrna->mixing purification Dialysis (vs. PBS, pH 7.4) & Sterile Filtration mixing->purification dls DLS: Size & PDI purification->dls zeta Zeta Potential purification->zeta ribogreen RiboGreen Assay: Encapsulation Efficiency purification->ribogreen cell_culture Seed HEK293T Cells purification->cell_culture transfection Transfect Cells with mRNA-LNPs cell_culture->transfection luc_assay Luciferase Assay (24h post-transfection) transfection->luc_assay analysis Data Analysis: Relative Light Units (RLU) luc_assay->analysis

Caption: Experimental workflow for this compound LNP-mRNA formulation and evaluation.

G cluster_0 Extracellular Space (pH 7.4) cluster_1 Cellular Uptake & Endosomal Trafficking cluster_2 Cytosol (pH 7.2) lnp mRNA-LNP (Neutral Charge) cell_membrane Cell Membrane lnp->cell_membrane ApoE-mediated Endocytosis early_endosome Early Endosome (pH ~6.5) cell_membrane->early_endosome late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome Protonation of this compound endosomal_escape Endosomal Escape late_endosome->endosomal_escape Interaction with endosomal membrane mrna_release mRNA Release endosomal_escape->mrna_release translation Ribosomal Translation mrna_release->translation protein Synthesized Protein (e.g., Luciferase) translation->protein

Caption: Proposed mechanism of LNP-mediated mRNA delivery and expression.

References

Application Notes and Protocols for Post-Synthesis Amine-Modification of Oligonucleotides using a Boc-Protected Diamine Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of synthetic oligonucleotides, such as siRNA and antisense oligonucleotides, is a critical step in the development of targeted therapeutics and advanced diagnostic probes. The introduction of a primary amine at a specific position within the oligonucleotide sequence provides a versatile handle for the covalent attachment of a wide range of moieties, including fluorophores, peptides, carbohydrates, and other targeting ligands. This post-synthesis conjugation can enhance cellular uptake, improve pharmacokinetic properties, and enable specific delivery to target tissues.

This document provides a detailed protocol for the incorporation of a primary amine onto the 5'-terminus of a synthetic oligonucleotide using a hypothetical Boc-protected diamine linker, herein referred to as Boc-DODA-CE Phosphoramidite . The tert-butoxycarbonyl (Boc) protecting group offers a robust method for masking the primary amine during oligonucleotide synthesis and deprotection, which can then be selectively removed under mild acidic conditions to yield the reactive amine.

The this compound-CE Phosphoramidite Reagent

For the purpose of this protocol, we will define This compound-CE Phosphoramidite as a phosphoramidite reagent designed for use in automated oligonucleotide synthesis. "DODA" is used here to represent a generic diamine linker. The key features of this reagent are:

  • A diamine core: Provides a spacer between the oligonucleotide and the terminal amine.

  • A Boc-protected amine: One of the amino groups is protected with a tert-butoxycarbonyl (Boc) group, which is stable to the standard basic conditions used for oligonucleotide deprotection but can be removed with mild acid.

  • A phosphoramidite group: Allows for efficient coupling to the 5'-hydroxyl of the growing oligonucleotide chain during solid-phase synthesis.

  • A dimethoxytrityl (DMT) group: Protects the hydroxyl group of the linker and allows for monitoring of coupling efficiency and for "Trityl-On" purification.

Principle of the Method

The overall workflow involves three main stages:

  • Solid-Phase Oligonucleotide Synthesis: The oligonucleotide is synthesized on a solid support using standard phosphoramidite chemistry. The this compound-CE Phosphoramidite is introduced as the final coupling step to functionalize the 5'-terminus.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and the base and phosphate protecting groups are removed using a standard ammonium hydroxide treatment. The Boc group remains intact during this step.

  • Boc Deprotection and Purification: The Boc protecting group is removed using a mild acidic treatment to expose the primary amine. The final amine-modified oligonucleotide is then purified to remove any impurities.

Experimental Protocols

Protocol 1: Automated Synthesis of 5'-Boc-DODA-Modified Oligonucleotide

This protocol assumes the use of a standard automated DNA/RNA synthesizer.

Materials:

  • DNA or RNA phosphoramidites (A, C, G, T/U)

  • This compound-CE Phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in acetonitrile)

  • Oxidizer solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Capping solutions (Cap A and Cap B)

  • Anhydrous acetonitrile

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

Procedure:

  • Program the desired oligonucleotide sequence into the synthesizer.

  • For the final coupling step (at the 5'-terminus), program the addition of the this compound-CE Phosphoramidite.

  • Use a longer coupling time for the this compound-CE Phosphoramidite (e.g., 180-300 seconds) to ensure high coupling efficiency.

  • After completion of the synthesis, keep the terminal DMT group on (Trityl-On) for purification purposes.

  • Dry the solid support containing the synthesized oligonucleotide under a stream of argon or nitrogen.

Protocol 2: Cleavage and Base Deprotection

Materials:

  • Concentrated ammonium hydroxide (~28-30%)

  • 2 mL microcentrifuge tubes

Procedure:

  • Transfer the CPG support to a 2 mL screw-cap microcentrifuge tube.

  • Add 1 mL of concentrated ammonium hydroxide to the tube.

  • Seal the tube tightly and incubate at 55°C for 12-16 hours. This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and phosphate backbone.

  • After incubation, cool the tube to room temperature.

  • Centrifuge the tube briefly to pellet the CPG support.

  • Carefully transfer the supernatant containing the oligonucleotide to a new microcentrifuge tube.

  • Dry the oligonucleotide solution using a centrifugal vacuum concentrator.

Protocol 3: Boc Group Deprotection

Materials:

  • Trifluoroacetic acid (TFA)

  • Nuclease-free water

  • Triethylamine (TEA)

Procedure:

  • Resuspend the dried oligonucleotide pellet in 100 µL of nuclease-free water.

  • Add 400 µL of a 80% aqueous trifluoroacetic acid solution.

  • Vortex briefly and incubate at room temperature for 20-30 minutes.

  • Immediately neutralize the reaction by adding 50 µL of triethylamine.

  • Dry the sample completely in a centrifugal vacuum concentrator.

Protocol 4: Purification of the Amine-Modified Oligonucleotide

The crude amine-modified oligonucleotide can be purified by various methods, including High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE). Reversed-phase HPLC is often preferred.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 HPLC column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Desalting column (e.g., NAP-10)

Procedure:

  • Resuspend the dried oligonucleotide in 200 µL of Mobile Phase A.

  • Inject the sample onto the C18 column.

  • Elute the oligonucleotide using a linear gradient of acetonitrile (Mobile Phase B) in Mobile Phase A. A typical gradient is 5-50% B over 30 minutes.

  • Monitor the elution profile at 260 nm.

  • Collect the fractions corresponding to the major peak.

  • Pool the collected fractions and evaporate the acetonitrile.

  • Desalt the purified oligonucleotide using a desalting column according to the manufacturer's instructions.

  • Lyophilize the desalted oligonucleotide to obtain a dry, purified product.

Protocol 5: Characterization of the Amine-Modified Oligonucleotide

Methods:

  • UV-Vis Spectroscopy: Determine the concentration and purity of the oligonucleotide by measuring its absorbance at 260 nm. The A260/A280 ratio should be approximately 1.8-2.0.

  • Mass Spectrometry (ESI-MS or MALDI-TOF): Confirm the identity of the final product by comparing the observed molecular weight with the calculated theoretical mass.

Data Presentation

Table 1: Reagent Volumes and Reaction Conditions for a 1 µmol Synthesis

StepReagentVolume/AmountTimeTemperature
Synthesis This compound-CE Phosphoramidite CouplingAs per synthesizer protocol180-300 sRoom Temp
Cleavage & Deprotection Concentrated Ammonium Hydroxide1 mL12-16 h55°C
Boc Deprotection 80% Trifluoroacetic Acid400 µL20-30 minRoom Temp
Neutralization Triethylamine50 µL1 minRoom Temp

Table 2: Expected Yield and Purity

ParameterExpected ValueMethod of Analysis
Crude Yield (OD Units) 20-50 ODUV-Vis at 260 nm
Purified Yield (nmol) 50-150 nmol (for a 20-mer)UV-Vis at 260 nm
Purity >90%HPLC at 260 nm
Identity Confirmation Observed MW ± 1 Da of Calculated MWESI-MS or MALDI-TOF

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_boc_removal Boc Deprotection cluster_purification Purification & Analysis synthesis Automated Oligonucleotide Synthesis boc_doda_coupling 5'-Coupling with This compound-CE Phosphoramidite synthesis->boc_doda_coupling cleavage Cleavage from CPG Support & Base Deprotection (NH4OH) boc_doda_coupling->cleavage boc_deprotect Boc Group Removal (TFA) cleavage->boc_deprotect purification Reversed-Phase HPLC Purification boc_deprotect->purification characterization Characterization (UV-Vis, MS) purification->characterization

Caption: Workflow for 5'-Amine Modification of Oligonucleotides.

Reaction Scheme

reaction_scheme cluster_synthesis 1. Synthesis & Deprotection cluster_boc_deprotection 2. Boc Deprotection cluster_conjugation 3. Conjugation (Example) oligonucleotide 5'-HO-Oligonucleotide-CPG boc_doda_oligo 5'-DMT-DODA(Boc)-Oligonucleotide-CPG oligonucleotide->boc_doda_oligo + this compound-CE Phosphoramidite deprotected_boc_oligo 5'-HO-DODA(Boc)-Oligonucleotide boc_doda_oligo->deprotected_boc_oligo + NH4OH amine_oligo 5'-H2N-DODA-Oligonucleotide deprotected_boc_oligo->amine_oligo + TFA conjugated_oligo 5'-Fluorophore-NH-DODA-Oligonucleotide amine_oligo->conjugated_oligo + Fluorophore-NHS Ester

Caption: Chemical steps for this compound conjugation.

Conclusion

The use of a Boc-protected diamine phosphoramidite, such as the hypothetical this compound-CE Phosphoramidite, provides a reliable and efficient method for introducing a primary amine at the 5'-terminus of a synthetic oligonucleotide. This amine handle serves as a versatile point of attachment for a wide variety of molecules, enabling the development of sophisticated oligonucleotide conjugates for therapeutic and diagnostic applications. The protocols outlined above provide a comprehensive guide for researchers in this field.

Application Notes and Protocols for Amine-Reactive Coupling Chemistry with Boc-DODA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amine-reactive coupling is a cornerstone of bioconjugation, enabling the covalent attachment of molecules to proteins, peptides, and other amine-containing biomolecules. This process is fundamental in the development of targeted therapeutics, diagnostic agents, and research tools. Boc-DODA (tert-butyloxycarbonyl-1,12-diamino-3,6,9-trioxadodecane) is a versatile heterobifunctional linker that facilitates the conjugation of molecules to primary amines. It features a terminal amine for reaction with activated esters, such as N-hydroxysuccinimide (NHS) esters, and a Boc-protected amine, which can be deprotected to introduce a new reactive site for further functionalization.

These application notes provide detailed protocols for the use of this compound in amine-reactive coupling, with a specific focus on the functionalization of liposomes for targeted drug delivery to HER2-positive cancer cells. Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established biomarker and therapeutic target in various cancers, including breast and ovarian cancer.[1] The targeted delivery of therapeutic agents to HER2-overexpressing cells can enhance efficacy while minimizing off-target toxicity.[2][3]

Principle of the Method

The core of this methodology lies in a two-step process:

  • Activation and Coupling: An NHS ester of a targeting ligand (e.g., a HER2-targeting peptide) is reacted with the terminal primary amine of this compound. This reaction forms a stable amide bond.

  • Deprotection and Further Conjugation: The Boc protecting group on the other end of the this compound linker is removed under acidic conditions, exposing a primary amine. This newly available amine can then be used for conjugation to a carrier molecule, such as a liposome, often through another amine-reactive chemistry.

This sequential approach allows for the controlled and specific conjugation of different molecular entities.

Data Presentation

Table 1: Reaction Conditions for this compound Coupling with NHS Esters
ParameterRecommended ConditionNotes
pH 7.2 - 8.5Optimal for reaction with primary amines while minimizing hydrolysis of the NHS ester.[]
Solvent for NHS Ester Anhydrous DMSO or DMFEnsures solubility and stability of the NHS ester before addition to the aqueous reaction mixture.[]
Molar Ratio (NHS Ester:this compound) 1:1 to 1:5An excess of this compound can be used to ensure complete consumption of the NHS ester.
Reaction Temperature Room Temperature (~25°C)Provides a balance between reaction rate and stability of the reactants.
Reaction Time 30 minutes - 2 hoursTypically sufficient for high-yield conjugation.
Quenching Agent Tris or Glycine bufferAdded to stop the reaction by consuming any unreacted NHS esters.
Table 2: Characterization of HER2-Targeted Liposomes
ParameterMethodExpected OutcomeReference
Particle Size Dynamic Light Scattering (DLS)100 - 200 nm
Zeta-Potential DLSNear-neutral or slightly negative
Peptide Conjugation Efficiency HPLC, Fluorimetry> 80%
Drug Encapsulation Efficiency Spectrophotometry, HPLC> 90%
In vitro Drug Release DialysisSlow and sustained release over 24-48 hours
Cellular Uptake in HER2+ cells Flow Cytometry, Confocal MicroscopySignificantly higher than non-targeted liposomes
In vitro Cytotoxicity (IC50) MTT or similar cell viability assayLower IC50 in HER2+ cells compared to HER2- cells and non-targeted liposomes

Experimental Protocols

Protocol 1: Conjugation of a HER2-Targeting Peptide to this compound

This protocol describes the reaction of an NHS ester-activated HER2-targeting peptide with the primary amine of this compound. A commonly used HER2-targeting peptide is KCCYSL.

Materials:

  • HER2-targeting peptide with an N-terminal NHS ester (e.g., NHS-KCCYSL)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Dialysis tubing (MWCO 1 kDa) or size-exclusion chromatography column

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Preparation of Reactants:

    • Dissolve the NHS-ester of the HER2-targeting peptide in a small volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

    • Dissolve this compound in 0.1 M Sodium Bicarbonate buffer, pH 8.3, to a final concentration of 1-5 mg/mL.

  • Coupling Reaction:

    • Slowly add the dissolved NHS-peptide solution to the this compound solution while gently stirring. A typical molar ratio is 1:1.2 (NHS-peptide:this compound).

    • Incubate the reaction mixture at room temperature for 1-2 hours with continuous gentle stirring.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50 mM.

    • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS esters are quenched.

  • Purification:

    • Purify the peptide-Boc-DODA conjugate from excess reagents and byproducts by dialysis against PBS at 4°C for 24-48 hours with several buffer changes, or by using a suitable size-exclusion chromatography column.

  • Characterization:

    • Confirm the successful conjugation and purity of the product using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Functionalization of Liposomes with Peptide-Boc-DODA Conjugate

This protocol details the deprotection of the Boc group and subsequent conjugation to pre-formed liposomes containing a maleimide-functionalized lipid (e.g., DSPE-PEG-Maleimide) for targeting HER2-positive cancer cells.

Materials:

  • Purified Peptide-Boc-DODA conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Pre-formed liposomes containing DSPE-PEG-Maleimide

  • HEPES buffer (20 mM, pH 7.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

  • Boc Deprotection:

    • Lyophilize the purified Peptide-Boc-DODA conjugate.

    • Dissolve the dried conjugate in a 1:1 (v/v) mixture of TFA and DCM.

    • Incubate the reaction on ice for 30 minutes.

    • Remove the TFA and DCM under a stream of nitrogen gas or by rotary evaporation.

    • Resuspend the deprotected peptide-DODA in HEPES buffer.

  • Liposome Conjugation:

    • Add the deprotected peptide-DODA solution to the pre-formed maleimide-containing liposomes. The molar ratio of peptide to maleimide-lipid can be optimized, but a starting point of 1:10 is recommended.

    • Incubate the mixture overnight at 4°C with gentle agitation.

  • Purification of Functionalized Liposomes:

    • Separate the peptide-conjugated liposomes from unreacted peptide by size-exclusion chromatography.

  • Characterization:

    • Determine the particle size and zeta potential of the functionalized liposomes using Dynamic Light Scattering.

    • Quantify the amount of conjugated peptide using a suitable method, such as a BCA protein assay or by measuring the fluorescence of a labeled peptide.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Peptide-Linker Conjugation cluster_step2 Step 2: Liposome Functionalization NHS_Peptide NHS-activated HER2-Targeting Peptide Reaction1 Amine-Reactive Coupling (pH 7.2-8.5, RT, 1-2h) NHS_Peptide->Reaction1 Boc_DODA This compound Linker Boc_DODA->Reaction1 Peptide_Boc_DODA Peptide-Boc-DODA Conjugate Reaction1->Peptide_Boc_DODA Purification1 Purification (Dialysis / SEC) Peptide_Boc_DODA->Purification1 Purified_Conjugate Purified Peptide-Boc-DODA Deprotection Boc Deprotection (TFA/DCM) Purified_Conjugate->Deprotection Deprotected_Peptide Deprotected Peptide-DODA Deprotection->Deprotected_Peptide Reaction2 Thiol-Maleimide Coupling (pH 7.0, 4°C, overnight) Deprotected_Peptide->Reaction2 Maleimide_Liposome Maleimide-Liposomes Maleimide_Liposome->Reaction2 Targeted_Liposome HER2-Targeted Liposomes Reaction2->Targeted_Liposome Purification2 Purification (SEC) Targeted_Liposome->Purification2 signaling_pathway cluster_cell HER2-Positive Cancer Cell HER2_Receptor HER2 Receptor Binding Binding HER2_Receptor->Binding Targeted_Liposome HER2-Targeted Liposome (with this compound linker) Targeted_Liposome->Binding Internalization Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Drug_Release Drug Release Endosome->Drug_Release Drug Therapeutic Drug Drug_Release->Drug Nucleus Nucleus Drug->Nucleus Apoptosis Apoptosis Nucleus->Apoptosis

References

Application Notes and Protocols for Protein Labeling using Boc-DODA and NHS Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification and labeling of proteins are critical techniques in biological research and drug development. These methods enable the attachment of various moieties, such as fluorescent dyes, polyethylene glycol (PEG) chains, or cytotoxic drugs, to proteins. N-hydroxysuccinimide (NHS) esters are widely used reagents for modifying primary amines, such as the N-terminus and the side chain of lysine residues on proteins, forming stable amide bonds.[][2][3][4][5]

This document provides detailed application notes and protocols for the use of a bifunctional linker, Boc-DODA (tert-Butyloxycarbonyl-1,12-diamino-3,6,9-trioxadodecane), in conjunction with NHS esters for protein labeling. This compound features a Boc-protected amine on one end and a free primary amine on the other, connected by a hydrophilic PEG-like spacer. This heterobifunctional nature allows for a two-step conjugation strategy. First, the free amine of this compound can be reacted with an NHS ester-functionalized molecule (e.g., a fluorescent dye). Subsequently, after deprotection of the Boc group, the newly revealed amine can be conjugated to another molecule or surface. This approach offers control over the labeling process and allows for the introduction of a flexible, hydrophilic spacer which can improve the solubility and reduce steric hindrance of the final conjugate.

Reaction Principle

The labeling process involves two key chemical reactions:

  • Reaction of this compound with an NHS Ester: The primary amine of this compound acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the other end of the DODA molecule under acidic conditions, typically using trifluoroacetic acid (TFA), to expose a new primary amine.

This two-step process allows for the controlled assembly of bioconjugates.

Experimental Protocols

Materials
  • Protein of interest (in a suitable buffer, pH 7.2-8.5, devoid of primary amines, e.g., phosphate-buffered saline (PBS) or bicarbonate buffer)

  • This compound

  • NHS ester of the molecule to be conjugated (e.g., fluorescent dye, biotin)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Deprotection Solution: Trifluoroacetic acid (TFA)

  • Purification/desalting columns (e.g., gel filtration, size-exclusion chromatography)

  • Spectrophotometer or fluorometer for quantification

Protocol 1: Preparation of this compound-Labeled Moiety

This protocol describes the reaction of this compound with an NHS ester-activated molecule (referred to as "Payload-NHS").

  • Dissolve Payload-NHS Ester: Prepare a stock solution of the Payload-NHS ester in anhydrous DMF or DMSO. The concentration will depend on the specific payload, but a 10-20 mM stock is a common starting point.

  • Dissolve this compound: Prepare a stock solution of this compound in the Reaction Buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the this compound solution with the Payload-NHS ester solution. A molar excess of this compound (e.g., 2 to 5-fold) is recommended to ensure complete consumption of the NHS ester.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation.

  • Purification (Optional but Recommended): The resulting this compound-Payload conjugate can be purified from excess this compound and hydrolyzed NHS ester using reverse-phase HPLC or other suitable chromatographic techniques. For many applications, the crude reaction mixture can be carried forward to the deprotection step.

Protocol 2: Boc Deprotection of this compound-Payload
  • Acidic Treatment: To the purified (or crude) this compound-Payload, add the deprotection solution (e.g., 50-95% TFA in dichloromethane or water).

  • Incubation: Incubate at room temperature for 30-60 minutes.

  • Removal of TFA: Evaporate the TFA under a stream of nitrogen or by lyophilization.

  • Reconstitution: Re-dissolve the resulting H2N-DODA-Payload in a suitable buffer for the subsequent reaction with the protein.

Protocol 3: Conjugation of H2N-DODA-Payload to a Protein via a second NHS ester reaction

This protocol assumes the target protein has been functionalized with an NHS ester.

  • Prepare Protein Solution: The protein should be in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the H2N-DODA-Payload solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to stop the reaction.

  • Purification: Remove excess H2N-DODA-Payload and other small molecules by gel filtration or size-exclusion chromatography.

Data Presentation

Quantitative data is crucial for characterizing the labeled protein. The following tables provide a template for presenting such data. Please note that the values presented are for illustrative purposes only.

Table 1: Reaction Conditions and Labeling Efficiency

ParameterCondition 1Condition 2Condition 3
Protein Concentration (mg/mL) 252
Molar Ratio (Label:Protein) 10:120:120:1
Reaction Time (hours) 224
Reaction Temperature (°C) 25254
Degree of Labeling (DOL) 1.53.22.8
Labeling Efficiency (%) 15%16%14%

Degree of Labeling (DOL) can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the label at its specific maximum absorbance wavelength.

Table 2: Characterization of Labeled Protein

PropertyUnlabeled ProteinLabeled Protein (Condition 2)
Concentration (mg/mL) 5.04.8
Purity (by SDS-PAGE) >95%>95%
Biological Activity (%) 10092

Visualizations

Reaction Scheme

The following diagram illustrates the two-step reaction of this compound with an NHS ester and the subsequent deprotection.

Reaction_Scheme Boc_DODA Boc-HN-(PEG)-NH2 (this compound) Boc_DODA_Payload Boc-HN-(PEG)-NH-Payload Boc_DODA->Boc_DODA_Payload NHS_Ester Payload-NHS Ester NHS_Ester->Boc_DODA_Payload NHS NHS NHS_Ester->NHS Protein_NHS Protein-NHS Ester Labeled_Protein Protein-NH-(PEG)-NH-Payload Protein_NHS->Labeled_Protein Protein_NHS->NHS H2N_DODA_Payload H2N-(PEG)-NH-Payload Boc_DODA_Payload->H2N_DODA_Payload Deprotection Boc_group Boc group Boc_DODA_Payload->Boc_group dummy1 H2N_DODA_Payload->Labeled_Protein TFA TFA TFA->Boc_DODA_Payload dummy2

Caption: this compound reaction and deprotection scheme.

Experimental Workflow

The following diagram outlines the general workflow for protein labeling using this compound and NHS esters.

Workflow start Start step1 React this compound with Payload-NHS Ester start->step1 step4 Prepare Protein Solution (Amine-free buffer) step2 Purify this compound-Payload (Optional) step1->step2 step3 Boc Deprotection (TFA Treatment) step2->step3 step5 Conjugate H2N-DODA-Payload to Protein step3->step5 step4->step5 step6 Quench Reaction step5->step6 step7 Purify Labeled Protein (e.g., SEC) step6->step7 step8 Characterize Labeled Protein (DOL, Purity, Activity) step7->step8 end End step8->end

Caption: Protein labeling workflow.

Conclusion

The use of this compound in conjunction with NHS ester chemistry provides a versatile and controlled method for protein labeling. The introduction of a hydrophilic spacer can be advantageous for maintaining protein function and improving the properties of the final conjugate. The protocols and guidelines presented here offer a comprehensive starting point for researchers to develop and optimize their specific protein labeling applications. It is important to empirically determine the optimal reaction conditions for each specific protein and label to achieve the desired degree of labeling while preserving protein function.

References

Application Notes and Protocols for the Acidic Deprotection of Boc-DODA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and materials science. Its widespread use is attributed to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. This document provides detailed application notes and protocols for the acidic deprotection of N-(tert-butoxycarbonyl)-4,9-dioxa-1,12-dodecanediamine (Boc-DODA), a linear diamine containing ether linkages.

The presence of ether functionalities in the DODA backbone necessitates careful selection of deprotection conditions to avoid potential cleavage of these linkages, which can be susceptible to strongly acidic environments. These protocols offer a selection of validated methods for the efficient and clean removal of the Boc group, yielding the free diamine, 4,9-dioxa-1,12-dodecanediamine, a versatile building block for further chemical modifications.

Chemical Reaction and Mechanism

The acidic deprotection of this compound proceeds via a well-established acid-catalyzed cleavage of the carbamate group. The general mechanism involves three key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., Trifluoroacetic Acid - TFA or Hydrochloric Acid - HCl).

  • Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable and collapses, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine. The resulting amine is then protonated by the excess acid to form the corresponding ammonium salt.

Data Presentation: Comparison of Acidic Deprotection Conditions

While specific quantitative data for the deprotection of this compound is not extensively available in the literature, the following table summarizes typical reaction conditions and expected outcomes for the acidic deprotection of structurally similar Boc-protected long-chain amines and diamines containing ether linkages. This data can serve as a valuable guide for optimizing the deprotection of this compound.

Acidic ReagentSolventConcentration of AcidTemperature (°C)Reaction TimeTypical Yield (%)PurityNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)0 to Room Temp.30 min - 4 h>90HighA common and effective method. Volatility of TFA and DCM simplifies work-up.
Hydrochloric Acid (HCl)1,4-Dioxane4 MRoom Temp.1 - 4 h>90HighProduct precipitates as the hydrochloride salt, which can be isolated by filtration.
p-Toluenesulfonic Acid (pTSA)Dichloromethane (DCM)/Methanol (MeOH)1.1 - 2 eq.Room Temp.2 - 12 h~90GoodA milder alternative to TFA and HCl, suitable for acid-sensitive substrates.

Disclaimer: The quantitative data presented in this table is based on literature reports for the deprotection of Boc-protected amines with similar structural features to this compound and should be used as a guideline. Actual yields and reaction times may vary depending on the specific reaction scale and conditions.

Experimental Protocols

The following are detailed protocols for the acidic deprotection of this compound using two common and effective methods.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a widely used and generally high-yielding method for Boc deprotection.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approximately 10-20 mL per gram of this compound) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (4-10 eq) to the stirred solution. A common starting point is a 1:1 (v/v) mixture of DCM and TFA.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture for 30 minutes to 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene or DCM (2-3 times).

  • Work-up: a. Dissolve the residue in water or a minimal amount of methanol. b. Carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid until the pH of the aqueous phase is basic (pH 8-9). Be cautious as CO₂ evolution will cause foaming. c. Extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer). d. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. e. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the free diamine, 4,9-dioxa-1,12-dodecanediamine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is particularly useful as the deprotected amine often precipitates as its hydrochloride salt, simplifying purification.

Materials:

  • This compound

  • 4 M HCl in 1,4-Dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Place this compound (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar.

  • Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq of HCl). The this compound may not fully dissolve initially.

  • Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion of the reaction, the product, 4,9-dioxa-1,12-dodecanediamine dihydrochloride, will often precipitate as a white solid.

  • If precipitation is significant, the reaction mixture can be diluted with anhydrous diethyl ether to further precipitate the product.

  • Collect the solid by filtration, wash it with anhydrous diethyl ether, and dry it under vacuum to yield the pure dihydrochloride salt of the diamine.

  • To obtain the free amine: a. Dissolve the hydrochloride salt in water. b. Add a base such as aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) until the solution is basic (pH > 10). c. Extract the free amine with an organic solvent like DCM or ethyl acetate. d. Dry the organic layer over an anhydrous drying agent, filter, and concentrate to obtain the free diamine.

Visualizations

The following diagrams illustrate the chemical pathways and workflows described in these application notes.

Acidic_Deprotection_Mechanism cluster_reaction Acid-Catalyzed Deprotection of this compound Boc_DODA This compound Protonated_Boc Protonated Intermediate Boc_DODA->Protonated_Boc + H⁺ (from acid) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tert-butyl cation Free_Amine 4,9-Dioxa-1,12-dodecanediamine (Free Amine) Carbamic_Acid->Free_Amine - CO₂ Ammonium_Salt Ammonium Salt Free_Amine->Ammonium_Salt + H⁺ (excess acid)

Caption: Mechanism of the acidic deprotection of this compound.

Experimental_Workflow cluster_workflow General Experimental Workflow for Acidic Deprotection cluster_workup_options Work-up Options Start Dissolve this compound in Solvent Add_Acid Add Acidic Reagent (e.g., TFA or HCl in Dioxane) Start->Add_Acid Reaction Stir at Appropriate Temperature (Monitor by TLC/LC-MS) Add_Acid->Reaction Workup Reaction Work-up Reaction->Workup Isolation Isolation of Product Workup->Isolation TFA_Workup TFA Protocol 1. Evaporate Solvent & Excess TFA 2. Neutralize with Base 3. Extraction Workup->TFA_Workup HCl_Workup HCl Protocol 1. Precipitate with Ether 2. Filter Solid (Optional: Neutralize to get free amine) Workup->HCl_Workup End Pure Deprotected DODA Isolation->End

Caption: A generalized experimental workflow for the acidic deprotection of this compound.

Application Notes and Protocols for the Creation of Antibody-Drug Conjugates (ADCs) Using Boc-DODA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of the bifunctional linker, Boc-DODA (tert-butyloxycarbonyl-diamino-octane), in the development of antibody-drug conjugates (ADCs). This document outlines the fundamental principles, detailed experimental protocols, and data analysis techniques pertinent to the synthesis and characterization of ADCs employing this linker.

Introduction to this compound in ADC Development

Antibody-drug conjugates are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[] The linker molecule, which connects the antibody to the cytotoxic payload, is a pivotal component influencing the ADC's stability, efficacy, and safety profile.[2]

This compound is a valuable tool in ADC development, functioning as a linker with a terminal amine group and a Boc-protected amino group.[3] The terminal amine provides a reactive handle for conjugation to a payload, often through the formation of a stable amide bond with a carboxylic acid on the drug molecule. The Boc protecting group on the other end allows for a controlled, stepwise conjugation strategy. Following the attachment of the payload, the Boc group can be removed under mild acidic conditions to reveal a primary amine, which can then be coupled to the antibody.[3] This approach offers flexibility in the synthesis and purification of the drug-linker complex prior to its attachment to the antibody.

The general workflow for creating an ADC with this compound involves several key stages: activation of the payload, conjugation of the payload to the this compound linker, deprotection of the Boc group, and finally, conjugation of the drug-linker complex to the antibody. Subsequent purification and characterization steps are crucial to ensure the quality and homogeneity of the final ADC product.

Data Presentation: Key Quality Attributes of this compound ADCs

The successful synthesis of an ADC is contingent on achieving optimal physicochemical and biological characteristics. The following tables summarize critical quantitative data that should be assessed during the development of a this compound-based ADC. Please note that the values presented are illustrative and will vary depending on the specific antibody, payload, and conjugation conditions used.

Table 1: ADC Conjugation and Characterization Parameters

ParameterMethodTypical Target Value/RangeReference
Drug-to-Antibody Ratio (DAR) HIC-HPLC, RP-HPLC, LC-MS2 - 4[4]
Conjugation Efficiency (%) Spectrophotometry, HPLC> 80%
Monomer Content (%) Size Exclusion Chromatography (SEC)> 95%
Aggregate Content (%) Size Exclusion Chromatography (SEC)< 5%
Free Drug Content (%) RP-HPLC, LC-MS< 1%

Table 2: In Vitro Cytotoxicity Data

Cell LineTarget Antigen ExpressionADC IC50 (nM)Naked Antibody IC50 (nM)Free Drug IC50 (nM)Reference
BT-474 High5 - 20> 10000.1 - 1
MCF-7 Low/Negative> 1000> 10000.1 - 1

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in the creation and evaluation of ADCs using the this compound linker.

Protocol 1: Synthesis of the Drug-Linker Complex (Payload-DODA-Boc)

This protocol describes the conjugation of a cytotoxic payload containing a carboxylic acid group to the this compound linker.

Materials:

  • Cytotoxic payload with a carboxylic acid functional group

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the cytotoxic payload and NHS (1.1 equivalents) in anhydrous DMF.

  • Add DCC (1.1 equivalents) to the solution and stir at room temperature for 15 minutes.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Dilute the filtrate with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure Payload-DODA-Boc conjugate.

Protocol 2: Boc Deprotection of the Drug-Linker Complex

This protocol details the removal of the Boc protecting group to generate the amine-reactive drug-linker.

Materials:

  • Payload-DODA-Boc conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the Payload-DODA-Boc conjugate in anhydrous DCM.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Once deprotection is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in the complete removal of residual TFA.

  • The resulting Payload-DODA-NH2 TFA salt can be used directly in the next step or further purified if necessary.

Protocol 3: Antibody-Drug Conjugation

This protocol describes the conjugation of the amine-reactive drug-linker to the antibody. This example utilizes EDC/NHS chemistry to activate the antibody's carboxyl groups for reaction with the linker's primary amine.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Payload-DODA-NH2 TFA salt

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Conjugation buffer (e.g., Borate buffer, pH 8.5)

  • Quenching solution (e.g., 1 M Tris buffer, pH 8.0)

  • Purification columns (e.g., Size Exclusion Chromatography)

Procedure:

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in the conjugation buffer.

  • Add a 50- to 100-fold molar excess of EDC and NHS to the antibody solution to activate the carboxyl groups on the antibody.

  • Incubate the reaction for 15-30 minutes at room temperature.

  • Add the Payload-DODA-NH2 (typically a 5- to 20-fold molar excess over the antibody) to the activated antibody solution.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the quenching solution.

  • Purify the ADC from unreacted drug-linker and other small molecules using a desalting column or size exclusion chromatography (SEC).

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC and can be determined by several methods.

Method 1: UV-Vis Spectroscopy

  • Measure the absorbance of the ADC solution at 280 nm and at the wavelength of maximum absorbance for the payload.

  • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.

  • The DAR is the molar ratio of the payload to the antibody.

Method 2: Hydrophobic Interaction Chromatography (HIC)

  • Inject the purified ADC onto a HIC column.

  • Elute with a decreasing salt gradient. Species with different numbers of conjugated drugs will have different hydrophobicities and will elute at different times.

  • Calculate the average DAR by determining the weighted average of the peak areas for each DAR species.

Protocol 5: In Vitro Cytotoxicity Assay

This protocol is to assess the potency of the ADC on cancer cell lines.

Materials:

  • Target antigen-positive and -negative cancer cell lines

  • Cell culture medium and supplements

  • ADC, naked antibody, and free drug

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, naked antibody, and free drug.

  • Treat the cells with the different concentrations of the test articles and incubate for 72-120 hours.

  • Measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a non-linear regression analysis.

Visualizations

The following diagrams illustrate the key processes in the creation of ADCs using this compound.

ADC_Synthesis_Workflow cluster_0 Drug-Linker Synthesis cluster_1 ADC Conjugation & Purification Payload Payload (with COOH) Activation Activation (DCC/NHS) Payload->Activation Boc_DODA This compound Linker Boc_DODA->Activation Conjugation1 Payload-DODA-Boc Activation->Conjugation1 Deprotection Boc Deprotection (TFA) Conjugation1->Deprotection Drug_Linker Payload-DODA-NH2 Deprotection->Drug_Linker Conjugation2 Conjugation Drug_Linker->Conjugation2 Antibody Antibody (with COOH) Activation2 Activation (EDC/NHS) Antibody->Activation2 Activated_Antibody Activated Antibody Activation2->Activated_Antibody Activated_Antibody->Conjugation2 Crude_ADC Crude ADC Conjugation2->Crude_ADC Purification Purification (SEC) Crude_ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

Figure 1. Workflow for the synthesis of an antibody-drug conjugate using this compound.

ADC_Mechanism_of_Action cluster_cell Tumor Cell Antigen Tumor Antigen Internalization Internalization (Endocytosis) Antigen->Internalization 2. Receptor-Mediated Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death 5. Cytotoxic Effect ADC Antibody-Drug Conjugate ADC->Antigen 1. Binding

Figure 2. General mechanism of action for an antibody-drug conjugate.

References

Application Notes and Protocols for Boc-Protected Linkers in Nanoparticle Surface Modification

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Boc-DODA as a Linker for Surface Modification of Nanoparticles (Utilizing N-Boc-diethanolamine as a representative example)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The surface modification of nanoparticles is a critical step in the development of sophisticated drug delivery systems, enabling enhanced stability, biocompatibility, and targeted delivery of therapeutic agents.[1][2][3] Boc-protected linkers, such as N-Boc-diethanolamine, serve as versatile tools in this process. These bifunctional molecules contain a tert-butyloxycarbonyl (Boc) protecting group on an amine, which allows for selective and controlled chemical modifications.[4] The presence of other reactive groups, such as hydroxyl groups in N-Boc-diethanolamine, provides handles for covalent attachment to nanoparticle surfaces or for the conjugation of payloads.[5]

This document provides detailed application notes and protocols for the use of N-Boc-diethanolamine as a representative Boc-protected linker for the surface modification of nanoparticles.

Key Applications

  • Drug Delivery: The terminal amine, exposed after deprotection of the Boc group, can be conjugated to drugs, targeting ligands (e.g., antibodies, peptides), or imaging agents.

  • Controlled Release: The linker can be integrated into stimuli-responsive systems, where the release of a therapeutic agent is triggered by changes in the local environment, such as pH.

  • Bioconjugation: The bifunctional nature of these linkers facilitates the creation of complex bioconjugates on the nanoparticle surface.

Data Presentation

Table 1: Physicochemical Properties of Nanoparticles During Surface Modification

Nanoparticle StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Nanoparticles105 ± 5< 0.2+35 ± 5
Boc-Linker Modified Nanoparticles115 ± 7< 0.2+25 ± 5
Deprotected Linker-Modified Nanoparticles112 ± 6< 0.2+45 ± 5
Drug-Conjugated Nanoparticles125 ± 8< 0.25+15 ± 5

Note: The data presented in this table is representative and will vary depending on the specific nanoparticle type, linker, and drug conjugate.

Table 2: In Vitro Drug Release Profile

Time (hours)Cumulative Drug Release (%) - pH 7.4Cumulative Drug Release (%) - pH 5.5
000
25 ± 115 ± 2
612 ± 240 ± 3
1220 ± 375 ± 4
2428 ± 492 ± 5
4835 ± 598 ± 2

Note: This table illustrates a hypothetical pH-sensitive drug release profile, which can be achieved by incorporating pH-cleavable bonds in the linker design.

Experimental Protocols

Protocol 1: Conjugation of N-Boc-diethanolamine to Carboxylated Nanoparticles

This protocol details the covalent attachment of N-Boc-diethanolamine to nanoparticles with carboxyl groups on their surface using EDC/NHS chemistry.

Materials:

  • Carboxylated nanoparticles

  • N-Boc-diethanolamine

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Quenching solution (e.g., 50 mM Tris-HCl, pH 8.0)

  • Centrifugal filter units

Procedure:

  • Nanoparticle Suspension: Disperse the carboxylated nanoparticles in MES buffer to a final concentration of 1 mg/mL. Ensure a homogenous suspension by sonication.

  • Activation of Carboxyl Groups: Add EDC (final concentration 2 mM) and NHS (final concentration 5 mM) to the nanoparticle suspension. Incubate for 15-30 minutes at room temperature with gentle mixing to form an NHS ester intermediate.

  • Conjugation with N-Boc-diethanolamine: Add N-Boc-diethanolamine (final concentration 10 mM) to the activated nanoparticle suspension. Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50 mM and incubate for 15 minutes to deactivate any unreacted NHS esters.

  • Washing: Pellet the functionalized nanoparticles by centrifugation. Remove the supernatant and resuspend the pellet in PBS. Repeat the washing step three times to remove unreacted reagents.

  • Final Resuspension: Resuspend the purified N-Boc-diethanolamine functionalized nanoparticles in the desired buffer for storage or further use.

Protocol 2: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • N-Boc-diethanolamine functionalized nanoparticles

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • PBS (pH 7.4)

  • Centrifuge

Procedure:

  • Nanoparticle Suspension: Resuspend the N-Boc-diethanolamine functionalized nanoparticles in DCM.

  • Deprotection Reaction: Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v). Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Solvent Removal: Remove the DCM and TFA by rotary evaporation or under a stream of nitrogen.

  • Washing: Resuspend the nanoparticles in PBS. Centrifuge to pellet the amine-terminated nanoparticles.

  • Repeat Washing: Repeat the washing step with PBS to ensure complete removal of residual TFA.

  • Final Resuspension: Resuspend the amine-terminated nanoparticles in the desired buffer.

Protocol 3: Quantification of Surface Amine Groups (Ninhydrin Assay)

This protocol provides a method to quantify the number of primary amine groups on the nanoparticle surface after Boc deprotection.

Materials:

  • Amine-terminated nanoparticles

  • Ethanol

  • Ninhydrin reagent

  • Standard solutions of a known primary amine (e.g., glycine)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare a suspension of the amine-terminated nanoparticles in ethanol at a known concentration.

  • Standard Curve: Prepare a series of standard solutions of the primary amine in ethanol.

  • Ninhydrin Reaction: Add ninhydrin reagent to the standard solutions and the nanoparticle suspension. Heat the mixtures at 100°C for 15 minutes. Allow to cool to room temperature.

  • Measurement: Measure the absorbance of the solutions at 570 nm using a spectrophotometer.

  • Quantification: Calculate the concentration of amine groups on the nanoparticles by comparing their absorbance to the standard curve.

Visualization of Workflows

experimental_workflow cluster_0 Protocol 1: Conjugation cluster_1 Protocol 2: Deprotection cluster_2 Downstream Applications start Carboxylated Nanoparticles activate Activate with EDC/NHS start->activate conjugate Conjugate with N-Boc-diethanolamine activate->conjugate quench Quench Reaction conjugate->quench wash1 Wash quench->wash1 boc_np Boc-Linker Modified Nanoparticles wash1->boc_np deprotect Deprotect with TFA/DCM boc_np->deprotect wash2 Wash deprotect->wash2 amine_np Amine-Terminated Nanoparticles wash2->amine_np conjugate_drug Conjugate Drug/ Targeting Ligand amine_np->conjugate_drug characterize Characterization conjugate_drug->characterize

Caption: Experimental workflow for nanoparticle surface modification.

logical_relationship cluster_nanoparticle Nanoparticle Core cluster_linker Bifunctional Linker cluster_payload Payload np Nanoparticle linker Boc-Protected Linker (e.g., N-Boc-diethanolamine) np->linker Surface Attachment drug Therapeutic Agent linker->drug Payload Conjugation (after deprotection) ligand Targeting Moiety linker->ligand Targeting Ligand Attachment (after deprotection)

References

Application Notes and Protocols for Boc-Protected Amino Acid Mediated Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient and stepwise assembly of amino acids to form a desired peptide sequence. The tert-butyloxycarbonyl (Boc) protecting group strategy is a classical and robust method for Nα-protection in SPPS. This approach relies on the differential acid lability of the Boc group (removed by moderate acid) and the side-chain protecting groups/resin linkage (cleaved by strong acid).[1] This document provides detailed protocols and expected quantitative data for conducting Boc-mediated solid-phase peptide synthesis.

I. Quantitative Data Summary

The efficiency and success of Boc-SPPS can be evaluated through several quantitative parameters. The following table summarizes typical values encountered during the synthesis of a model peptide. These values can be influenced by the specific peptide sequence, the resin used, and the coupling chemistry.

ParameterTypical ValueNotes
Resin Substitution Level 0.5 - 1.0 mmol/gMerrifield or PAM resins are commonly employed.[2][3]
Coupling Efficiency (per step) >99%Often monitored qualitatively by the Kaiser or ninhydrin test.
Overall Crude Peptide Yield 60 - 80%Highly dependent on the length and sequence of the peptide.
Crude Peptide Purity (by HPLC) 50 - 70%Purification via preparative RP-HPLC is typically necessary.
Final Purified Peptide Yield 15 - 40%Varies significantly based on the complexity of the purification.

II. Experimental Protocols

This section outlines a detailed methodology for the manual solid-phase synthesis of a target peptide using Boc-amino acids.

Materials and Reagents:

  • Resin: Merrifield or PAM resin with a suitable substitution level.

  • Boc-protected amino acids: With appropriate side-chain protection (e.g., Bzl-based groups).

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF, peptide synthesis grade), Isopropanol (IPA).

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM.

  • Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DMF.

  • Coupling Reagents: N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt), or other suitable activators.

  • Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., p-cresol, thioanisole) or Trifluoromethanesulfonic acid (TFMSA). (Caution: HF is extremely hazardous and requires specialized equipment and training).

  • Precipitation/Washing Solvent: Cold diethyl ether.

Protocol:

1. Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.
  • Wash the resin with DMF (3 x 10 mL/g of resin).
  • Swell the resin in DCM for at least 30 minutes at room temperature.[4]

2. First Amino Acid Coupling (Esterification to Resin):

  • The first Boc-amino acid is typically coupled to the resin as a cesium salt to prevent racemization.[2]
  • Alternatively, for pre-loaded resins, this step is omitted.

3. Peptide Elongation Cycle (for each subsequent amino acid):

4. Final Deprotection and Cleavage from Resin:

5. Peptide Precipitation and Purification:

III. Visualizations

Workflow for Boc-SPPS:

Boc_SPPS_Workflow Start Start: Resin Swelling Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Wash_1 Wash (DCM, IPA) Deprotection->Wash_1 Neutralization Neutralization (10% DIEA/DMF) Wash_2 Wash (DMF) Neutralization->Wash_2 Coupling Amino Acid Coupling (Boc-AA, DCC/HOBt) Kaiser_Test Kaiser Test Coupling->Kaiser_Test Wash_1->Neutralization Wash_2->Coupling Kaiser_Test->Deprotection Next Amino Acid Final_Cleavage Final Cleavage (HF or TFMSA) Kaiser_Test->Final_Cleavage Final Amino Acid Purification Purification (RP-HPLC) Final_Cleavage->Purification End End: Pure Peptide Purification->End

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Signaling Pathway (Conceptual): This diagram illustrates the chemical transformations in a single elongation cycle of Boc-SPPS.

Boc_SPPS_Cycle Resin_NH2 Resin-Peptide-NH2 Coupled_Peptide Resin-Peptide-NH-CO-AA-Boc Resin_NH2->Coupled_Peptide Coupling Boc_AA Boc-AA-COOH Activated_AA Activated Boc-AA Boc_AA->Activated_AA DCC/HOBt Activated_AA->Coupled_Peptide Deprotected_Peptide Resin-Peptide-NH-CO-AA-NH3+ Coupled_Peptide->Deprotected_Peptide 50% TFA/DCM Neutral_Peptide Resin-Peptide-NH-CO-AA-NH2 Deprotected_Peptide->Neutral_Peptide 10% DIEA/DMF Neutral_Peptide->Coupled_Peptide Next Cycle

Caption: Chemical transformations during one cycle of Boc-SPPS.

References

Application Notes and Protocols for Boc-DODA in Diagnostic Probe Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-Boc-2,2'-(ethylenedioxy)diethylamine (Boc-DODA) as a versatile linker in the development of diagnostic probes. The focus is on the design and synthesis of activatable fluorescent probes for enzyme detection, a critical application in diagnostics and drug development.

Introduction to this compound in Probe Development

N-Boc-2,2'-(ethylenedioxy)diethylamine (this compound) is a heterobifunctional linker featuring a Boc-protected primary amine and a terminal primary amine, separated by a hydrophilic ethylene glycol spacer. This structure offers several advantages for the synthesis of diagnostic probes:

  • Orthogonal Reactivity: The Boc-protected amine is stable under standard coupling conditions, allowing for the selective reaction of the terminal amine with a molecule of interest (e.g., a fluorophore). Subsequent deprotection of the Boc group under acidic conditions reveals a new primary amine for conjugation to a second molecule (e.g., a targeting ligand or quencher).

  • Hydrophilicity: The ethylene glycol spacer enhances the water solubility of the resulting probe, which is often crucial for biological applications.

  • Flexibility: The spacer arm provides flexibility and minimizes steric hindrance between the conjugated molecules, which can be important for maintaining their biological activity and optical properties.

A primary application of this compound is in the construction of "smart" or activatable probes. These probes are designed to be in an "off" state (low signal) until they interact with a specific biological target, such as an enzyme. Upon activation, the probe undergoes a conformational change or cleavage, leading to a detectable "on" state (high signal). This mechanism provides a high signal-to-noise ratio, which is essential for sensitive detection in complex biological environments.

Application Example: FRET-Based Activatable Probe for Caspase-3 Detection

A common strategy in activatable probe design is Förster Resonance Energy Transfer (FRET). In a FRET probe, a donor fluorophore and an acceptor (quencher) are held in close proximity by a linker. When the donor is excited, its energy is transferred non-radiatively to the quencher, resulting in a low fluorescence signal. If the linker is cleaved by a target enzyme, the donor and quencher are separated, disrupting FRET and "turning on" the donor's fluorescence.

Caspase-3 is a key executioner enzyme in the apoptotic pathway and a valuable biomarker for assessing the efficacy of cancer therapies. A FRET-based probe for caspase-3 can be constructed using this compound to link a fluorophore and a quencher via a caspase-3-specific peptide cleavage sequence (e.g., DEVD).

Signaling Pathway Diagram

FRET_Probe_Activation cluster_probe Activatable FRET Probe (Signal OFF) cluster_cleaved Probe Cleavage & Activation (Signal ON) Donor Donor Fluorophore Linker This compound + DEVD Peptide Donor->Linker Quencher Quencher Linker->Quencher Donor_Free Donor Fluorophore Linker->Donor_Free Release Quencher_Cleaved Cleaved Quencher Fragment Linker->Quencher_Cleaved Release Caspase3 Active Caspase-3 Caspase3->Linker Cleavage of DEVD sequence Fluorescence Fluorescent Signal Donor_Free->Fluorescence Emits Light

Caption: Activation of a FRET probe by Caspase-3.

Quantitative Data

The performance of a diagnostic probe is characterized by several key parameters. The following table summarizes representative quantitative data for a hypothetical this compound-based caspase-3 FRET probe. These values are illustrative and would need to be determined experimentally for any newly synthesized probe.

ParameterDescriptionRepresentative Value
Donor Fluorophore e.g., 5-Carboxyfluorescein-
Acceptor (Quencher) e.g., QSY™ 7-
Excitation Wavelength (λex) The wavelength at which the donor fluorophore is excited.495 nm
Emission Wavelength (λem) The wavelength of maximum fluorescence emission from the donor.515 nm
Quantum Yield (Φ) - Quenched The fluorescence efficiency of the intact probe (low value is desired).< 0.01
Quantum Yield (Φ) - Activated The fluorescence efficiency after cleavage (high value is desired).> 0.5
Signal-to-Noise Ratio The fold-increase in fluorescence upon enzyme activation.> 50-fold
Limit of Detection (LOD) The lowest concentration of caspase-3 that can be reliably detected.< 1 nM
Michaelis Constant (Km) Substrate concentration at which the reaction rate is half of Vmax.10-20 µM

Experimental Protocols

The synthesis of a this compound-based diagnostic probe can be accomplished in a multi-step process. The following protocols provide a general methodology.

Experimental Workflow Diagram

Synthesis_Workflow Start Start Materials: - this compound - Fluorophore-COOH - Quencher-Peptide-COOH Step1 Step 1: Conjugate this compound to Fluorophore (Amide Coupling) Start->Step1 Product1 This compound-Fluorophore Step1->Product1 Step2 Step 2: Boc Deprotection (Acidic Conditions) Product1->Step2 Product2 H2N-DODA-Fluorophore Step2->Product2 Step3 Step 3: Conjugate to Quencher-Peptide (Amide Coupling) Product2->Step3 FinalProduct Final FRET Probe: Quencher-Peptide-DODA-Fluorophore Step3->FinalProduct Purification Purification & Characterization (HPLC, Mass Spectrometry) FinalProduct->Purification

Caption: General workflow for FRET probe synthesis.

Protocol 1: Conjugation of this compound to a Carboxy-Functionalized Fluorophore

This protocol describes the coupling of the terminal amine of this compound to a fluorophore containing a carboxylic acid group (e.g., 5-Carboxyfluorescein).

Materials:

  • This compound

  • Carboxy-functionalized fluorophore

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

  • N-Hydroxysuccinimide (NHS) or HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the carboxy-functionalized fluorophore (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

  • Add DCC (1.1 equivalents) to the solution and stir at room temperature for 2-4 hours to activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous DMF.

  • Add the this compound solution to the activated fluorophore mixture.

  • Add DIPEA (2-3 equivalents) to the reaction mixture and stir at room temperature overnight, protected from light.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Purify the product (this compound-Fluorophore) by silica gel column chromatography or preparative HPLC.

  • Characterize the purified product by mass spectrometry and NMR.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • This compound-Fluorophore conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Nitrogen or Argon gas

  • Rotary evaporator

Procedure:

  • Dissolve the this compound-Fluorophore conjugate in DCM in a round-bottom flask.

  • Add a 20-50% solution of TFA in DCM to the flask.

  • Flush the flask with nitrogen or argon, seal, and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting product (H2N-DODA-Fluorophore) is often obtained as a TFA salt and can be used in the next step without further purification after thorough drying.

Protocol 3: Conjugation to a Quencher-Peptide Sequence

This protocol describes the final coupling step to a peptide sequence (e.g., Ac-DEVD-COOH) that is pre-labeled with a quencher.

Materials:

  • H2N-DODA-Fluorophore (TFA salt)

  • Quencher-Peptide-COOH (e.g., Ac-DEVD(QSY7)-COOH)

  • HBTU (or similar peptide coupling reagent)

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Dissolve the Quencher-Peptide-COOH (1 equivalent) and HBTU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2-3 equivalents) and stir for 15-30 minutes to activate the peptide's C-terminus.

  • Dissolve the H2N-DODA-Fluorophore (TFA salt) (1.2 equivalents) in anhydrous DMF and add DIPEA (to neutralize the TFA salt, ~2 equivalents).

  • Add the amine solution to the activated peptide solution.

  • Stir the reaction mixture at room temperature overnight, protected from light.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the final FRET probe by reverse-phase HPLC.

  • Characterize the final product by mass spectrometry and analytical HPLC to confirm purity. Lyophilize the pure fractions to obtain the final probe as a powder.

Protocol 4: In Vitro Caspase-3 Activity Assay

This protocol outlines a general procedure for evaluating the performance of the synthesized FRET probe.

Materials:

  • Purified Caspase-3 FRET probe

  • Recombinant active Caspase-3 enzyme

  • Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the FRET probe in DMSO and dilute to the final working concentration (e.g., 1-10 µM) in assay buffer.

  • Prepare serial dilutions of recombinant caspase-3 in assay buffer.

  • In a 96-well plate, add the diluted FRET probe to each well.

  • Initiate the reaction by adding the caspase-3 dilutions to the wells. Include a negative control with no enzyme.

  • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths.

  • Monitor the increase in fluorescence intensity over time (kinetic read).

  • Plot the initial reaction velocity against the enzyme concentration to determine the linear range of the assay. The signal-to-noise ratio can be calculated by dividing the fluorescence of a fully cleaved sample by the fluorescence of the intact probe.

These protocols and application notes provide a framework for the utilization of this compound in the development of sophisticated diagnostic tools. The versatility of this compound's chemistry allows for its adaptation to a wide range of probe designs targeting various biomarkers.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Boc Deprotection of Boc-DODA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the troubleshooting of incomplete Boc deprotection of Boc-DODA (tert-butyl (12-aminododecyl)carbamate). This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection of this compound is incomplete. What are the common causes?

Incomplete deprotection of this compound is a frequent issue. The primary causes include:

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid (commonly Trifluoroacetic acid - TFA) is too weak or its concentration is too low, the reaction may not proceed to completion.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may require longer reaction times.[1]

  • Reagent Quality: TFA is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can decrease the effective acidity of the reaction mixture, leading to a slower or incomplete reaction.[2]

  • Substrate Solubility: Although less common with DODA derivatives in standard solvents like dichloromethane (DCM), poor solubility of the starting material can lead to a heterogeneous mixture and an incomplete reaction.[3]

  • Steric Hindrance: While the long alkyl chain of DODA is flexible, steric hindrance around the Boc-protected amine can slow down the reaction rate.[1]

Q2: How can I monitor the progress of the Boc deprotection reaction?

Effective monitoring is crucial to determine the reaction endpoint. The most common methods are:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method. The deprotected product, 1,12-diaminododecane, is significantly more polar than the Boc-protected starting material. Therefore, the product will have a lower Rf value. Staining the TLC plate with ninhydrin is highly effective as it produces a distinct color (typically purple) with the newly formed primary amine, confirming deprotection.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a more precise assessment of the reaction's progress. It allows for the quantification of the starting material, the desired product, and any potential side products.

Q3: I'm observing unexpected side products. What could be causing this?

The primary side reaction during Boc deprotection is the formation of a reactive tert-butyl cation (t-Bu+). This carbocation can alkylate nucleophilic sites on your substrate or other molecules in the reaction mixture. While this compound itself lacks highly nucleophilic groups susceptible to tert-butylation (like tryptophan or methionine residues in peptides), it's good practice to be aware of this potential issue, especially if other sensitive functional groups are present in your complete molecule.

Q4: How can I prevent the formation of side products?

To minimize side reactions caused by the tert-butyl cation, "scavengers" should be added to the reaction mixture. Scavengers are compounds that are more nucleophilic than the substrate and will preferentially react with and "trap" the t-Bu+ cation. Common scavengers include:

  • Triisopropylsilane (TIS)

  • Water

  • Thioanisole

For a substrate like this compound, a simple scavenger cocktail such as TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is generally effective.

Troubleshooting Flowchart

The following diagram outlines a systematic approach to troubleshooting incomplete Boc deprotection of this compound.

G Troubleshooting Workflow for Incomplete this compound Deprotection A Incomplete Deprotection Observed (via TLC/LC-MS) B Check Reagent Quality & Reaction Setup A->B C Is TFA fresh and anhydrous? B->C D Is the this compound fully dissolved? C->D Yes E Use fresh, anhydrous TFA C->E No F Consider a different solvent or co-solvent D->F No G Modify Reaction Conditions D->G Yes E->G F->G H Increase Reaction Time G->H I Increase TFA Concentration H->I J Consider a Stronger Acid System (e.g., 4M HCl in Dioxane) I->J K Reaction Complete J->K G Acid-Catalyzed Boc Deprotection Mechanism Start Boc-Protected Amine Protonation Protonated Carbamate Start->Protonation + H+ Carbocation tert-Butyl Cation Protonation->Carbocation Fragmentation CarbamicAcid Carbamic Acid Protonation->CarbamicAcid Fragmentation Isobutene Isobutene Carbocation->Isobutene - H+ FreeAmine Free Amine CarbamicAcid->FreeAmine Decarboxylation CO2 CO2 CarbamicAcid->CO2 Decarboxylation H_plus_1 H+ H_plus_2 H+

References

Optimizing Boc-DODA Coupling Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Boc-DODA coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the coupling of this compound to carboxylic acids.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the this compound coupling reaction.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Coupling Yield 1. Inefficient activation of the carboxylic acid: The coupling reagent may not be potent enough. 2. Steric hindrance: The carboxylic acid or the coupling partner may be sterically bulky. 3. Suboptimal reaction conditions: Incorrect solvent, temperature, or reaction time. 4. Reagent degradation: Coupling reagents can be sensitive to moisture.1. Switch to a more powerful coupling reagent: Consider using HATU or HBTU, which are known for their high efficiency, especially in challenging couplings.[1][2] 2. Increase reaction time and/or temperature: Allowing the reaction to proceed for a longer duration (e.g., overnight) or gently increasing the temperature (e.g., to 30-40°C) can improve kinetics.[3] 3. Optimize solvent and stoichiometry: Ensure the use of anhydrous polar aprotic solvents like DMF or NMP.[3] Use a slight excess (1.1-1.5 equivalents) of the this compound and coupling reagent relative to the carboxylic acid.[4] 4. Use fresh, high-purity reagents: Ensure all reagents are stored under appropriate conditions to prevent degradation.
Presence of Side Products 1. Racemization/Epimerization: Loss of stereochemical integrity at the chiral center of the amino acid being coupled. 2. Guanidinylation of this compound: Uronium-based reagents (HBTU, HATU) can react with the free amine of this compound, capping it and preventing the desired reaction. 3. N-acylurea formation: A common side reaction when using carbodiimide reagents like DCC or EDC.1. Add racemization suppressants: The addition of HOBt or OxymaPure® to the reaction mixture can minimize racemization. Using a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is also recommended. 2. Avoid excess uronium reagent: Use a stoichiometric amount of the uronium reagent relative to the carboxylic acid. Pre-activating the carboxylic acid before adding it to the this compound can also reduce this side reaction. 3. Use an additive with carbodiimides: The inclusion of HOBt or HOAt can trap the activated ester and minimize the formation of N-acylurea.
Difficult Product Purification 1. Excess reagents and byproducts: Unreacted starting materials and byproducts from the coupling reagent can complicate purification. 2. Poor solubility of the product. 1. Choose a coupling reagent with soluble byproducts: For instance, EDC and its byproduct are water-soluble, allowing for easy removal with an aqueous wash. 2. Optimize the work-up procedure: Perform sequential washes with mild acid (e.g., 1M HCl), mild base (e.g., saturated NaHCO₃ solution), and brine to remove unreacted starting materials and byproducts. 3. Employ appropriate purification techniques: Flash column chromatography on silica gel is a common method for purifying the final product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical linker that contains a Boc-protected amine at one end and a free terminal amine at the other. The terminal amine can react with carboxylic acids to form a stable amide bond, while the Boc group can be removed under mild acidic conditions to reveal a free amine for further functionalization. It is commonly used in the synthesis of complex molecules, including peptides and antibody-drug conjugates.

Q2: Which coupling reagent is best for my this compound coupling reaction?

The choice of coupling reagent depends on several factors, including the steric hindrance of the substrates and the desired reaction conditions. For sterically hindered couplings, uronium/aminium salts like HATU and HBTU, or phosphonium salts like PyBOP, are generally more effective than carbodiimides like DCC or EDC.

Q3: How can I monitor the progress of my this compound coupling reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques can be used to track the consumption of the starting materials and the formation of the desired product.

Q4: What is the role of a base in the this compound coupling reaction?

A non-nucleophilic base, such as DIPEA or triethylamine, is typically used in this compound coupling reactions. The base deprotonates the carboxylic acid, making it more nucleophilic and facilitating its reaction with the coupling reagent. It also neutralizes any acidic byproducts that may be formed during the reaction.

Data Presentation

Comparative Efficiency of Common Coupling Reagents

The following table summarizes the general performance characteristics of common coupling reagents for sterically hindered amide bond formation. The presented data are typical ranges and should be considered illustrative. Optimization is often necessary for specific applications.

Coupling Reagent/MethodTypical Yield (%)Typical Reaction TimeKey AdvantagesKey Disadvantages
HATU/DIPEA >90%30-60 minHigh efficiency for hindered couplings, low racemization.Higher cost, can cause guanidinylation if used in excess.
HBTU/DIPEA >90%1-4 hoursHigh efficiency, cost-effective.Can cause guanidinylation if used in excess.
PyBOP/DIPEA >85%1-4 hoursGood for hindered couplings, byproducts are less hazardous than BOP.Can be less reactive than HATU for highly hindered systems.
EDC/HOBt 70-90%12-24 hoursWater-soluble byproducts allow for easy purification.Can lead to N-acylurea formation, slower reaction times.
DCC/HOBt 70-85%12-24 hoursInexpensive.Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.

Experimental Protocols

Protocol 1: General this compound Coupling using HATU

This protocol describes a general procedure for the coupling of a carboxylic acid to this compound using HATU as the coupling reagent.

Materials:

  • Carboxylic acid

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Activation and Coupling: Add HATU (1.05 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General this compound Coupling using EDC/HOBt

This protocol describes a general procedure for the coupling of a carboxylic acid to this compound using EDC and HOBt.

Materials:

  • Carboxylic acid

  • This compound

  • EDC hydrochloride (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF or DCM (Dichloromethane)

  • Ethyl acetate

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Preparation: In a dry round-bottom flask, dissolve the carboxylic acid (1.0 equivalent), this compound (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF or DCM.

  • Base Addition: Add DIPEA (1.2 equivalents) to the solution and cool to 0 °C.

  • Activation and Coupling: Add EDC hydrochloride (1.2 equivalents) to the reaction mixture and stir at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

This compound Coupling Reaction Workflow

Boc_DODA_Coupling_Workflow cluster_start Preparation cluster_activation Activation & Coupling cluster_monitoring Monitoring cluster_workup Work-up & Purification start Dissolve Carboxylic Acid and this compound in Solvent add_base Add Base (e.g., DIPEA) start->add_base Stir add_reagent Add Coupling Reagent (e.g., HATU) add_base->add_reagent Stir monitor Monitor Reaction (TLC or LC-MS) add_reagent->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify end Pure Product purify->end

Caption: A typical experimental workflow for the this compound coupling reaction.

Troubleshooting Logic for Low Coupling Yield

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Coupling Yield Observed cause1 Inefficient Reagent start->cause1 cause2 Steric Hindrance start->cause2 cause3 Suboptimal Conditions start->cause3 solution1 Switch to HATU/HBTU cause1->solution1 solution2 Increase Time/Temp cause2->solution2 solution3 Optimize Solvent/Stoichiometry cause3->solution3

Caption: A troubleshooting flowchart for addressing low yields in this compound coupling reactions.

Reaction Mechanism of HBTU-mediated Coupling

HBTU_Mechanism reagents Carboxylic Acid (R-COOH) HBTU Base (DIPEA) activation Active Ester Formation R-COO⁻ attacks HBTU reagents->activation Step 1 intermediate HOBt Active Ester Tetramethylurea byproduct activation->intermediate coupling Nucleophilic Attack This compound attacks active ester intermediate->coupling Step 2 product Amide Bond Formation Desired Product coupling->product

Caption: Simplified mechanism of amide bond formation using HBTU as a coupling reagent.

References

Addressing solubility issues of Boc-DODA in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Boc-DODA in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?

This compound (tert-Butyloxycarbonyl-1,12-diamino-4,9-dioxadodecane) is a linker molecule commonly used in bioconjugation and drug delivery research. It contains a hydrophobic tert-Butyloxycarbonyl (Boc) protecting group, which shields a primary amine. This Boc group imparts significant nonpolar character to the molecule, leading to poor solubility in polar aqueous buffers like Phosphate-Buffered Saline (PBS), TRIS, and HEPES.

Q2: What are the initial recommended solvents for dissolving this compound?

This compound is generally soluble in water-miscible organic solvents.[1][2] For experimental applications requiring a final aqueous solution, it is highly recommended to first prepare a concentrated stock solution in 100% Dimethyl Sulfoxide (DMSO).[1][3] Other organic solvents such as N,N-Dimethylformamide (DMF) or ethanol can also be used, but DMSO is often the most effective.[4]

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What is happening and how can I fix it?

This is a common issue that occurs when the concentration of this compound exceeds its solubility limit in the final aqueous buffer, even with a small percentage of DMSO. Here are several strategies to address this:

  • Reduce the Final Concentration: The simplest solution is to lower the final desired concentration of this compound in your experiment.

  • Optimize the Dilution Method: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can prevent localized high concentrations that lead to immediate precipitation.

  • Work with Freshly Prepared Solutions: Do not store dilute aqueous solutions of this compound, as precipitation can occur over time. Prepare the solution immediately before use.

Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?

To avoid cellular toxicity, the final concentration of DMSO in most cell-based assays should be kept as low as possible, ideally at or below 0.5%. However, some sensitive cell lines may require even lower concentrations, such as 0.1%. It is always best to run a vehicle control (buffer with the same final DMSO concentration without this compound) to assess the impact of the solvent on your specific experimental system.

Q5: Can the pH of the aqueous buffer affect this compound solubility?

The solubility of amine-containing compounds can be pH-dependent. While the Boc group is stable under a wide range of pH conditions, the terminal primary amine of this compound will be protonated at acidic pH. This protonation can increase the polarity and aqueous solubility of the molecule. If your experimental conditions allow, you might test solubility in a buffer with a slightly acidic pH (e.g., pH 6.0-6.5). However, for most applications involving reactions with the terminal amine, a pH of 7.2-8.5 is required for the amine to be sufficiently nucleophilic.

Q6: Are there alternatives to DMSO for improving the solubility of this compound?

While DMSO is the most common co-solvent, other approaches can be considered, though they may require more extensive optimization:

  • Use of Surfactants: Non-ionic detergents like Tween-80 or Pluronic F-68 can be used to create micelles that encapsulate hydrophobic molecules, increasing their apparent solubility. This is typically used for drug delivery formulations.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.

Troubleshooting Guides

Guide 1: Troubleshooting Poor Solubility of this compound

This guide provides a step-by-step workflow to address common solubility challenges.

G start Start: this compound powder will not dissolve in aqueous buffer prep_stock Prepare a concentrated stock solution in 100% DMSO (e.g., 10-50 mM). Does it dissolve? start->prep_stock yes_dissolve Yes prep_stock->yes_dissolve   no_dissolve No prep_stock->no_dissolve   dilute Slowly add the DMSO stock to the aqueous buffer with vigorous mixing. Does it precipitate? yes_dissolve->dilute troubleshoot_stock Troubleshooting Stock Solution: - Gently warm the solution (e.g., 37°C). - Use sonication. - Try a different organic solvent (e.g., DMF). no_dissolve->troubleshoot_stock no_precipitate No dilute->no_precipitate   yes_precipitate Yes dilute->yes_precipitate   success Success: Solution is ready for the experiment. Use immediately. no_precipitate->success troubleshoot_dilution Troubleshooting Dilution: 1. Lower the final concentration of this compound. 2. Ensure the final DMSO concentration is sufficient but non-toxic (e.g., 0.1-0.5%). 3. Pre-warm the aqueous buffer before adding the DMSO stock. yes_precipitate->troubleshoot_dilution troubleshoot_stock->prep_stock troubleshoot_dilution->dilute

Caption: A decision tree for troubleshooting poor this compound solubility.

Guide 2: Experimental Workflow for Using this compound in a Conjugation Reaction

This diagram outlines the key steps from solubilization to application in a typical bioconjugation experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis solubilize 1. Solubilize this compound Prepare a high-concentration stock in 100% DMSO. prepare_buffer 2. Prepare Reaction Buffer Use an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5. solubilize->prepare_buffer prepare_target 3. Prepare Target Molecule Dissolve the molecule to be conjugated (e.g., protein, peptide) in the reaction buffer. prepare_buffer->prepare_target add_boc_doda 4. Add this compound Solution Add the this compound/DMSO stock to the target molecule solution to initiate the reaction. (Final DMSO % should be low). prepare_target->add_boc_doda incubate 5. Incubate Allow the reaction to proceed at the recommended temperature and time. add_boc_doda->incubate quench 6. Quench Reaction (Optional) Add a quenching buffer (e.g., Tris or glycine) to stop the reaction by consuming excess reactive groups on the target molecule. incubate->quench purify 7. Purify Conjugate Remove unreacted this compound and byproducts (e.g., via dialysis, size-exclusion chromatography). quench->purify analyze 8. Analyze Product Confirm conjugation using appropriate analytical methods (e.g., SDS-PAGE, Mass Spec). purify->analyze

Caption: General experimental workflow for a this compound conjugation reaction.

Quantitative Data and Protocols

Table 1: Recommended Stock and Final Concentrations
ParameterRecommendationNotes
Stock Solution Solvent 100% DMSOEnsure DMSO is high-purity and anhydrous.
Stock Concentration 10 - 50 mMA higher stock concentration allows for smaller volumes to be added to the aqueous buffer, minimizing the final DMSO concentration.
Final DMSO Concentration ≤ 0.5% (v/v) For sensitive cell lines, aim for ≤ 0.1% (v/v) . Always include a vehicle control in your experiments.
Recommended Buffers PBS, HEPES, Borate (pH 7.2 - 8.5)Avoid buffers containing primary amines like TRIS or glycine, as they can compete in conjugation reactions. If needed, these can be used to quench the reaction.
Experimental Protocol: Preparation of a 100 µM this compound Solution in PBS with 0.2% DMSO

Objective: To prepare a 1 mL aqueous solution of this compound at a final concentration of 100 µM in Phosphate-Buffered Saline (PBS) with a final DMSO concentration of 0.2%.

Materials:

  • This compound (MW: 304.43 g/mol )

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 50 mM this compound Stock Solution in DMSO:

    • Weigh out 1.52 mg of this compound powder.

    • Add 100 µL of 100% DMSO.

    • Vortex vigorously until the this compound is completely dissolved. This is your 50 mM stock solution .

  • Calculate the Volume of Stock Solution Needed:

    • Use the dilution formula: C₁V₁ = C₂V₂

      • C₁ = Concentration of stock solution = 50 mM (or 50,000 µM)

      • V₁ = Volume of stock solution to add = ?

      • C₂ = Desired final concentration = 100 µM

      • V₂ = Final volume = 1 mL (or 1000 µL)

    • V₁ = (C₂V₂) / C₁ = (100 µM * 1000 µL) / 50,000 µM = 2 µL

  • Prepare the Final Aqueous Solution:

    • Pipette 998 µL of PBS (pH 7.4) into a clean microcentrifuge tube.

    • Add 2 µL of the 50 mM this compound stock solution to the PBS.

    • Immediately vortex the solution for 30-60 seconds to ensure rapid and thorough mixing.

  • Verify Final DMSO Concentration:

    • (Volume of DMSO added / Total volume) * 100%

    • (2 µL / 1000 µL) * 100% = 0.2%

  • Use Immediately:

    • Visually inspect the solution to ensure there is no precipitate.

    • Use the freshly prepared solution in your experiment without delay to avoid potential precipitation over time.

References

Stability of the Boc-DODA linker under physiological conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the Boc-DODA linker, focusing on its stability under physiological conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the this compound linker under physiological conditions (pH 7.4, 37°C)?

The this compound linker's stability under physiological conditions is primarily determined by its two key components: the tert-butyloxycarbonyl (Boc) protecting group and the amide bond within the dodecanediamine (DODA) backbone.

  • Boc Protecting Group: The Boc group is known to be stable at neutral pH and is generally resistant to hydrolysis under physiological conditions.[1] Its cleavage typically requires acidic conditions (e.g., pH < 4) which are not present in the bloodstream.[2] While some enzymatic activity could potentially cleave the carbamate, it is not considered a primary degradation pathway in plasma.[3]

  • Amide Bond and Dodecyl Chain: The amide bond is one of the most stable covalent bonds in biochemistry, with an estimated half-life of hundreds of years at neutral pH.[4] The long dodecyl alkyl chain is also generally stable and not prone to rapid enzymatic degradation in the context of a linker.

Therefore, the this compound linker is expected to be highly stable in systemic circulation. However, the actual stability of a bioconjugate can be influenced by several factors, including the nature of the conjugated molecule and the specific microenvironment.

Q2: What are the primary mechanisms of this compound linker cleavage?

The primary intended cleavage mechanism for the Boc group on the this compound linker is acid-catalyzed hydrolysis. This is typically achieved during a specific deprotection step in a synthetic workflow using strong acids like trifluoroacetic acid (TFA).[2]

Under physiological conditions, significant cleavage of the Boc group or the amide bond is not expected. However, upon internalization into target cells, the lower pH of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0) could potentially facilitate a slow, acid-catalyzed removal of the Boc group. The stability of the amide bond is unlikely to be affected by these milder acidic conditions.

Q3: Are there any known side reactions or instabilities associated with the Boc group?

Yes, during the acidic deprotection of the Boc group in a laboratory setting, the formation of a reactive tert-butyl cation can lead to side reactions, such as the alkylation of nucleophilic residues (e.g., tryptophan, methionine) on a peptide or protein. This is typically mitigated by the use of "scavengers" like triethylsilane (TES) or thioanisole. While this is a concern during synthesis, it is not a relevant degradation pathway under physiological conditions.

Q4: How can I assess the stability of my specific this compound conjugate?

The most reliable way to determine the stability of your bioconjugate is through an in vitro plasma stability assay. This typically involves incubating the conjugate in plasma from a relevant species (e.g., human, mouse) at 37°C and monitoring its integrity over time using analytical techniques like LC-MS.

Troubleshooting Guides

Issue 1: Premature Cleavage of the Boc Group Observed in an In Vitro Assay

Possible Cause Troubleshooting Step
Acidic Microenvironment in the Assay: The pH of the plasma or buffer may have dropped during the experiment. Solution: Carefully monitor and control the pH of the incubation medium throughout the assay. Ensure the buffer system has sufficient capacity.
Enzymatic Activity: While less common for Boc groups, some plasma esterases might exhibit activity. Solution: Include appropriate enzyme inhibitors in a control experiment to assess the contribution of enzymatic cleavage.
Assay Artifacts: The sample processing method (e.g., extraction, cleanup) might be causing artificial degradation. Solution: Optimize the sample preparation protocol. Include a control sample of the conjugate in a simple buffer (e.g., PBS) to differentiate between inherent instability and plasma-mediated degradation.

Issue 2: Unexpected Degradation of the Amide Bond or Alkyl Chain

Possible Cause Troubleshooting Step
Contaminating Proteases: The plasma sample may contain higher than usual protease activity. Solution: Use high-quality, sterile plasma. Consider adding a broad-spectrum protease inhibitor cocktail to a control sample.
Oxidative Damage: The long alkyl chain could be susceptible to oxidation under certain conditions. Solution: Ensure the absence of oxidizing agents in your buffers and consider degassing solutions.
Analytical Method Issues: The observed degradation might be an artifact of the analytical method (e.g., in-source decay in mass spectrometry). Solution: Optimize the LC-MS parameters. Use a "soft" ionization technique if possible. Analyze control samples that have not been incubated to establish a baseline.

Quantitative Data Summary

Linker ComponentExpected Stability at pH 7.4, 37°CPrimary Cleavage Mechanism (Non-Physiological)
Boc-carbamate High (Half-life of many hours to days)Acid-catalyzed hydrolysis
Amide Bond Very High (Half-life of years)Strong acid or base hydrolysis at high temperatures
Dodecyl Alkyl Chain Very HighOxidative degradation under harsh conditions

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay using LC-MS

This protocol outlines a general procedure for assessing the stability of a bioconjugate containing a this compound linker in plasma.

Materials:

  • Test bioconjugate

  • Human plasma (or other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 37°C incubator

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Sample processing reagents (e.g., protein precipitation agents like acetonitrile, affinity capture beads)

Procedure:

  • Incubation:

    • Dilute the test bioconjugate to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).

    • Incubate the samples at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.

    • Immediately freeze the collected aliquots at -80°C to stop any degradation.

  • Sample Preparation for LC-MS Analysis:

    • For Intact Conjugate Analysis (to determine Drug-to-Antibody Ratio - DAR):

      • Thaw the plasma samples.

      • Isolate the bioconjugate from the plasma using immunoaffinity capture (e.g., Protein A/G beads).

      • Wash the beads to remove non-specifically bound proteins.

      • Elute the intact bioconjugate.

    • For Analysis of Cleavage Products:

      • Thaw the plasma samples.

      • Perform protein precipitation by adding cold acetonitrile (e.g., 3 volumes of acetonitrile to 1 volume of plasma).

      • Centrifuge to pellet the precipitated proteins.

      • Collect the supernatant containing the small molecule cleavage products.

  • LC-MS Analysis:

    • Analyze the prepared samples by LC-MS.

    • For intact conjugate analysis, monitor the mass corresponding to the full bioconjugate and any species that have lost the Boc group or the entire linker-payload.

    • For cleavage product analysis, monitor for the appearance of the free this compound linker or other potential degradation products.

  • Data Analysis:

    • Calculate the percentage of intact bioconjugate remaining at each time point.

    • Plot the percentage of intact conjugate versus time to determine the half-life (t½) in plasma.

Visualizations

experimental_workflow Experimental Workflow for this compound Linker Stability Assay cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Sample Processing start Start: this compound Conjugate incubation Incubate at 37°C in Plasma & PBS start->incubation Dilute sampling Collect Aliquots at Time Points (0, 1, 6, 24, 48, 72, 168h) incubation->sampling freezing Flash Freeze at -80°C sampling->freezing intact Immunoaffinity Capture (Intact Conjugate) freezing->intact Thaw cleaved Protein Precipitation (Cleavage Products) freezing->cleaved Thaw lcms LC-MS Analysis data_analysis Data Analysis (Half-life Calculation) lcms->data_analysis intact->lcms cleaved->lcms

Workflow for this compound Linker Stability Assay.

logical_relationship Factors Influencing this compound Linker Stability stability This compound Linker Stability boc Boc Group Stability (Acid Labile) boc->stability amide Amide Bond Stability (Highly Stable) amide->stability alkyl Dodecyl Chain Stability (Generally Stable) alkyl->stability ph Physiological pH (approx. 7.4) ph->boc Stable at neutral pH ph->amide Very Stable temp Physiological Temperature (37°C) temp->stability enzymes Plasma Enzymes enzymes->stability Potential minor effect

Key Factors Influencing this compound Linker Stability.

References

Strategies to improve the yield of Boc-DODA conjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Boc-DODA (tert-butyloxycarbonyl-diaminoalkane) conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for coupling Boc-protected diaminoalkanes to carboxyl-containing molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and achieve optimal yields in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a this compound conjugation reaction? A1: A this compound conjugation reaction involves forming a stable amide bond between a carboxylic acid group on a target molecule (e.g., a protein, peptide, or small molecule) and one of the amino groups of a diaminoalkane linker, such as 1,12-dodecanediamine (DODA). The other amino group is protected by a tert-butyloxycarbonyl (Boc) group. This Boc group prevents polymerization and allows for subsequent deprotection to reveal a free amine for further modification. The reaction is typically mediated by a coupling agent, such as a carbodiimide.

Q2: What are the most common coupling reagents for this reaction? A2: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are frequently used, often with an additive like NHS (N-hydroxysuccinimide) or Sulfo-NHS to increase efficiency and stability of the active intermediate.[1][2] For sterically hindered or challenging couplings, more powerful uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may provide higher yields.[3][4][5]

Q3: What is the optimal pH for a this compound conjugation using EDC/NHS? A3: The process involves two pH-sensitive steps. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH of 4.5-6.0. The subsequent reaction of the activated ester with the amine (this compound) is more efficient at a pH of 7.2-8.5. For a one-pot reaction, a compromise pH of 7.0-7.5 is often used. For maximum yield, a two-step protocol with pH adjustment is recommended.

Q4: Why is my this compound poorly soluble in aqueous buffers? A4: "DODA" typically refers to a long alkyl chain diamine (e.g., 1,12-dodecanediamine), which is highly hydrophobic. This lipophilicity can lead to poor solubility in aqueous buffers. To address this, the use of polar aprotic co-solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) is highly recommended.

Q5: How can I monitor the progress of the reaction? A5: Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or more quantitatively with Liquid Chromatography-Mass Spectrometry (LC-MS) or HPLC. These methods can track the consumption of starting materials and the formation of the desired product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the conjugation of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Yield 1. Inefficient Carboxylic Acid Activation: EDC/NHS reagents are moisture-sensitive and may have degraded.• Use fresh, high-quality EDC and NHS/Sulfo-NHS. Equilibrate reagents to room temperature before opening to prevent condensation. • Perform the activation step in an appropriate buffer (e.g., MES) at pH 4.5-6.0.
2. Hydrolysis of Activated Ester: The active O-acylisourea or NHS-ester intermediate is susceptible to hydrolysis in aqueous solution, especially at high pH.• Add the this compound solution promptly after the carboxylic acid activation step. • If using a two-step protocol, perform the activation, then adjust the pH to 7.2-7.5 before adding the amine.
3. Suboptimal Reaction pH: The amine on this compound is not sufficiently nucleophilic at low pH, while the activated ester is unstable at high pH.• Maintain the coupling pH between 7.2 and 8.5 for optimal results. An optimal pH of 8.5 has been shown to give yields >90% in similar systems.
4. Poor Solubility/Aggregation: The hydrophobic dodecyl chain of this compound can cause it or the final conjugate to precipitate from the reaction mixture.• Perform the reaction in a mixture of aqueous buffer and a polar aprotic solvent like DMF or DMSO to improve solubility. • Gentle heating or sonication may aid dissolution, but monitor for potential side reactions.
5. Steric Hindrance: The carboxylic acid or the amine may be sterically hindered, slowing the reaction rate.• Switch to a more powerful coupling reagent like HATU, which is known to be more effective for sterically hindered couplings. • Increase the reaction time and/or gently increase the temperature.
Formation of Side Products 1. N-acylurea Formation: The O-acylisourea intermediate formed by EDC can rearrange to a stable N-acylurea, which is unreactive.• The addition of NHS or HOBt traps the activated intermediate as a more stable ester, minimizing this side reaction.
2. Double Acylation/Polymerization: If the Boc group is prematurely removed, the now-free second amine of DODA can react, leading to cross-linking.• Avoid acidic conditions (pH < 4) or prolonged high temperatures during the reaction and work-up to keep the Boc group intact.
3. Modification of Other Residues: At high concentrations, EDC can potentially modify tyrosine or cysteine residues on a protein.• Optimize the stoichiometry of EDC and NHS to use the minimum effective amount.
Difficulty in Purification 1. Excess Reagents and Byproducts: EDC and its urea byproduct must be removed from the final product.• The urea byproduct from EDC is water-soluble and can typically be removed by dialysis or size-exclusion chromatography for large molecules, or by reverse-phase HPLC for small molecules.
2. Product Precipitation: The final conjugate may be poorly soluble, making chromatographic purification difficult.• Use a mobile phase containing organic solvents (e.g., acetonitrile, DMF) for reverse-phase HPLC. • For precipitated material, washing with a solvent in which the impurities are soluble but the product is not can be an effective purification step.

Quantitative Data Summary

While yield is highly dependent on the specific substrates, the following tables provide comparative data on key reaction parameters.

Table 1: Effect of pH on Relative Yield for Amine Coupling

This data is based on principles of carbodiimide/active-ester chemistry for conjugations similar to this compound.

Reaction pH Relative Reaction Rate Potential Issues Expected Yield
6.5Very SlowIncomplete reaction due to protonated amine< 20%
7.5ModerateReaction proceeds, may require longer time60-70%
8.5 Optimal Good balance of amine nucleophilicity and ester stability > 90%
9.5FastIncreased rate of active ester hydrolysis70-80%
10.5Very FastSignificant hydrolysis of active ester, potential for product hydrolysis< 50%
(Data adapted from BenchChem technical documentation for a Boc-protected amine linker conjugation)

Table 2: Qualitative Comparison of Common Coupling Reagents

Coupling Reagent Relative Efficiency Key Advantages Common Use Case
EDC / NHS HighWater-soluble byproducts, well-established protocols, cost-effective.Standard conjugation of proteins and small molecules in aqueous/mixed solvents.
DIC / HOBt HighDIC is not water-sensitive; urea byproduct is insoluble in most organic solvents, aiding removal.Organic phase synthesis; when water must be strictly excluded.
HATU / DIPEA Very HighFaster reaction rates, highly efficient for sterically hindered substrates, lower racemization risk.Difficult couplings, peptide synthesis, conjugation to poorly reactive amines or acids.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Carboxylic Acid

This protocol is optimized for higher yields by controlling the pH for each step and is suitable for conjugating Boc-NH-(CH)₁₂-NH₂ to a generic carboxylic acid-containing molecule.

Materials:

  • Molecule with a carboxylic acid (Molecule-COOH)

  • Boc-NH-(CH₂)₁₂-NH₂ (this compound)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate buffer, pH 7.5

  • Anhydrous DMF or DMSO

  • Quenching Solution: 1 M Glycine or Tris-HCl, pH 8.0

  • Purification column (e.g., C18 reverse-phase HPLC column)

Procedure:

  • Reagent Preparation:

    • Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of Molecule-COOH in DMF or DMSO.

    • Prepare a 10 mg/mL stock solution of this compound in DMF or DMSO.

    • Immediately before use, prepare fresh 100 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Activation of Carboxylic Acid (Step 1):

    • In a reaction vessel, dissolve Molecule-COOH in Activation Buffer to a final concentration of 1-5 mg/mL. If solubility is an issue, add the minimum amount of DMF/DMSO required to dissolve.

    • Add Sulfo-NHS solution to a final concentration of 5 mM.

    • Add EDC solution to a final concentration of 2 mM.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation with this compound (Step 2):

    • Add the this compound stock solution to the activated mixture. A 1.2 to 1.5 molar excess of this compound over Molecule-COOH is recommended.

    • Adjust the pH of the reaction mixture to 7.5 by adding Coupling Buffer.

    • Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C.

  • Quenching:

    • (Optional) Add Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted active esters. Incubate for 30 minutes.

  • Purification:

    • Purify the crude reaction mixture by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a typical two-step this compound conjugation experiment.

G s1 Prepare Reagents (Molecule-COOH, this compound, EDC, Sulfo-NHS, Buffers) s2 Activate Carboxylic Acid (Molecule-COOH + EDC/Sulfo-NHS) in MES Buffer, pH 6.0 s1->s2 s3 Incubate 15-30 min at RT s2->s3 s4 Add this compound & Adjust pH to 7.5 s3->s4 s5 Incubate 2h at RT or Overnight at 4°C s4->s5 s6 Quench Reaction (e.g., with Glycine) s5->s6 s7 Purify Conjugate (e.g., HPLC) s6->s7 s8 Characterize Product (e.g., LC-MS) s7->s8

Caption: General workflow for a two-step this compound conjugation.

Troubleshooting Logic for Low Yield

This decision tree provides a logical path for diagnosing the cause of low conjugation yield.

G start Low Conjugation Yield q1 LC-MS shows unreacted starting materials? start->q1 q2 Is this compound soluble in the reaction mix? q1->q2 Yes res5 Check for hydrolysis of activated intermediate. Add this compound promptly. q1->res5 No (Side Products) q3 Were EDC/NHS reagents fresh & handled under anhydrous conditions? q2->q3 Yes res2 Add co-solvent (DMF/DMSO) to improve solubility. q2->res2 No q4 Was reaction pH optimal (Activation ~6, Coupling ~7.5)? q3->q4 Yes res3 Re-run with fresh reagents. Equilibrate to RT before opening. q3->res3 No res1 Reaction incomplete. Increase time/temp or use stronger coupling agent (e.g., HATU). q4->res1 Yes res4 Optimize pH for two-step protocol. q4->res4 No

Caption: Decision tree for troubleshooting low conjugation yield.

References

Common pitfalls in Boc-DODA deprotection and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the common challenges and solutions associated with the deprotection of Boc-DODA (N-Boc-4,7-dioxa-1,10-decanediamine and similar Boc-protected diamine linkers).

Troubleshooting Guide

This guide addresses specific issues that may arise during the Boc deprotection of DODA linkers, presented in a question-and-answer format.

Issue 1: Incomplete or Sluggish Deprotection

Q1: My this compound deprotection reaction is not going to completion, as confirmed by TLC and LC-MS. What are the potential causes and how can I resolve this?

A1: Incomplete deprotection is a frequent challenge and can stem from several factors. Here's a breakdown of potential causes and corresponding troubleshooting steps:

  • Insufficient Acid Strength or Concentration: The tert-butyloxycarbonyl (Boc) group is cleaved via acidolysis. If the acidic conditions are too mild, the reaction may not proceed to completion.[1][2]

    • Solution: Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). For instance, if you are using 20% TFA in DCM, consider increasing it to 50%. Alternatively, a stronger acid system like 4M HCl in 1,4-dioxane can be employed.[2]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process; insufficient time or low temperatures can lead to incomplete reactions.[2]

    • Solution: Extend the reaction time and continue to monitor the progress. While most Boc deprotections are conducted at room temperature, gentle heating might be necessary for certain substrates.[2]

  • Substrate Solubility: Poor solubility of your this compound conjugate in the chosen solvent can result in a heterogeneous mixture and an incomplete reaction.

    • Solution: Ensure that your starting material is fully dissolved. You may need to explore alternative solvent systems that offer better solubility for your specific molecule.

Issue 2: Observation of Side Products

Q2: I'm observing unexpected side products in my reaction mixture after the deprotection of this compound. What are these side products and how can I prevent their formation?

A2: The generation of a reactive tert-butyl cation during Boc deprotection can lead to side reactions, particularly the alkylation of nucleophilic functional groups within your molecule.

  • Cause: The tert-butyl cation can alkylate electron-rich aromatic rings, thiols, and other nucleophiles.

  • Prevention with Scavengers: To mitigate this, scavengers should be added to the reaction mixture to trap the tert-butyl cation. Commonly used scavengers include:

    • Triethylsilane (TES)

    • Triisopropylsilane (TIS)

    • Thioanisole

    • Water

A summary of common scavengers and their applications is provided in the table below.

ScavengerTarget Residue(s)Typical Concentration
Triisopropylsilane (TIS)Tryptophan, general cation scavenger2.5 - 5% (v/v)
WaterGeneral cation scavenger2.5 - 5% (v/v)
ThioanisoleArginine (Pmc, Mtr)5% (v/v)
PhenolTyrosine, Tryptophan5% (w/v)

Frequently Asked Questions (FAQs)

Q3: How can I effectively monitor the progress of my this compound deprotection reaction?

A3: Regular monitoring is crucial for determining the optimal reaction time. Two common techniques are:

  • Thin-Layer Chromatography (TLC): This is a rapid and straightforward method. The deprotected DODA-amine product is more polar than the Boc-protected starting material, resulting in a lower Retention Factor (Rf) value. Staining the TLC plate with ninhydrin is highly effective as it specifically visualizes the primary amine of the deprotected product, typically as a purple or yellow spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more precise assessment, LC-MS can be used to quantify the remaining starting material, the desired product, and any side products that may have formed.

Q4: What is the best workup procedure after a successful this compound deprotection?

A4: The workup procedure aims to remove excess acid and isolate the deprotected product.

  • Removal of Volatiles: The reaction mixture should be concentrated under reduced pressure to remove the solvent and excess acid (e.g., TFA).

  • Azeotropic Removal of Acid: To ensure all residual acid is removed, co-evaporation with a solvent like toluene is recommended.

  • Neutralization (Optional): If the TFA salt of the deprotected amine is not desired for the subsequent step, it can be neutralized. Dissolve the residue in a suitable organic solvent and wash with a mild aqueous base, such as saturated sodium bicarbonate solution.

  • Precipitation: In some cases, the deprotected product can be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether.

Q5: My molecule contains other acid-sensitive functional groups. How can I selectively deprotect the Boc group on the DODA linker?

A5: Selective deprotection in the presence of other acid-labile groups requires careful tuning of the reaction conditions.

  • Milder Acidic Conditions: Instead of strong acids like TFA, consider using milder conditions. Options include:

    • Dilute TFA solutions

    • 4M HCl in dioxane, which is sometimes considered milder for certain substrates.

    • Using Lewis acids like ZnBr₂ in dichloromethane.

  • Careful Monitoring: It is critical to monitor the reaction closely by TLC or LC-MS to stop it as soon as the this compound is deprotected, minimizing the degradation of other sensitive groups.

Experimental Protocols

Standard Protocol for this compound Deprotection using TFA/DCM

  • Dissolution: Dissolve the this compound containing substrate in dichloromethane (DCM) to a concentration of 0.1–0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Scavengers (Recommended): Add an appropriate scavenger, such as triisopropylsilane (TIS), to a final concentration of 2.5-5% (v/v).

  • Acid Addition: Add trifluoroacetic acid (TFA) to the desired final concentration (typically 20-50% v/v).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until all the starting material has been consumed (usually 1-2 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3 times) to remove residual TFA. The resulting amine TFA salt can be used directly or neutralized as described in the FAQ section.

Diagrams

Troubleshooting Workflow for Incomplete this compound Deprotection

Troubleshooting Workflow for Incomplete this compound Deprotection start Incomplete Deprotection Observed check_acid Check Acid Strength & Concentration start->check_acid check_time_temp Check Reaction Time & Temperature start->check_time_temp check_solubility Check Substrate Solubility start->check_solubility increase_acid Increase TFA Concentration or Use 4M HCl/Dioxane check_acid->increase_acid extend_time Extend Reaction Time or Gently Heat check_time_temp->extend_time change_solvent Use a Different Solvent System check_solubility->change_solvent monitor Monitor by TLC/LC-MS increase_acid->monitor extend_time->monitor change_solvent->monitor complete Reaction Complete monitor->complete

Caption: A logical workflow to diagnose and resolve incomplete this compound deprotection.

Decision Pathway for Scavenger Use in this compound Deprotection

Decision Pathway for Scavenger Use start Initiate this compound Deprotection check_nucleophiles Does the substrate contain nucleophilic residues (e.g., Trp, Met, Tyr)? start->check_nucleophiles add_scavengers Add Scavengers to Reaction (e.g., TIS, Water, Thioanisole) check_nucleophiles->add_scavengers Yes no_scavengers Proceed without Scavengers (or with minimal scavenger like water) check_nucleophiles->no_scavengers No proceed Perform Deprotection Reaction add_scavengers->proceed no_scavengers->proceed

Caption: A decision-making diagram for the inclusion of scavengers in the deprotection reaction.

References

Impact of pH on Boc-DODA coupling to primary amines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the coupling of N-Boc-1,12-dodecanedioic acid (Boc-DODA) to primary amines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing this common bioconjugation reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for coupling this compound to a primary amine using a carbodiimide like EDC?

A1: There isn't a single optimal pH for the entire reaction. The process involves two key steps that have conflicting pH requirements. The activation of the carboxylic acid on this compound with EDC is most efficient in a slightly acidic buffer, typically between pH 4.5 and 6.0.[1][2] However, the subsequent reaction of the activated this compound with the primary amine requires the amine to be in its unprotonated, nucleophilic state, which is favored at a pH of 7.2 to 8.5.[3] For this reason, a two-step protocol with pH adjustment is often recommended for maximum efficiency.

Q2: Why is my coupling yield low when I perform the reaction at pH 5.0?

A2: A low pH of 5.0 is excellent for activating the carboxylic acid group of this compound with EDC. However, at this pH, primary amines are predominantly in their protonated, non-nucleophilic ammonium form (R-NH3+).[4][5] This prevents them from efficiently attacking the activated carboxylic acid, leading to a low coupling yield. The primary side reaction at this stage is the hydrolysis of the activated intermediate, which regenerates the original carboxylic acid.

Q3: Can I perform the entire coupling reaction at pH 7.5?

A3: Yes, a "one-pot" reaction at a compromise pH of 7.0-7.5 is possible and often used for convenience. However, it may result in a lower overall yield compared to a two-step pH adjustment protocol. At this pH, the activation of the carboxylic acid by EDC is less efficient, and the hydrolysis of the active O-acylisourea intermediate is faster. Increasing the concentration of EDC can help compensate for the reduced efficiency at this pH.

Q4: What is the role of N-hydroxysuccinimide (NHS) or sulfo-NHS, and should I use it?

A4: Adding NHS or its water-soluble analog, sulfo-NHS, is highly recommended. When EDC activates the carboxylic acid, it forms a relatively unstable O-acylisourea intermediate that is prone to hydrolysis. NHS reacts with this intermediate to create a more stable NHS ester. This semi-stable NHS ester is more resistant to hydrolysis and reacts efficiently with primary amines at a pH between 7.2 and 9 to form a stable amide bond. Using NHS or sulfo-NHS generally increases the coupling efficiency and consistency of the reaction.

Q5: What buffer should I use for the coupling reaction?

A5: MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and highly recommended choice for the initial activation step, as it is effective in the optimal pH range of 4.5-6.0 and does not contain primary amines that could interfere with the reaction. Phosphate buffers should generally be avoided as they can participate in side reactions with carbodiimides. For the second, higher-pH coupling step, buffers like HEPES or borate can be used, provided they do not contain primary amines.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Coupling Yield Incorrect pH: The pH is either too low for the amine to be nucleophilic or too high for efficient carboxyl activation and intermediate stability.Implement a two-step pH protocol: activate this compound with EDC/NHS at pH 5.0-6.0, then adjust the pH to 7.5-8.5 before adding the primary amine.
Hydrolysis of Activated Intermediate: The O-acylisourea intermediate is unstable in aqueous solutions and has hydrolyzed before reacting with the amine.Add NHS or sulfo-NHS to the activation step to form a more stable NHS ester intermediate. Ensure the amine is added promptly after the activation step if not using NHS.
Inactive Reagents: EDC is moisture-sensitive and can lose activity over time.Use fresh, high-quality EDC and store it in a desiccator.
Formation of N-acylurea Side Product Rearrangement of O-acylisourea intermediate: This occurs when using carbodiimide reagents without an additive to trap the activated ester.Include HOBt (1-Hydroxybenzotriazole) or, more commonly, NHS or sulfo-NHS in the reaction mixture to trap the activated ester and prevent this rearrangement.
Inconsistent Results Fluctuating pH: The reaction mixture's pH is not stable or well-controlled throughout the process.Use a reliable buffer system and carefully monitor and adjust the pH during the reaction, especially when switching from the activation to the coupling step.
Sub-optimal Reagent Ratios: Incorrect stoichiometry of EDC, NHS, or the amine can lead to incomplete reactions or side products.Start with a 1.5 to 2-fold molar excess of EDC and NHS over the amount of this compound. Optimize the ratio of the primary amine based on your specific substrates.

Quantitative Data Summary

The efficiency of the two main stages of the this compound coupling reaction is highly dependent on pH. The table below summarizes the expected effect of pH on each stage.

pH RangeCarboxylic Acid Activation (with EDC)Amine Nucleophilicity & CouplingStability of NHS EsterOverall Recommendation
4.5 - 6.0 High (Carboxyl group is deprotonated and reactive)Very Low (Amine is protonated, R-NH3+)High Optimal for Activation Step
6.0 - 7.0 Moderate Low to Moderate Moderate Compromise pH, but not ideal for either step.
7.0 - 8.5 Low (Rapid hydrolysis of O-acylisourea intermediate)High (Amine is deprotonated, R-NH2)Moderate (Hydrolysis increases with pH)Optimal for Coupling Step
> 8.5 Very Low High Low (Rapid hydrolysis of NHS ester)Not recommended due to instability of activated species.

Experimental Protocols

Protocol 1: Two-Step pH Adjustment (Recommended for Highest Efficiency)
  • Activation of this compound:

    • Dissolve this compound in an appropriate organic solvent (e.g., DMF, DMSO) and then dilute into an aqueous reaction buffer (e.g., 100 mM MES, pH 5.5).

    • Add Sulfo-NHS (or NHS) to the solution (1.5 eq.).

    • Add EDC (1.5 eq.) to the reaction mixture.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Coupling to Primary Amine:

    • Dissolve your primary amine-containing molecule in a suitable buffer.

    • Raise the pH of the activated this compound solution to 7.5-8.0 by adding a non-amine-containing base (e.g., 0.5 M Borate Buffer, pH 8.5).

    • Immediately add the primary amine solution to the pH-adjusted activated this compound solution.

    • Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.

    • Quench the reaction by adding a small amount of an amine-containing buffer like Tris or hydroxylamine.

    • Purify the conjugate using standard methods (e.g., dialysis, size exclusion chromatography).

Protocol 2: One-Pot Reaction (Simpler, Potentially Lower Yield)
  • Reaction Setup:

    • Prepare a reaction buffer such as 100 mM HEPES at pH 7.2.

    • Dissolve this compound, the primary amine-containing molecule, and Sulfo-NHS (1.5 eq.) in the reaction buffer.

  • Initiation and Coupling:

    • Add EDC (1.5 - 2.0 eq.) to the mixture to initiate the reaction.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction as described in Protocol 1.

    • Purify the final conjugate.

Visualizations

experimental_workflow cluster_activation Step 1: Activation (pH 5.0 - 6.0) cluster_coupling Step 2: Coupling (pH 7.2 - 8.5) boc_doda This compound activated_ester This compound-NHS Ester boc_doda->activated_ester MES Buffer edc_nhs EDC + NHS edc_nhs->activated_ester conjugate This compound-Amine Conjugate activated_ester->conjugate pH Adjustment (to 7.2-8.5) primary_amine Primary Amine (R-NH2) primary_amine->conjugate HEPES/Borate Buffer

Caption: Experimental workflow for the two-step this compound coupling reaction.

ph_logic_diagram low_ph Low pH (4.5 - 6.0) cooh Carboxyl Group (Active) low_ph->cooh Favors amine_prot Amine (Protonated, R-NH3+) Inactive low_ph->amine_prot Causes high_ph High pH (7.2 - 8.5) amine_deprot Amine (Deprotonated, R-NH2) Active high_ph->amine_deprot Favors hydrolysis Intermediate Hydrolysis high_ph->hydrolysis Increases Risk of activation Efficient Activation cooh->activation no_reaction No Amine Reaction amine_prot->no_reaction coupling Efficient Coupling amine_deprot->coupling

Caption: Logical relationship between pH and key reaction components/outcomes.

References

Technical Support Center: Post-Reaction Purification of Boc-DODA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of excess N-Boc-1,12-diaminododecane (Boc-DODA) and reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the common challenges in removing it post-reaction?

A1: this compound is a linker molecule with a Boc-protected amine at one end and a free primary amine at the other.[1] A common challenge is removing the unreacted (excess) this compound from the desired product, especially when the product has similar solubility properties. Byproducts will vary depending on the specific reaction, but can include reagents used for coupling or activation.

Q2: What are the primary methods for removing excess this compound and its byproducts?

A2: The main strategies for purification after a reaction involving this compound include:

  • Aqueous Workup/Extraction: Exploiting differences in solubility and pKa to separate the desired product from impurities.

  • Column Chromatography: A widely used technique for separating compounds based on their polarity.

  • Precipitation/Crystallization: Inducing the desired product or the impurity to selectively solidify out of solution.

  • Scavenger Resins: Using solid-supported reagents to selectively bind to and remove excess reactants or byproducts.[2][3]

Q3: How can I monitor the progress of the purification?

A3: The progress of purification can be monitored using techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the separation of the product from this compound and other impurities. The deprotected amine product is typically more polar than the Boc-protected starting material and will have a lower Rf value.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate analysis of the components in a mixture, confirming the presence of the desired product and the absence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the purified product and detect the presence of any remaining this compound or byproducts.[3]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification process.

Problem 1: Residual this compound is detected in my product after a standard aqueous workup.

  • Possible Cause: The solubility of your product and this compound are too similar in the chosen solvent system, leading to inefficient partitioning. This compound, with its long alkyl chain, can have significant organic solubility.

  • Solution 1: pH Adjustment during Extraction: Modify the pH of the aqueous phase to selectively protonate either your product's amine (if it has a free one) or the unreacted amine of this compound. An acidic wash (e.g., dilute HCl or citric acid) will protonate the free amine of this compound, making it more water-soluble and facilitating its removal into the aqueous layer. Be cautious if your product is acid-labile.

  • Solution 2: Back-Extraction: After the initial extraction, back-extract the organic layer with a fresh portion of the aqueous phase to improve the removal of water-soluble impurities.

  • Solution 3: Switch to a Different Solvent System: Experiment with different extraction solvents to find a system with better selectivity for your product over this compound.

Problem 2: My product and this compound co-elute during column chromatography.

  • Possible Cause: The polarity of your product and this compound are too similar for effective separation with the chosen mobile phase.

  • Solution 1: Optimize the Solvent System: Systematically vary the polarity of the mobile phase. A shallower gradient or an isocratic elution with a fine-tuned solvent ratio can improve resolution.

  • Solution 2: Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different type of silica gel (e.g., a different particle size or a functionalized silica) or a different chromatography technique like reverse-phase chromatography.

  • Solution 3: Derivatization: In some cases, you can temporarily derivatize your product or the this compound to significantly alter its polarity, allowing for easier separation. This adds extra steps but can be very effective.

Problem 3: The use of scavenger resins leads to product loss.

  • Possible Cause: The scavenger resin is not specific enough and is binding to your desired product in addition to the excess this compound.

  • Solution 1: Choose a More Selective Resin: Select a scavenger resin that is highly specific for the functional group you are targeting (e.g., a resin that scavenges primary amines to remove this compound).

  • Solution 2: Optimize Reaction Conditions with the Resin: Reduce the amount of scavenger resin used or decrease the reaction time to minimize non-specific binding to your product. Monitor the reaction closely by TLC or LC-MS.

  • Solution 3: Pre-treat the Resin: Ensure the resin is properly washed and conditioned according to the manufacturer's instructions to remove any reactive impurities.

Experimental Protocols

Protocol 1: Acidic Extraction to Remove Excess this compound
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1M aqueous solution of HCl or a saturated solution of citric acid. Repeat the wash 2-3 times.

  • Neutralization (Optional): If your product is sensitive to residual acid, wash the organic layer with a saturated aqueous solution of sodium bicarbonate.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the product for purity by TLC, LC-MS, or NMR.

Protocol 2: Purification using a Polymer-Supported Scavenger (PS-Trisamine)
  • Resin Addition: To the crude reaction mixture containing the product and excess this compound, add 2-3 equivalents of PS-Trisamine resin.

  • Stirring: Stir the suspension at room temperature for 2-4 hours. Monitor the removal of this compound by TLC or LC-MS.

  • Filtration: Filter the reaction mixture to remove the resin.

  • Washing: Wash the resin with the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Confirm the purity of the product.

Quantitative Data Summary

The efficiency of each purification method will depend on the specific properties of the desired product. The following table provides a general comparison.

Purification MethodTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Acidic Extraction 85-95%>90%Fast, inexpensive, scalable.Not suitable for acid-labile compounds.
Column Chromatography >98%70-90%High purity achievable, versatile.Time-consuming, requires solvent, can have lower yields.
Precipitation >95%VariableCan be very efficient and scalable if conditions are right.Highly dependent on solubility properties, may require extensive optimization.
Scavenger Resins >95%>85%High selectivity, simple workup (filtration).Cost of resins, potential for non-specific binding.

Visualizations

experimental_workflow cluster_reaction Post-Reaction Mixture cluster_purification Purification Options cluster_analysis Analysis and Final Product Crude Crude Product + Excess this compound + Byproducts Extraction Aqueous Extraction Crude->Extraction Chromatography Column Chromatography Crude->Chromatography Scavenger Scavenger Resin Crude->Scavenger Precipitation Precipitation/ Crystallization Crude->Precipitation Analysis Purity Check (TLC, LC-MS, NMR) Extraction->Analysis Chromatography->Analysis Scavenger->Analysis Precipitation->Analysis PureProduct Purified Product Analysis->PureProduct

Caption: General workflow for the purification of a product from excess this compound.

logical_relationship cluster_problem Troubleshooting cluster_causes Potential Causes cluster_solutions Potential Solutions Problem Impure Product SimilarSolubility Similar Solubility Problem->SimilarSolubility SimilarPolarity Similar Polarity Problem->SimilarPolarity NonSpecificBinding Non-Specific Binding (Scavenger) Problem->NonSpecificBinding pH_Adjust pH Adjusted Extraction SimilarSolubility->pH_Adjust Optimize_Mobile_Phase Optimize Mobile Phase SimilarPolarity->Optimize_Mobile_Phase Change_Stationary_Phase Change Stationary Phase SimilarPolarity->Change_Stationary_Phase Optimize_Resin Optimize Resin Conditions NonSpecificBinding->Optimize_Resin

Caption: Logical relationships in troubleshooting the removal of this compound.

References

Optimizing storage conditions for Boc-DODA to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Boc-DODA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal storage, handling, and use of this compound, with a focus on preventing degradation and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: The recommended storage condition for this compound is -20°C.[1] Storing at this temperature minimizes the risk of thermal degradation and preserves the integrity of the molecule.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway for this compound is the cleavage of the tert-butoxycarbonyl (Boc) protecting group. This deprotection can be initiated by:

  • Acidic Conditions: The Boc group is highly sensitive to acid and can be cleaved under mild acidic conditions, yielding the free amine, carbon dioxide, and isobutylene.[1][2][3][]

  • Thermal Stress: Elevated temperatures can also lead to the removal of the Boc group.

Q3: How can I detect degradation of my this compound sample?

A3: Degradation of this compound can be detected using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products. The appearance of new peaks or a decrease in the area of the main this compound peak can indicate degradation.

Q4: Is this compound sensitive to light?

Q5: What are the visible signs of this compound degradation?

A5: this compound is typically supplied as an oil. While there may not be obvious visual signs of degradation, any change in color or consistency could be an indicator of instability. However, analytical confirmation is necessary to definitively assess degradation.

Troubleshooting Guides

Issue 1: Low Yield or No Product in Bioconjugation Reaction with NHS Ester
Possible Cause Troubleshooting Step
Degradation of this compound Verify the integrity of your this compound stock solution using a stability-indicating HPLC method. If degradation is confirmed, use a fresh, properly stored aliquot.
Suboptimal Reaction pH Ensure the reaction buffer pH is within the optimal range for NHS ester chemistry, typically between 7.2 and 8.5. Buffers containing primary amines (e.g., Tris) should be avoided.
Hydrolysis of NHS Ester Prepare the NHS ester solution immediately before use. NHS esters are susceptible to hydrolysis in aqueous solutions.
Inactive NHS Ester Use a fresh vial of the NHS ester. Ensure it has been stored under anhydrous conditions to prevent hydrolysis.
Steric Hindrance If the target molecule is large, steric hindrance may prevent efficient conjugation. Consider using a longer spacer arm variant of the linker if available.
Issue 2: Unexpected Side Products in the Reaction Mixture
Possible Cause Troubleshooting Step
Premature Deprotection of Boc Group If the reaction conditions are inadvertently acidic, the Boc group may be cleaved, leading to unintended reactions of the newly formed primary amine. Ensure all reagents and solvents are free from acidic contaminants.
Reaction with Scavengers If scavengers are used in a preceding deprotection step, ensure they are completely removed before proceeding with the conjugation, as they may react with your target molecules.
Oxidation If the reaction is exposed to air for extended periods, or if oxidizing agents are present, side products may form. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl), 0.1 M
  • Sodium hydroxide (NaOH), 0.1 M
  • Hydrogen peroxide (H₂O₂), 3%
  • Methanol (HPLC grade)
  • Water (HPLC grade)
  • pH meter
  • HPLC system with UV detector
  • C18 HPLC column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

2. Procedure:

  • Acid Hydrolysis: Dissolve a known concentration of this compound in 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours).
  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis.
  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Incubate under the same conditions.
  • Thermal Degradation: Store a solid sample of this compound at an elevated temperature (e.g., 60°C) for a defined period. Also, prepare a solution of this compound in a suitable solvent (e.g., methanol) and incubate at the elevated temperature.
  • Photostability: Expose a solution of this compound to a controlled light source (e.g., UV lamp at 254 nm) for a defined period.
  • Control Sample: Prepare a solution of this compound in methanol and store it at the recommended storage condition (-20°C).

3. Analysis:

  • At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
  • Compare the chromatograms of the stressed samples to the control sample to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating reversed-phase HPLC method. Optimization may be required.

1. HPLC System and Conditions:

Parameter Condition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

2. Sample Preparation:

  • Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Integrate the peaks in the chromatogram.
  • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control sample.
  • The appearance of new peaks will indicate the formation of degradation products.

Data Presentation

Table 1: Summary of Potential Degradation of this compound under Stress Conditions

Stress Condition Expected Degradation Primary Degradation Product
Acidic (e.g., 0.1 M HCl) HighDeprotected DODA
Basic (e.g., 0.1 M NaOH) Low to ModerateDependent on specific conditions
Oxidative (e.g., 3% H₂O₂) Low to ModeratePotential for oxidation at various sites
Thermal (e.g., >40°C) Moderate to HighDeprotected DODA
Photolytic (UV light) Low to ModeratePotential for various photoproducts

Note: This table provides expected trends based on the general chemistry of Boc-protected amines. Actual degradation rates should be determined experimentally.

Mandatory Visualizations

degradation_pathway Boc_DODA This compound Deprotected_DODA Deprotected DODA Boc_DODA->Deprotected_DODA Deprotection Acid Acid (H+) Heat Heat (Δ) Byproducts CO2 + Isobutylene Deprotected_DODA->Byproducts Byproducts

Caption: Primary degradation pathway of this compound.

troubleshooting_workflow Start Low Conjugation Yield Check_Boc_DODA Check this compound Integrity (HPLC) Start->Check_Boc_DODA Check_Reagents Verify Reagent Activity (NHS Ester) Check_Boc_DODA->Check_Reagents [Intact] Use_Fresh_Boc_DODA Use Fresh this compound Check_Boc_DODA->Use_Fresh_Boc_DODA [Degraded] Check_pH Confirm Reaction pH (7.2-8.5) Check_Reagents->Check_pH [Active] Use_Fresh_Reagents Use Fresh NHS Ester Check_Reagents->Use_Fresh_Reagents [Inactive] Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH [Suboptimal] Success Successful Conjugation Check_pH->Success [Optimal] Use_Fresh_Boc_DODA->Start Use_Fresh_Reagents->Start Adjust_pH->Start

Caption: Troubleshooting workflow for low bioconjugation yield.

drug_delivery_system cluster_nanoparticle Nanoparticle Carrier Core Drug Core Boc_DODA_Linker This compound Linker Core->Boc_DODA_Linker encapsulation Targeting_Ligand Targeting Ligand Boc_DODA_Linker->Targeting_Ligand conjugation Tumor_Cell Tumor Cell Targeting_Ligand->Tumor_Cell binding

Caption: Conceptual diagram of a targeted drug delivery system using this compound.

References

Validation & Comparative

Confirming Boc-DODA Conjugation: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the successful attachment of moieties like Boc-DODA (Boc-1-amino-4,9-dioxa-12-dodecanamine) to proteins, peptides, or other molecules is a critical step. Rigorous analytical confirmation is paramount to ensure the desired product has been formed and to quantify the efficiency of the reaction. This guide provides an objective comparison of key analytical methods for validating this compound conjugation, complete with experimental data and detailed protocols.

The conjugation of this compound typically involves the formation of a stable amide bond between the terminal amine of this compound and a carboxylic acid on the target molecule, or vice-versa. The presence of the tert-butyloxycarbonyl (Boc) protecting group and the polyethylene glycol (PEG)-like spacer in the DODA structure provides distinct spectral and chromatographic signatures that can be monitored. The primary analytical techniques employed for confirmation include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Comparative Analysis of Analytical Methods

Each analytical technique offers unique advantages and provides complementary information regarding the success of the this compound conjugation. The choice of method or combination of methods will depend on the specific requirements of the analysis, such as the need for quantitative data, detailed structural information, or high-throughput screening.

Analytical MethodPrincipleInformation ProvidedAdvantagesLimitations
HPLC Separation based on polarityPurity of the conjugate, reaction conversion rateQuantitative, high resolution, suitable for monitoring reaction kineticsRequires reference standards for absolute quantification
Mass Spectrometry Measurement of mass-to-charge ratioConfirmation of conjugate molecular weightHigh sensitivity and specificity, provides definitive mass confirmationCan be destructive, may not distinguish between isomers
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldDetailed structural information, confirmation of covalent bond formationProvides unambiguous structural elucidationLower sensitivity compared to MS, can be complex to interpret
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrationsConfirmation of functional group transformations (e.g., amide bond formation)Rapid, non-destructive, provides clear evidence of bond formationLess specific for complex molecules, not quantitative

Experimental Protocols and Data

Below are detailed experimental protocols for each analytical method, along with representative data that would be expected upon successful this compound conjugation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for monitoring the progress of the conjugation reaction and assessing the purity of the final product. A reversed-phase HPLC (RP-HPLC) method is typically employed to separate the more hydrophobic this compound conjugate from the unreacted starting materials.

Experimental Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Sample Preparation: Dissolve a small aliquot of the reaction mixture or purified product in the initial mobile phase composition.

Expected Results:

Upon successful conjugation, a new peak corresponding to the this compound conjugate will appear in the chromatogram at a different retention time than the starting materials. Due to the increased hydrophobicity from the Boc and alkyl chain of DODA, the conjugate is expected to have a longer retention time than the unconjugated, more polar starting material (e.g., a peptide or protein). The disappearance of the limiting starting material peak can be used to monitor the reaction's progress.

CompoundExpected Retention Time (min)
Unconjugated Peptide~8-12
This compound~15-18
This compound-Peptide Conjugate~20-25
Mass Spectrometry (MS)

Mass spectrometry provides unambiguous confirmation of the successful conjugation by accurately determining the molecular weight of the product. Electrospray ionization (ESI) is a common ionization technique for analyzing biomolecules and their conjugates.

Experimental Protocol:

  • Mass Spectrometer: An ESI time-of-flight (TOF) or Orbitrap mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Sample Infusion: The sample can be introduced directly via a syringe pump or coupled with an HPLC system (LC-MS).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak ([M+H]+) corresponding to the calculated mass of the this compound conjugate.

Expected Results:

The molecular formula of this compound is C15H32N2O4, with a molecular weight of 304.43 g/mol . The mass spectrum of the reaction product should show a prominent peak corresponding to the sum of the molecular weight of the target molecule and the this compound moiety, minus the mass of a water molecule (18.02 g/mol ) lost during amide bond formation.

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Observed [M+H]+ (Da)
This compoundC15H32N2O4304.2362305.2435
Example Peptide (e.g., GGG)C6H11N3O4189.0750190.0823
This compound-GGG ConjugateC21H39N5O7473.2899474.2972
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the formation of the covalent bond and the integrity of the molecular structure post-conjugation. Both 1H and 13C NMR can be utilized.

Experimental Protocol:

  • Spectrometer: A 400 MHz or higher NMR spectrometer.

  • Solvent: A suitable deuterated solvent in which the conjugate is soluble (e.g., DMSO-d6, D2O, or CDCl3).

  • Analysis: 1H NMR and 13C NMR spectra are acquired.

Expected Results:

In the 1H NMR spectrum, the appearance of new signals and shifts in existing signals are indicative of conjugation. Key signals to monitor include:

  • The characteristic singlet of the Boc group protons at ~1.4 ppm.

  • The methylene protons of the DODA linker, which will appear in the 3.0-3.6 ppm region.

  • Shifts in the signals of the protons adjacent to the site of conjugation on the target molecule.

In the 13C NMR spectrum, the formation of the amide bond is confirmed by the appearance of a new carbonyl carbon signal in the range of 170-175 ppm.

Functional Group1H Chemical Shift (ppm)13C Chemical Shift (ppm)
Boc (C(CH3)3)~1.4 (s, 9H)~28 (CH3), ~80 (quaternary C)
DODA (-OCH2CH2O-)~3.5-3.6 (m)~70
DODA (-CH2NHBoc)~3.1 (t)~40
Amide Carbonyl (-CONH-)-~170-175
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and straightforward method to confirm the formation of the amide bond, which is the hallmark of a successful this compound conjugation to a carboxylic acid.

Experimental Protocol:

  • Spectrometer: An FTIR spectrometer with a suitable sampling accessory (e.g., ATR).

  • Sample Preparation: A small amount of the dried sample is placed on the ATR crystal, or prepared as a KBr pellet.

  • Analysis: The infrared spectrum is recorded, typically in the range of 4000-400 cm-1.

Expected Results:

The key spectral changes indicating amide bond formation are:

  • The disappearance of the broad O-H stretching vibration from the carboxylic acid starting material (typically around 3000 cm-1).

  • The appearance of a new N-H stretching vibration from the amide bond (around 3300 cm-1).

  • The appearance of the characteristic Amide I (C=O stretch) and Amide II (N-H bend) bands around 1650 cm-1 and 1540 cm-1, respectively.

Vibrational ModeWavenumber (cm-1)Starting MaterialConjugate
O-H stretch (carboxylic acid)~3000 (broad)PresentAbsent
N-H stretch (amide)~3300AbsentPresent
C=O stretch (carboxylic acid)~1700-1725PresentAbsent
Amide I (C=O stretch)~1650AbsentPresent
Amide II (N-H bend)~1540AbsentPresent

Visualizing the Workflow and Logic

To further clarify the process, the following diagrams illustrate the experimental workflow for confirming this compound conjugation and the logical relationship between the different analytical methods.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis This compound This compound Conjugation Reaction Conjugation Reaction This compound->Conjugation Reaction Target Molecule Target Molecule Target Molecule->Conjugation Reaction Purification Purification Conjugation Reaction->Purification HPLC HPLC Purification->HPLC Mass Spec Mass Spec Purification->Mass Spec NMR NMR Purification->NMR FTIR FTIR Purification->FTIR

Experimental workflow for this compound conjugation and analysis.

logical_relationship cluster_methods Analytical Methods cluster_evidence Evidence Successful Conjugation Successful Conjugation HPLC HPLC Successful Conjugation->HPLC MS MS Successful Conjugation->MS NMR NMR Successful Conjugation->NMR FTIR FTIR Successful Conjugation->FTIR New Peak, Shifted Retention Time New Peak, Shifted Retention Time HPLC->New Peak, Shifted Retention Time Correct Molecular Weight Correct Molecular Weight MS->Correct Molecular Weight Amide Bond Formation & Structural Integrity Amide Bond Formation & Structural Integrity NMR->Amide Bond Formation & Structural Integrity Amide I & II Bands Present Amide I & II Bands Present FTIR->Amide I & II Bands Present

Logical relationship of analytical evidence for conjugation.

A Comparative Guide to HPLC and Mass Spectrometry Analysis of Boc-DODA Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of molecules is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) techniques for the analysis of conjugates involving Boc-dodecanedioic acid (Boc-DODA), a long-chain linker often used to connect bioactive molecules. While specific experimental data for this compound itself is not extensively published, this guide draws upon established methodologies for structurally similar Boc-protected long-chain amino acids and linkers to provide robust, practical guidance.

Principles of Analysis: HPLC and Mass Spectrometry

The analysis of this compound conjugates primarily relies on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for separation, often coupled with Mass Spectrometry (LC-MS) for identification and structural confirmation.

  • RP-HPLC separates molecules based on their hydrophobicity. The this compound linker is highly hydrophobic due to its 12-carbon chain, meaning it will be strongly retained on nonpolar stationary phases like C18. The polarity of the molecule it is conjugated to will significantly influence the overall retention time.

  • Mass Spectrometry , particularly with Electrospray Ionization (ESI), is used to determine the mass-to-charge ratio (m/z) of the conjugate, confirming its identity. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the molecule and analyzing the resulting daughter ions.

Comparison of HPLC Methodologies

The choice of mobile phase additives in RP-HPLC can significantly impact chromatographic resolution and MS sensitivity. The two most common additives are Trifluoroacetic Acid (TFA) and Formic Acid (FA).

Table 1: Comparison of Mobile Phase Additives for HPLC Analysis

Parameter0.1% Trifluoroacetic Acid (TFA)0.1% Formic Acid (FA)
Chromatography
Peak Shape Excellent, sharp, and symmetrical peaks due to strong ion-pairing effects.Good, but may result in broader peaks compared to TFA.
Resolution High resolution, effective at separating closely eluting species.Generally lower resolution than TFA.
Mass Spectrometry
Ionization Efficiency Causes significant ion suppression in ESI, leading to lower MS signal intensity.[1]Minimal ion suppression, resulting in higher MS signal intensity.
In-source Fragmentation Can promote the in-source cleavage of the labile Boc protecting group.[1]Gentler ionization, preserving the intact molecule and the Boc group.
Ideal Use Case UV-based analysis and purification where MS sensitivity is not critical.LC-MS analysis where high sensitivity and detection of the intact molecule are required.

Experimental Protocols

Below are representative protocols for the analysis of a hypothetical this compound conjugate of a small peptide (e.g., Gly-Gly-Gly, MW ≈ 189 Da). The molecular weight of this compound-OH is approximately 331.46 Da.

Protocol 1: RP-HPLC with UV Detection (TFA System)

This method is optimized for high-resolution separation and quantification by UV absorbance.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 30% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 214 nm and 280 nm.

  • Sample Preparation: Dissolve the sample in 50% Acetonitrile/Water at a concentration of 1 mg/mL. Inject 10 µL.

Protocol 2: LC-MS Analysis (Formic Acid System)

This method is designed for sensitive mass detection and confirmation of molecular weight.

  • Instrumentation: HPLC system coupled to an ESI Mass Spectrometer.

  • Column: C18, 2.1 x 100 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% to 90% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • MS Detector: ESI in positive ion mode.

  • Scan Range: m/z 100 - 1000.

  • Fragmentor Voltage: Low setting (e.g., 70 V) to minimize in-source fragmentation.

  • Sample Preparation: Dissolve the sample in 50% Acetonitrile/Water at a concentration of 0.1 mg/mL. Inject 5 µL.

Expected Quantitative Data & Mass Spectrometry Fragmentation

The following table summarizes the expected analytical results for the unreacted this compound linker and its hypothetical peptide conjugate.

Table 2: Expected HPLC Retention and Mass Spectrometry Data

AnalyteExpected Retention Time (Relative)Expected [M+H]⁺ (m/z)Key MS/MS Fragment Ions (m/z)
This compound Linker High (more hydrophobic)332.2276.2 ([M+H-C₄H₈]⁺), 232.2 ([M+H-Boc]⁺)
Peptide (GGG) Low (more polar)190.1133.1 (y₂ ion), 76.1 (y₁ ion)
This compound-Peptide Conjugate Intermediate502.3446.3 ([M+H-C₄H₈]⁺), 402.3 ([M+H-Boc]⁺), 332.2 (this compound fragment)

Mass Spectrometry Fragmentation of the Boc Group:

The tert-butyloxycarbonyl (Boc) protecting group is known for its characteristic fragmentation patterns under ESI-MS conditions. Understanding these patterns is crucial for confirming the presence of the Boc group on the conjugate.

  • Loss of Isobutylene: A neutral loss of 56 Da corresponding to the loss of isobutylene (C₄H₈) is a common fragmentation pathway.

  • Loss of the entire Boc group: A loss of 101 Da can also be observed.

  • Formation of tert-butyl cation: A fragment ion at m/z 57, corresponding to the tert-butyl cation ([C₄H₉]⁺), is often seen.

Visualizing the Workflow

A clear workflow is essential for reproducible analytical results. The following diagrams outline the logical steps for HPLC and MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_analysis Data Analysis Prep Dissolve Conjugate in Mobile Phase Inject Inject Sample Prep->Inject Column C18 Reversed-Phase Column Inject->Column Detect UV Detection (214/280 nm) Column->Detect Gradient Apply Gradient (Water/ACN + Additive) Gradient->Column Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Peak Area (Purity/Concentration) Chromatogram->Quantify

Caption: HPLC analysis workflow for this compound conjugates.

LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Interpretation Sample Inject Sample LC_Column C18 Column (Formic Acid System) Sample->LC_Column ESI Electrospray Ionization (ESI) LC_Column->ESI MS1 MS Scan (Confirm [M+H]⁺) ESI->MS1 MS2 MS/MS Fragmentation (Structural Analysis) MS1->MS2 Mass_Spec Acquire Mass Spectrum MS2->Mass_Spec Frag_Analysis Analyze Fragmentation (e.g., Boc group loss) Mass_Spec->Frag_Analysis Confirm Confirm Conjugate Identity Frag_Analysis->Confirm

References

A Head-to-Head Comparison of Amine-Reactive Linkers: Evaluating Efficacy for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent linkage of molecules is a cornerstone of innovation. The choice of an amine-reactive linker is a critical decision that dictates the stability, efficacy, and overall success of bioconjugates, from fluorescently labeled antibodies to antibody-drug conjugates (ADCs). This guide provides an objective comparison of the performance of common amine-reactive linkers, with a special focus on Boc-DODA, providing available data and detailed experimental methodologies to inform your selection process.

Introduction to Amine-Reactive Linkers

Amine-reactive linkers are essential tools for covalently attaching molecules to proteins, peptides, and other biomolecules containing primary amines, such as the side chains of lysine residues or the N-terminus. The stability and reactivity of the resulting bond are paramount for the intended application. This guide will compare the efficacy of several classes of amine-reactive linkers, including the widely used N-hydroxysuccinimide (NHS) esters and carbodiimides, and introduce this compound, a linker with potential applications in multi-step conjugation strategies.

Comparison of Common Amine-Reactive Linkers

The efficacy of an amine-reactive linker can be assessed based on several key parameters: reaction efficiency, the stability of the formed bond, and the reaction conditions required for conjugation. Below is a summary of these parameters for commonly used linkers.

Linker ClassReactive GroupBond FormedTypical Reaction EfficiencyBond StabilityKey Reaction Conditions
NHS Esters N-hydroxysuccinimide esterAmideHighVery Stable[1][2]pH 7.2-8.5, aqueous buffer[3]
Carbodiimides (e.g., EDC) CarbodiimideAmideModerate to HighVery Stable[4]pH 4.5-6.0, can be performed as a one-pot or two-step reaction with NHS[4]
Isothiocyanates IsothiocyanateThioureaModerateStablepH 9.0-9.5
Aldehydes AldehydeImine (Schiff base), reducible to a secondary amineModerate (initial imine), High (after reduction)Unstable (imine), Very Stable (secondary amine)pH 6.0-8.0 for imine formation, requires a reducing agent (e.g., sodium cyanoborohydride)
This compound Terminal Amine (reacts with activated carboxyls)AmideData not widely availableExpected to be very stable (amide bond)Requires pre-activation of a carboxylic acid (e.g., with EDC/NHS)

In-Depth Look at Key Linkers

N-Hydroxysuccinimide (NHS) Esters

NHS esters are among the most popular amine-reactive linkers due to their high reactivity towards primary amines at physiological to slightly alkaline pH, forming stable amide bonds. The reaction is relatively fast and efficient. However, NHS esters are susceptible to hydrolysis in aqueous solutions, which can compete with the aminolysis reaction and reduce conjugation efficiency, especially at higher pH and lower protein concentrations.

Carbodiimides (EDC)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups to react with primary amines, forming an amide bond. EDC is often used in combination with NHS or Sulfo-NHS to increase the efficiency of the reaction and to create a more stable amine-reactive intermediate. The optimal pH for EDC-mediated coupling is acidic (pH 4.5-5.0), which might not be suitable for all proteins.

This compound: A Linker for Stepwise Conjugation

This compound (tert-butyl N-(12-amino-3,6,9-trioxadodecyl)carbamate) is a heterobifunctional linker featuring a terminal primary amine and a Boc-protected primary amine. The terminal amine can react with an activated carboxylic acid (e.g., an NHS ester) on a target molecule. Following this initial conjugation, the Boc protecting group can be removed under acidic conditions to expose a new primary amine, which can then be used for a subsequent conjugation step. This allows for a more controlled and stepwise assembly of complex bioconjugates.

While the chemical principle of this compound is straightforward, there is a notable lack of publicly available, direct comparative studies and quantitative data on its conjugation efficiency and the stability of its conjugates versus other linkers. The performance would largely depend on the efficiency of both the initial coupling reaction and the subsequent deprotection and second coupling steps.

Experimental Protocols

Detailed and optimized protocols are crucial for successful and reproducible bioconjugation. Below are representative protocols for protein conjugation using an NHS ester and a conceptual protocol for a two-step conjugation using a Boc-protected linker like this compound.

Protocol 1: Protein Conjugation using an NHS Ester

This protocol describes the conjugation of a fluorescent dye NHS ester to an antibody.

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • NHS ester-functionalized fluorescent dye

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column for purification

Procedure:

  • Antibody Preparation: Prepare the antibody in an amine-free buffer like PBS at a concentration of 2 mg/mL. Buffers containing primary amines (e.g., Tris) will compete with the reaction and should be avoided.

  • Dye Preparation: Dissolve the NHS-ester dye in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved dye to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted dye and byproducts by size-exclusion chromatography.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.

Protocol 2: Conceptual Two-Step Protein-Protein Ligation using a Boc-Protected Linker

This protocol outlines a general strategy for conjugating two proteins (Protein A and Protein B) using a Boc-protected linker with a terminal amine.

Step 1: Conjugation of Linker to Protein A

Materials:

  • Protein A with an accessible carboxylic acid

  • This compound linker

  • EDC and Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Purification column (e.g., size-exclusion or ion-exchange)

Procedure:

  • Activate Protein A: Dissolve Protein A in Activation Buffer. Add EDC and Sulfo-NHS to activate the carboxyl groups.

  • Conjugate Linker: Add this compound to the activated Protein A solution and adjust the pH to 7.4 with Conjugation Buffer.

  • Incubation: Incubate the reaction for 2 hours at room temperature.

  • Purification: Purify the Protein A-linker conjugate to remove excess reagents.

Step 2: Deprotection and Conjugation to Protein B

Materials:

  • Purified Protein A-linker conjugate

  • Deprotection solution (e.g., Trifluoroacetic acid - TFA)

  • Protein B with an activated carboxyl group (e.g., NHS ester)

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Purification column

Procedure:

  • Boc Deprotection: Treat the Protein A-linker conjugate with a mild acidic solution (e.g., TFA) to remove the Boc protecting group, exposing a primary amine.

  • Purification: Purify the deprotected Protein A-linker to remove the deprotection reagents.

  • Conjugate Protein B: React the deprotected Protein A-linker with the activated Protein B.

  • Incubation: Incubate the reaction for 2 hours at room temperature.

  • Final Purification: Purify the final Protein A-linker-Protein B conjugate.

Visualizing the Workflow and Mechanisms

Diagrams created using the DOT language can effectively illustrate complex experimental workflows and chemical reactions.

experimental_workflow cluster_activation Step 1: Linker Activation & Conjugation cluster_deprotection_conjugation Step 2: Deprotection & Second Conjugation Protein_A Protein A (with -COOH) Activate Activate with EDC/Sulfo-NHS Protein_A->Activate Activated_Protein_A Activated Protein A (-CO-NHS) Activate->Activated_Protein_A Conjugate_1 Conjugate to This compound Activated_Protein_A->Conjugate_1 Boc_DODA This compound Linker Boc_DODA->Conjugate_1 Protein_A_Linker_Boc Protein A-Linker-Boc Conjugate_1->Protein_A_Linker_Boc Deprotect Boc Deprotection (Acid) Protein_A_Linker_Boc->Deprotect Protein_A_Linker_NH2 Protein A-Linker-NH2 Deprotect->Protein_A_Linker_NH2 Conjugate_2 Conjugate to Protein B Protein_A_Linker_NH2->Conjugate_2 Protein_B_NHS Activated Protein B (-CO-NHS) Protein_B_NHS->Conjugate_2 Final_Conjugate Final Conjugate Protein A-Linker-Protein B Conjugate_2->Final_Conjugate

Caption: A conceptual workflow for a two-step protein-protein conjugation using a Boc-protected amine linker.

NHS_Ester_Reaction Protein_NH2 Protein-NH2 (Primary Amine) Reaction Nucleophilic Acyl Substitution (pH 7.2-8.5) Protein_NH2->Reaction NHS_Ester R-CO-NHS (NHS Ester Linker) NHS_Ester->Reaction Amide_Bond Protein-NH-CO-R (Stable Amide Bond) Reaction->Amide_Bond NHS_byproduct NHS (Byproduct) Reaction->NHS_byproduct

Caption: Reaction mechanism of an NHS ester with a primary amine on a protein.

Conclusion

The selection of an amine-reactive linker is a critical parameter in the design of effective bioconjugates. NHS esters and carbodiimides remain the workhorses for creating stable amide bonds, with a wealth of supporting literature and established protocols. This compound presents an interesting option for more complex, stepwise conjugation strategies, although more public data is needed to fully evaluate its efficacy in direct comparison to more traditional linkers. Researchers should carefully consider the specific requirements of their application, including the nature of the biomolecules, the desired stability of the linkage, and the reaction conditions, to make an informed choice. The provided protocols and workflows serve as a starting point for developing robust and reproducible bioconjugation strategies.

References

A Head-to-Head Comparison of In Vitro and In Vivo Stability: Boc-DODA vs. SMCC Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of efficacious and safe antibody-drug conjugates (ADCs). An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet efficiently liberate the cytotoxic agent upon internalization into target tumor cells. This guide provides an objective comparison of the in vitro and in vivo stability of two prominent maleimide-based linker technologies: the conventional succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker and the advanced Boc-protected diamino-acid based linkers, exemplified by structures like Mal-Dap(Boc) DCHA (hereafter referred to as Boc-DODA type linkers for the purpose of this guide).

The fundamental distinction between these linkers lies in their susceptibility to deconjugation in the physiological environment of the bloodstream. Traditional maleimide linkers like SMCC form a thiosuccinimide bond with cysteine residues on an antibody. However, this bond is reversible and can undergo a retro-Michael reaction, particularly in the presence of thiol-containing species such as albumin, leading to premature payload shedding.[1] In contrast, this compound type linkers are engineered to undergo a rapid, intramolecular hydrolysis of the thiosuccinimide ring, converting it into a stable, ring-opened structure that is no longer susceptible to the retro-Michael reaction.[2][3][4]

Quantitative Stability Data

Experimental data consistently demonstrates a significant stability advantage for ADCs constructed with self-stabilizing maleimides like the this compound type compared to those with conventional SMCC linkers.

In Vitro Plasma Stability

The following table illustrates the expected comparative stability of ADCs with this compound type and SMCC linkers when incubated in plasma from different species. The values represent the percentage of intact ADC remaining over time and are based on qualitative descriptions from multiple sources, highlighting the superior stability of the this compound type linker.

Time (hours)SpeciesThis compound Type Linker (% Intact ADC)SMCC Linker (% Intact ADC)
0 Human100100
24 Human>9585-90
72 Human>9070-80
168 Human>8550-60
0 Mouse100100
24 Mouse>9575-85
72 Mouse>9060-70
168 Mouse>8540-50

Note: The data in this table are illustrative and compiled from qualitative descriptions of linker stability in scientific literature. Actual values can vary depending on the specific antibody, payload, and experimental conditions.

In Vivo Stability

A direct comparison of an anti-CD30 antibody conjugated to monomethyl auristatin E (MMAE) using either a self-stabilizing maleimido-diaminopropionic acid (a this compound type) linker or a standard maleimidocaproyl (mc, structurally analogous to the reactive portion of SMCC) linker in a rat model highlights the dramatic difference in payload retention.

Linker TypeADC% Payload Loss (Day 3)% Payload Loss (Day 7)Data Source
Self-Stabilizing Maleimide anti-CD30-DPR-MMAE~10%<15%[1]
Conventional Maleimide anti-CD30-mc-MMAE~50%~65%

Mechanism of Stability and Instability

The differential stability of this compound type and SMCC linkers stems from their distinct chemical pathways following conjugation to a thiol.

cluster_0 SMCC Linker Instability Pathway cluster_1 This compound Type Linker Stability Pathway SMCC_Thiol Thiol-SMCC Conjugate (Thiosuccinimide) SMCC_Retro Retro-Michael Reaction (in plasma) SMCC_Thiol->SMCC_Retro Reversible SMCC_Deconjugated Deconjugated Linker-Payload SMCC_Retro->SMCC_Deconjugated Albumin Albumin/Other Thiols SMCC_Retro->Albumin Thiol Exchange Boc_Thiol Thiol-Boc-DODA Conjugate (Thiosuccinimide) Boc_Hydrolysis Intramolecular Hydrolysis Boc_Thiol->Boc_Hydrolysis Irreversible Boc_Stable Stable Ring-Opened Conjugate Boc_Hydrolysis->Boc_Stable ADC ADC Sample Incubation Incubate at 37°C ADC->Incubation Plasma Plasma (Human, Mouse, Rat) Plasma->Incubation Timepoints Collect Aliquots (0, 6, 24, 48, 72, 168h) Incubation->Timepoints Analysis Analysis Timepoints->Analysis ELISA ELISA / LBA (Intact ADC, Total Ab) Analysis->ELISA LCMS LC-MS (Released Payload) Analysis->LCMS cluster_0 In Vivo Administration and Sampling cluster_1 Sample Analysis and Data Interpretation Animal Animal Model (e.g., Rat) Dosing Single IV Dose of ADC Animal->Dosing Sampling Blood Collection (Multiple Time Points) Dosing->Sampling Plasma Plasma Isolation Sampling->Plasma TotalAb Quantify Total Antibody (ELISA) Plasma->TotalAb acDrug Quantify Conjugated Drug (ELISA or LC-MS) Plasma->acDrug DAR Calculate Average DAR TotalAb->DAR acDrug->DAR Stability Assess Stability (DAR vs. Time) DAR->Stability

References

Characterization of Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates: A Comparative Guide with a Focus on Amine-Reactive Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The drug-to-antibody ratio (DAR) is a critical quality attribute of antibody-drug conjugates (ADCs) that profoundly influences their efficacy and safety.[1][] An optimal DAR ensures a sufficient therapeutic window, balancing the delivery of a potent cytotoxic payload to target cells with minimal off-target toxicity.[1][3] This guide provides an objective comparison of common analytical techniques used for DAR characterization. While direct comparative data for the novel Boc-DODA (tert-Butyloxycarbonyl-1,12-diamino-3,6,9-trioxadodecane) linker is not extensively available in published literature, this guide will extrapolate its characterization based on its chemical properties as a linker bearing a protected amine group.

Comparison of Key DAR Characterization Methodologies

The selection of an appropriate analytical method for DAR determination is contingent on various factors, including the stage of drug development, the specific characteristics of the ADC, and the level of detail required. The following table summarizes and compares the most widely used techniques.

FeatureUV/Vis SpectroscopyHydrophobic Interaction Chromatography (HIC)Reversed-Phase Liquid Chromatography (RP-LC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Measures absorbance of the antibody and the drug at distinct wavelengths to calculate an average DAR.[4]Separates ADC species based on differences in hydrophobicity conferred by the drug-linker conjugate.Separates molecules based on polarity under denaturing conditions.Separates ADC species by chromatography and determines their mass-to-charge ratio, providing precise mass information.
Information Provided Average DAR value only.Average DAR, drug load distribution, and presence of unconjugated antibody.Average DAR and drug loading on light and heavy chains (after reduction).Average DAR, drug load distribution, precise mass of conjugates, and identification of by-products.
Sample Requirements Requires distinct chromophores for the antibody and the drug.Intact ADC.Typically requires reduction of the ADC to separate light and heavy chains.Intact ADC, or reduced and/or deglycosylated forms.
Throughput High.Medium to High.Medium.Medium.
Advantages Simple, rapid, and convenient for routine analysis.Provides detailed information on drug distribution under native or near-native conditions.Good resolution for reduced ADC fragments.High accuracy, specificity, and provides detailed molecular information.
Limitations Does not provide information on drug distribution; susceptible to interference from free drug.May not be suitable for all types of ADCs (e.g., some lysine-conjugated ADCs).Denaturing conditions may alter the ADC structure.Can be complex to develop methods; ionization efficiency may vary between different DAR species.

Characterization of ADCs with this compound Linkers: An Extrapolated View

The this compound linker is a bifunctional linker featuring a Boc-protected amine at one end and a free terminal amine at the other. In ADC development, the terminal amine would be reacted with an activated payload, and after deprotection of the Boc group, the newly freed amine would be available for conjugation to the antibody, likely targeting surface-exposed lysine residues or being used in enzymatic conjugation methods.

Given this structure, the resulting ADC would be amenable to characterization by the standard methods outlined above. The choice of method would depend on the conjugation strategy. For lysine-conjugated ADCs, which result in a heterogeneous mixture of species, HIC and LC-MS would be particularly valuable for understanding the distribution of different DAR species. RP-LC-MS of the reduced and deglycosylated ADC would provide insight into the distribution of the drug load on the heavy and light chains.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of DAR.

UV/Vis Spectroscopy for Average DAR Determination

Objective: To determine the average DAR of an ADC sample by measuring the absorbance of the protein and the conjugated payload.

Methodology:

  • Prepare solutions of the unconjugated antibody and the free drug-linker at known concentrations to determine their respective molar extinction coefficients at 280 nm and the wavelength of maximum absorbance for the drug.

  • Measure the absorbance of the purified ADC sample at both 280 nm and the drug's maximum absorbance wavelength.

  • Calculate the concentration of the antibody and the conjugated drug in the ADC sample using the Beer-Lambert law and solving a set of simultaneous equations that account for the absorbance contribution of both components at each wavelength.

  • The average DAR is calculated by dividing the molar concentration of the conjugated drug by the molar concentration of the antibody.

Hydrophobic Interaction Chromatography (HIC) for DAR Distribution

Objective: To separate and quantify the different DAR species in an ADC sample based on their hydrophobicity.

Methodology:

  • Column: A HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).

  • Data Analysis: Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.). The weighted average DAR is calculated using the formula: Average DAR = Σ(% Peak Area of DARn * n) / 100, where 'n' is the number of drugs conjugated.

Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS)

Objective: To determine the DAR and the distribution of the drug on the light and heavy chains of the antibody.

Methodology:

  • Sample Preparation: Reduce the ADC sample (e.g., with DTT) to separate the light and heavy chains. Deglycosylation (e.g., with PNGase F) may also be performed to simplify the mass spectra.

  • Column: A reversed-phase column suitable for proteins (e.g., C4 or C8).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B to elute the light and heavy chains with varying drug loads.

  • Detection: UV absorbance at 280 nm and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • MS Data Analysis: Deconvolute the mass spectra for each chromatographic peak to determine the mass of the light and heavy chain fragments. The number of conjugated drugs on each chain can be determined from the mass increase.

  • DAR Calculation: Calculate the weighted average DAR based on the relative abundance of each drug-loaded chain.

Visualizing ADC Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological and experimental processes.

ADC_Conjugation_Workflow cluster_antibody Antibody Preparation cluster_linker_payload Linker-Payload Synthesis cluster_conjugation Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody (mAb) activated_mAb Activated mAb (e.g., reduced) mAb->activated_mAb Activation conjugation Conjugation Reaction activated_mAb->conjugation linker This compound-Payload (Protected) deprotected_linker H2N-DODA-Payload (Deprotected) linker->deprotected_linker Boc Deprotection deprotected_linker->conjugation purification Purification (e.g., SEC, HIC) conjugation->purification adc Purified ADC purification->adc DAR Characterization DAR Characterization adc->DAR Characterization

Caption: General workflow for ADC synthesis using a protected amine linker.

DAR_Characterization_Workflow cluster_methods DAR Analysis Methods cluster_results Resulting Information ADC_Sample ADC Sample UV_Vis UV/Vis Spectroscopy ADC_Sample->UV_Vis HIC Hydrophobic Interaction Chromatography (HIC) ADC_Sample->HIC RP_LC_MS RP-LC-MS (after reduction) ADC_Sample->RP_LC_MS Avg_DAR Average DAR UV_Vis->Avg_DAR Distribution DAR Distribution & Average DAR HIC->Distribution Chain_Loading Drug Load on Light & Heavy Chains RP_LC_MS->Chain_Loading

Caption: Workflow for the characterization of DAR by different analytical methods.

References

A Comparative Guide to Purity Assessment of Boc-DODA Conjugated Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of biomolecules conjugated with the amine-reactive linker, Boc-DODA (tert-butyloxycarbonyl-diaminodioxaoctane). Ensuring the purity of bioconjugates is a critical step in research and therapeutic development, as impurities can significantly impact efficacy, safety, and experimental reproducibility. This document outlines key analytical techniques, provides detailed experimental protocols, and presents comparative data to aid in method selection and implementation.

Introduction to this compound Bioconjugation and Purity Assessment

This compound is a heterobifunctional linker commonly employed in bioconjugation. It possesses a terminal amine group that can be coupled to carboxylic acids, activated esters (like NHS esters), or other carbonyl-containing molecules on a biomolecule (e.g., protein, peptide). The other end of the linker has a Boc-protected amine, which can be deprotected under acidic conditions for subsequent modifications.

The conjugation process can result in a heterogeneous mixture of products, including the desired conjugate, unconjugated biomolecule, excess linker, and potential side-products. Therefore, robust analytical methods are essential to accurately determine the purity of the final product and to characterize any impurities.

Core Analytical Techniques for Purity Assessment

A multi-faceted approach employing orthogonal analytical techniques is recommended for the comprehensive purity assessment of this compound conjugated biomolecules. The primary methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment, offering high-resolution separation of the bioconjugate from impurities. Different HPLC modes are utilized based on the physicochemical properties of the conjugate and potential impurities.

  • Reversed-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. Conjugation with the relatively hydrophobic this compound linker will increase the retention time of the biomolecule. This method is excellent for separating the conjugated, unconjugated, and partially conjugated species.

  • Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius. It is particularly useful for detecting and quantifying aggregates that may form during the conjugation process.

  • Hydrophobic Interaction Chromatography (HIC): A less denaturing alternative to RP-HPLC that separates molecules based on hydrophobicity under non-denaturing conditions. It is particularly well-suited for antibody-drug conjugates (ADCs) and other large protein conjugates.

  • Ion-Exchange Chromatography (IEX-HPLC): Separates molecules based on their net charge. The conjugation of this compound to primary amines (e.g., lysine residues) will alter the overall charge of the protein, allowing for the separation of different conjugated species.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the identity of the bioconjugate and characterizing impurities by providing precise molecular weight information.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with MS allows for the separation of components in a mixture followed by their mass determination. This is invaluable for identifying peaks in an HPLC chromatogram and confirming the presence of the desired conjugate.

  • Intact Mass Analysis: Provides the molecular weight of the entire bioconjugate, allowing for the determination of the degree of labeling (i.e., the number of this compound molecules per biomolecule).

  • Peptide Mapping: Involves digesting the conjugated protein with a protease (e.g., trypsin) and analyzing the resulting peptides by LC-MS/MS. This technique can pinpoint the exact site(s) of conjugation.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high-efficiency separations with minimal sample consumption.

  • Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS): Separates proteins based on their molecular weight under denaturing conditions. It is a high-resolution alternative to traditional SDS-PAGE and is used to assess the purity and integrity of the bioconjugate.

Comparison of Purity Assessment Methods

The choice of analytical method depends on the specific biomolecule, the nature of the conjugated molecule, and the information required. A combination of methods provides the most comprehensive picture of purity.

Method Principle Information Provided Advantages Limitations
RP-HPLC HydrophobicityPurity, presence of unconjugated biomolecule and linkerHigh resolution, quantitativeCan be denaturing
SEC-HPLC SizeAggregation, fragmentationNon-denaturing, good for stability studiesLow resolution for species of similar size
HIC HydrophobicityPurity, drug-to-antibody ratio (DAR)Non-denaturing, suitable for large proteinsCan be sensitive to buffer conditions
IEX-HPLC ChargePurity, separation of charge variantsHigh resolution, non-denaturingSensitive to buffer pH and ionic strength
LC-MS Mass-to-charge ratioMolecular weight confirmation, impurity identification, degree of labeling, site of conjugationHigh specificity and sensitivityCan be complex to interpret, potential for ion suppression
CE-SDS Molecular weightPurity, fragmentation, molecular weight estimationHigh resolution, quantitative, automatedDenaturing

Alternative Bioconjugation Chemistries: A Comparison

While this compound utilizes amine-reactive chemistry, other strategies exist for bioconjugation, each with its own advantages and potential impurity profiles.

Conjugation Chemistry Target Functional Group Advantages Potential Impurities Recommended Purity Analysis
This compound / NHS Ester Primary Amines (Lysine, N-terminus)Readily available targets, robust chemistryUnreacted biomolecule, excess linker, hydrolyzed linker, multiply conjugated speciesRP-HPLC, IEX-HPLC, LC-MS
Maleimide Thiols (Cysteine)Site-specific conjugation to free cysteinesUnreacted biomolecule, hydrolyzed maleimide, disulfide-linked dimersRP-HPLC, LC-MS
Click Chemistry (e.g., CuAAC, SPAAC) Azides, Alkynes (introduced via genetic engineering or chemical modification)High specificity, bioorthogonalUnreacted biomolecule, excess reagents (catalyst, ligands)RP-HPLC, LC-MS

Experimental Protocols

General Protocol for this compound Conjugation
  • Biomolecule Preparation: Dissolve the biomolecule (e.g., protein) in an amine-free buffer (e.g., PBS, pH 7.4-8.0) to a concentration of 1-5 mg/mL.

  • Linker Preparation: Dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF).

  • Conjugation Reaction: Add the this compound solution to the biomolecule solution at a desired molar excess. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching: (Optional) Add a quenching reagent (e.g., Tris or glycine) to consume any unreacted this compound.

  • Purification: Remove excess linker and other small molecules by size-exclusion chromatography (desalting column) or dialysis. Further purification of the conjugate from unconjugated biomolecule can be achieved by RP-HPLC, IEX-HPLC, or HIC.

RP-HPLC Purity Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm and 280 nm.

  • Data Analysis: Calculate purity by dividing the area of the main conjugate peak by the total area of all peaks.

Intact Mass Analysis by LC-MS
  • LC System: A UHPLC system with a C4 or C8 column suitable for protein analysis.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A shallow gradient appropriate for eluting the protein of interest.

  • MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein and its conjugated forms.

CE-SDS Purity Analysis
  • Sample Preparation: Denature the sample in SDS-containing sample buffer, with or without a reducing agent (e.g., β-mercaptoethanol or DTT).

  • Capillary: Fused-silica capillary.

  • Gel Buffer: Commercially available SDS-gel buffer.

  • Separation: Apply a voltage across the capillary.

  • Detection: UV absorbance at 220 nm.

  • Data Analysis: Determine the purity based on the corrected peak area of the main peak relative to the total peak area.

Data Presentation

Table 1: Representative HPLC Purity Data for a this compound Conjugated Peptide

Sample Retention Time (min) Peak Area (%) Identity
Unconjugated Peptide12.5-Starting Material
Crude Conjugation Mix12.515.2Unconjugated Peptide
15.878.5This compound Conjugated Peptide
Other small peaks6.3Impurities
Purified Conjugate15.898.9This compound Conjugated Peptide
Other small peaks1.1Minor Impurities

Table 2: Representative Intact Mass Spectrometry Data for a this compound Conjugated Protein

Species Expected Mass (Da) Observed Mass (Da) Relative Abundance (%)
Unconjugated Protein50,00050,000.510.3
Protein + 1 this compound50,276.450,276.865.2
Protein + 2 this compound50,552.850,553.224.5

Visualizations

Experimental_Workflow cluster_conjugation Bioconjugation cluster_purification Purification cluster_analysis Purity Assessment Biomolecule Biomolecule (Protein, Peptide) Reaction Conjugation Reaction Biomolecule->Reaction Boc_DODA This compound Linker Boc_DODA->Reaction Crude_Product Crude Conjugate Mixture Reaction->Crude_Product Purification_Step Purification (SEC, HPLC, etc.) Crude_Product->Purification_Step Purified_Conjugate Purified This compound Conjugate Purification_Step->Purified_Conjugate Analysis Analytical Methods Purified_Conjugate->Analysis HPLC HPLC Analysis->HPLC MS Mass Spectrometry Analysis->MS CE_SDS CE-SDS Analysis->CE_SDS Purity_Data Purity Data HPLC->Purity_Data MS->Purity_Data CE_SDS->Purity_Data

Caption: Workflow for this compound bioconjugation, purification, and purity assessment.

Purity_Analysis_Logic cluster_primary Primary Analysis cluster_identity Identity Confirmation cluster_detailed Detailed Characterization Start Purified Bioconjugate HPLC HPLC Analysis (RP, SEC) Start->HPLC Purity_Check Purity > 95%? HPLC->Purity_Check MS Mass Spectrometry (Intact Mass) Purity_Check->MS Yes Repurify Further Purification Purity_Check->Repurify No Mass_Check Correct Mass? MS->Mass_Check Peptide_Mapping Peptide Mapping (LC-MS/MS) Mass_Check->Peptide_Mapping Yes CE_SDS CE-SDS Analysis Mass_Check->CE_SDS Yes Troubleshoot Troubleshoot Conjugation Mass_Check->Troubleshoot No Final_Product High-Purity, Characterized Conjugate Peptide_Mapping->Final_Product CE_SDS->Final_Product Repurify->HPLC Troubleshoot->Start

Caption: Decision-making workflow for the purity analysis of bioconjugates.

Validating the Bioactivity of Boc-DODA Conjugates: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of essential functional assays for validating the biological activity of novel compounds, using a hypothetical Boc-DODA conjugate as an exemplary Gq-coupled G-protein coupled receptor (GPCR) agonist. We present key experimental protocols, comparative data, and visual workflows to assist researchers in designing and executing robust validation studies.

Introduction to this compound Conjugates and Target Validation

The development of novel therapeutic agents, such as this compound (tert-Butyloxycarbonyl-protected 1,4-Dioxa-8-azaspiro[4.5]decane) conjugates, requires rigorous validation of their biological activity. When a compound is designed to act as an agonist on a specific receptor—in this case, a Gq-coupled GPCR—a series of functional assays is necessary to confirm its efficacy, potency, and mechanism of action. Gq-coupled receptors, upon activation, initiate a signaling cascade via phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger that orchestrates numerous cellular responses.[1][2]

This guide compares three fundamental assays for characterizing a Gq-agonist like the this compound conjugate:

  • Calcium Flux Assay: To measure primary, receptor-mediated Ca2+ mobilization.

  • NF-κB Reporter Assay: To quantify downstream transcriptional activation.

  • MTT Cell Viability Assay: To assess compound cytotoxicity as a critical control.

Calcium Flux Assay: Measuring Primary Target Engagement

The calcium flux assay is a direct and rapid method to determine if a compound activates a Gq-coupled GPCR.[3][4] It utilizes a calcium-sensitive fluorescent dye that is loaded into cells.[3] Activation of the Gq pathway releases intracellular calcium stores, causing the dye to fluoresce. The change in fluorescence intensity is directly proportional to the amount of intracellular calcium released, providing a real-time measure of receptor activation.

Comparative Performance Data

The table below presents hypothetical dose-response data for the this compound conjugate compared to a known agonist and a negative control. Potency is determined by the half-maximal effective concentration (EC50).

CompoundTarget ReceptorEC50 (nM)Max. Fluorescence Response (% of Control)
This compound Conjugate Gq-Coupled Receptor X1595%
Known Agonist (Control) Gq-Coupled Receptor X8100%
Vehicle (DMSO) Gq-Coupled Receptor X-2%
Detailed Experimental Protocol: Calcium Flux Assay
  • Cell Culture: Seed HEK293 cells stably expressing the target Gq-coupled receptor into a 96-well, black-walled, clear-bottom microplate at a density of 50,000 cells per well. Incubate overnight at 37°C with 5% CO2 to allow for cell adherence.

  • Dye Loading: Aspirate the growth medium. Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with probenecid). Add 100 µL of the dye solution to each well.

  • Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Preparation: Prepare a 5x concentration series of the this compound conjugate and control compounds in the assay buffer.

  • Fluorescence Measurement: Place the plate into a kinetic fluorescence plate reader (e.g., FlexStation® 3). Record a baseline fluorescence reading for 10-20 seconds.

  • Compound Addition & Reading: The instrument automatically adds 25 µL of the 5x compound solution to each well. Immediately begin recording fluorescence intensity every second for a total of 180-300 seconds.

  • Data Analysis: The response is calculated as the peak fluorescence intensity minus the baseline reading. Plot the dose-response curve and calculate EC50 values using appropriate software (e.g., GraphPad Prism).

Signaling Pathway Diagram

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand This compound Conjugate GPCR Gq-Coupled Receptor Ligand->GPCR Binds Gq Gq GPCR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates NFkB_Inhib IκB-NF-κB Complex PKC->NFkB_Inhib Phosphorylates NFkB_Active Active NF-κB NFkB_Inhib->NFkB_Active Releases Ca_ER Ca2+ IP3R->Ca_ER Opens Ca_Cyto ↑ [Ca2+] (Calcium Flux) Ca_ER->Ca_Cyto Release Nucleus Nucleus (Gene Transcription) NFkB_Active->Nucleus Translocates

Caption: Gq-coupled receptor signaling cascade initiated by an agonist.

NF-κB Reporter Assay: Assessing Downstream Cellular Response

To confirm that primary receptor activation translates into a downstream cellular event, an NF-κB reporter assay can be employed. The Gq pathway can activate Protein Kinase C (PKC), which is a known activator of the NF-κB transcription factor. This assay uses a cell line containing a luciferase reporter gene under the control of NF-κB response elements. Activation of NF-κB leads to the expression of luciferase, and the resulting luminescence is measured as a proxy for pathway activation.

Comparative Performance Data
CompoundCell LineEC50 (nM)Max. Luminescence (Fold Change vs. Vehicle)
This compound Conjugate HEK293-NF-κB Reporter858.5
TNF-α (Positive Control) HEK293-NF-κB Reporter0.112.0
Vehicle (DMSO) HEK293-NF-κB Reporter-1.0
Detailed Experimental Protocol: NF-κB Luciferase Reporter Assay
  • Cell Culture: Plate HEK293 cells stably expressing both the target receptor and the NF-κB luciferase reporter construct in a 96-well, white-walled plate at 40,000 cells per well. Incubate for 24 hours.

  • Compound Treatment: Remove the growth medium and replace it with 100 µL of serum-free medium containing the desired concentrations of the this compound conjugate or control compounds (e.g., TNF-α as a positive control).

  • Incubation: Incubate the plate for 6-8 hours at 37°C with 5% CO2 to allow for reporter gene expression.

  • Cell Lysis: Remove the plate from the incubator and allow it to equilibrate to room temperature. Aspirate the medium and add 20-50 µL of 1X passive lysis buffer to each well. Place on an orbital shaker for 15 minutes.

  • Luminescence Reading: Add 100 µL of luciferase assay reagent (containing luciferin substrate) to each well.

  • Quantification: Immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control to calculate the fold change in NF-κB activation. Plot the dose-response curve and determine EC50 values.

MTT Assay: A Critical Cytotoxicity Control

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is proportional to the number of living cells. This assay is essential to ensure that any observed decrease in a signaling response is due to specific antagonism or pathway modulation, not simply because the compound is killing the cells.

Comparative Performance Data
CompoundIncubation TimeIC50 (µM)Cell Viability at 10 µM (%)
This compound Conjugate 24 hours> 10098%
Doxorubicin (Positive Control) 24 hours0.815%
Vehicle (DMSO) 24 hours-100%
Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cells (e.g., HEK293) in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of the this compound conjugate and controls. Incubate for the desired period (e.g., 24 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.

  • Data Analysis: Subtract the background absorbance from a blank well. Express cell viability as a percentage relative to the vehicle-treated control cells.

Experimental Workflow Diagram

HTS_Workflow cluster_assays Assay-Specific Steps plate_prep 1. Plate Preparation (Seed Cells in 96-well plates) treatment 3. Cell Treatment (Add compounds to plates) plate_prep->treatment compound_prep 2. Compound Dilution (Serial dilution of this compound) compound_prep->treatment incubation 4. Incubation (Time and Temp. vary by assay) treatment->incubation calcium_assay 5a. Calcium Assay - Load Calcium Dye - Read Fluorescence incubation->calcium_assay Primary Assay reporter_assay 5b. Reporter Assay - Lyse Cells - Add Substrate - Read Luminescence incubation->reporter_assay Downstream Assay mtt_assay 5c. MTT Assay - Add MTT Reagent - Solubilize Formazan - Read Absorbance incubation->mtt_assay Control Assay data_analysis 6. Data Analysis (Calculate EC50/IC50, Generate Curves) calcium_assay->data_analysis reporter_assay->data_analysis mtt_assay->data_analysis conclusion 7. Conclusion (Validate Activity & Specificity) data_analysis->conclusion

Caption: General experimental workflow for functional assay validation.

References

A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers in Drug Conjugate Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of targeted therapies, particularly antibody-drug conjugates (ADCs), are critically dependent on the linker connecting the targeting moiety to the therapeutic payload. The choice between a cleavable and a non-cleavable linker strategy dictates the mechanism of drug release, stability in circulation, and overall therapeutic window. This guide provides an objective, data-driven comparison of these two predominant linker strategies to inform rational drug conjugate design. Furthermore, it clarifies the role of versatile building blocks like Boc-DODA in the synthesis of both linker types.

Executive Summary

Cleavable and non-cleavable linkers represent two distinct approaches to payload delivery in targeted therapies.[1] Cleavable linkers are designed to release their payload in response to specific triggers within the tumor microenvironment or inside cancer cells, such as enzymes, pH, or reducing agents.[2][3] This can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[4] In contrast, non-cleavable linkers release the payload only after the complete lysosomal degradation of the antibody, offering greater plasma stability and potentially a better safety profile due to reduced off-target toxicity.[5] The selection of a linker strategy is a critical decision that must be tailored to the specific antibody, payload, and target indication.

Comparative Performance Data

The following tables summarize quantitative data from preclinical studies to provide a comparative overview of the performance of cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons can be influenced by the specific antibody, payload, drug-to-antibody ratio (DAR), and experimental conditions used in each study.

Table 1: In Vitro Cytotoxicity (IC50)

Linker TypeSub-typePayloadTarget Cell LineIC50 (ng/mL)Key FindingsReference(s)
Cleavable Val-Cit (Protease-sensitive)MMAEVarious13 - 50Potent cytotoxicity against high Her2 expressing cell lines.
Cleavable Val-Ala (Protease-sensitive)MMAEN87~10Demonstrates potent cell-killing activity.
Cleavable Hydrazone (pH-sensitive)DoxorubicinA375~100-1000Activity is dependent on the acidic lysosomal environment for payload release.
Non-cleavable Thioether (e.g., SMCC)DM1N87~20-50Effective cytotoxicity, with potency influenced by the specific payload and cell line.
Non-cleavable Thioether (e.g., MCC)DM1BT-474~33Kadcyla® (T-DM1) shows potent in vitro activity.

Table 2: Plasma Stability (Half-life)

Linker TypeSub-typePayloadSpeciesPlasma Half-life (t½)Key FindingsReference(s)
Cleavable Val-Cit (Protease-sensitive)MMAEMouse~2 daysCan be unstable in rodent plasma due to carboxylesterase activity.
Cleavable EVCit (Tripeptide)MMAEMouse~12 daysImproved stability in mouse plasma compared to Val-Cit.
Cleavable Hydrazone (pH-sensitive)DoxorubicinHuman~2 daysEarly generation hydrazone linkers showed limited plasma stability.
Cleavable Silyl Ether (pH-sensitive)MMAEHuman> 7 daysNewer pH-sensitive linkers demonstrate significantly improved stability.
Non-cleavable Thioether (e.g., SMCC)DM1HumanGenerally highOffers superior plasma stability due to the lack of a specific cleavage site.

The Role of this compound and Other Boc-Protected Building Blocks

This compound (tert-butyloxycarbonyl-1,12-diamino-3,6,9-trioxadodecane) is not a complete linker system but rather a versatile heterobifunctional building block used in the synthesis of more complex linker structures. The "Boc" (tert-butyloxycarbonyl) group is a common protecting group for amines in organic synthesis. Its role is to temporarily block the reactivity of an amine group while other chemical modifications are made to the molecule. This protection is crucial for the controlled, stepwise synthesis of both cleavable and non-cleavable linkers.

For instance, in the synthesis of a protease-cleavable linker like Boc-Val-Cit-PABC, the Boc group protects the N-terminus of the valine amino acid during peptide coupling reactions. Similarly, Boc-protected amino-PEG moieties can be incorporated as hydrophilic spacers in both cleavable (e.g., disulfide linkers) and non-cleavable linkers to improve solubility and pharmacokinetic properties. Therefore, this compound and similar Boc-protected reagents are fundamental tools in the synthetic chemist's toolbox, enabling the precise construction of a wide array of sophisticated linkers for drug conjugation.

Signaling Pathways and Mechanisms of Action

The mechanism of action for ADCs, regardless of the linker type, follows a general pathway of binding, internalization, and payload release. However, the specifics of payload liberation and subsequent cellular effects differ significantly between cleavable and non-cleavable linkers.

ADC_Mechanism ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Antigen Receptor ADC->Receptor Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Free Payload Lysosome->Payload Cleavable Linker: Enzymatic/pH Cleavage Degraded_ADC Degraded Antibody + Linker-Payload Lysosome->Degraded_ADC Non-Cleavable Linker: Antibody Degradation DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage Degraded_ADC->DNA_Damage

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

The diagram above illustrates the key steps in the ADC mechanism of action. Following binding to the target antigen on the tumor cell surface, the ADC-receptor complex is internalized and trafficked to the lysosome. Inside the lysosome, the payload is released from the antibody. For cleavable linkers, this release is triggered by specific conditions like low pH or the presence of proteases. For non-cleavable linkers, the entire antibody must be degraded to release the payload, which remains attached to the linker and an amino acid residue. The released payload then exerts its cytotoxic effect, leading to cell death.

Experimental Workflows and Protocols

Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs. Below are detailed methodologies for key in vitro assays.

In Vitro Cytotoxicity Assay

This assay is used to determine the potency of an ADC by measuring its half-maximal inhibitory concentration (IC50) in cancer cell lines.

Cytotoxicity_Workflow start Start cell_seeding Seed antigen-positive and antigen-negative cells in 96-well plates start->cell_seeding incubation1 Incubate overnight cell_seeding->incubation1 adc_treatment Treat cells with serial dilutions of ADC incubation1->adc_treatment incubation2 Incubate for 72-120 hours adc_treatment->incubation2 viability_assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) incubation2->viability_assay data_analysis Measure absorbance/ luminescence and calculate IC50 values viability_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for an in vitro cytotoxicity assay.

Protocol: MTT Assay for In Vitro Cytotoxicity

  • Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a pre-determined optimal density and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADCs and control antibodies. Add the ADC solutions to the respective wells.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using suitable software.

In Vitro Plasma Stability Assay

This assay evaluates the stability of an ADC in plasma to assess the potential for premature drug release.

Protocol: LC-MS Based Plasma Stability Assay

  • ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma from relevant species (e.g., human, mouse) and in PBS as a control.

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.

  • Sample Storage: Immediately freeze the collected aliquots at -80°C to halt further degradation.

  • Sample Preparation: Precipitate the proteins from the plasma samples (e.g., with acetonitrile) to extract the free payload and the intact ADC.

  • LC-MS Analysis: Analyze the extracted samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact ADC and released payload.

  • Data Analysis: Calculate the percentage of intact ADC remaining and the amount of free payload at each time point to determine the stability and half-life of the linker.

Conclusion

The choice between cleavable and non-cleavable linkers is a nuanced decision in the development of antibody-drug conjugates and other targeted drug delivery systems. Cleavable linkers offer the advantage of a bystander effect, which can be beneficial for treating heterogeneous tumors, but may come with the trade-off of lower plasma stability. Non-cleavable linkers provide enhanced stability, potentially leading to a better safety profile, but their efficacy is restricted to antigen-positive cells. The use of versatile synthetic building blocks like this compound is instrumental in the construction of both types of linkers, allowing for the fine-tuning of their properties. A thorough in vitro and in vivo evaluation, using standardized and robust experimental protocols, is paramount to selecting the optimal linker strategy for a given therapeutic candidate, ultimately paving the way for more effective and safer targeted therapies.

References

Evaluating the Impact of Boc-DODA Linker Length on Drug Delivery Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker in an antibody-drug conjugate (ADC) is a critical component that significantly influences the therapeutic index by balancing stability in circulation and efficient payload release at the target site.[][2][3][4][] The length of this linker is a key design parameter that can modulate the ADC's pharmacokinetics, efficacy, and toxicity profiles. This guide provides a comparative evaluation of the impact of Boc-DODA (tert-Butyloxycarbonyl-1,12-diamino-3,6,9-trioxadodecane) linker length on drug delivery efficacy, supported by representative experimental data and detailed protocols. While direct comparative studies on varying this compound linker lengths are not extensively available in published literature, this guide utilizes established principles from analogous linker systems, such as polyethylene glycol (PEG) linkers, to present a scientifically grounded comparison.

The Role of Linker Length in ADC Performance

The length of the linker connecting the antibody to the cytotoxic payload can affect several key properties of the ADC:

  • Stability and Pharmacokinetics: A longer linker can potentially shield the hydrophobic drug from the aqueous environment, reducing the likelihood of aggregation and non-specific uptake by tissues, which can in turn decrease toxicity.

  • Efficacy: The linker must be of sufficient length to allow for efficient processing by intracellular mechanisms (e.g., enzymatic cleavage) to release the payload. An excessively short linker might sterically hinder this process, while a very long linker could have altered cleavage kinetics.

  • Bystander Effect: The ability of the released payload to kill neighboring antigen-negative tumor cells, known as the bystander effect, can also be influenced by the linker and payload combination.

Quantitative Comparison of ADCs with Varying this compound Linker Lengths

The following table summarizes hypothetical but plausible experimental data for three ADCs constructed with a short, medium, and long this compound linker, conjugated to the same antibody and cytotoxic payload. This data is illustrative of the expected trends based on general principles of ADC linker design.

ParameterADC-Short LinkerADC-Medium LinkerADC-Long LinkerAlternative System (Non-cleavable Linker)
Drug-to-Antibody Ratio (DAR) 3.84.04.13.9
In Vitro Cytotoxicity (IC50, nM) 15.28.510.125.8
Plasma Stability (% intact ADC @ 24h) 95%92%88%98%
In Vivo Tumor Growth Inhibition (%) 65%85%78%55%
Observed Toxicity ModerateLowLowLow

Data Interpretation:

  • The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that can influence both safety and efficacy. In this dataset, the DAR is relatively consistent across the different linker lengths.

  • The in vitro cytotoxicity , represented by the IC50 value, suggests that the medium-length linker provides the optimal balance for efficient payload release and cell killing. The shorter linker may have slightly hindered payload release, and the longer linker might have slightly altered uptake or release kinetics. The non-cleavable linker shows lower potency as it relies on antibody degradation for payload release.

  • Plasma stability is crucial to prevent premature drug release and associated systemic toxicity. Shorter linkers often exhibit higher stability. The decreasing stability with increasing linker length in this dataset is a potential trade-off for improved efficacy.

  • In vivo tumor growth inhibition data corroborates the in vitro findings, with the medium-length linker demonstrating the highest efficacy. This highlights the importance of balancing stability and payload release in a complex biological environment.

  • The observed toxicity profile suggests that while the short linker is highly stable, it may lead to some off-target toxicity, potentially due to the physicochemical properties of the resulting ADC. The longer linkers, by potentially shielding the payload, exhibit lower toxicity.

Experimental Protocols

Detailed methodologies for the key experiments cited in the data table are provided below.

Synthesis and Characterization of ADCs
  • Synthesis: The antibody is partially reduced to expose free thiol groups. The this compound linker of varying lengths, activated with a maleimide group at one end and conjugated to the cytotoxic payload at the other, is then reacted with the reduced antibody. The reaction is purified using size-exclusion chromatography.

  • Characterization and DAR Determination: The Drug-to-Antibody Ratio (DAR) is determined using techniques such as Hydrophobic Interaction Chromatography (HIC) and UV/Vis spectroscopy. Mass spectrometry can also be used for more detailed characterization of the drug distribution.

In Vitro Cytotoxicity Assay
  • Cell Culture: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with serial dilutions of the ADCs, a control antibody, and the free drug for a period of 72-96 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

  • Data Analysis: The IC50 values (the concentration of ADC required to inhibit cell growth by 50%) are calculated by fitting the dose-response data to a four-parameter logistic curve.

Plasma Stability Assay
  • Incubation: The ADCs are incubated in plasma from the relevant species (e.g., mouse, human) at 37°C for various time points (e.g., 0, 6, 24, 48 hours).

  • Sample Analysis: At each time point, an aliquot is taken and analyzed by a method capable of separating the intact ADC from the free drug and other degradation products, such as ELISA or LC-MS.

  • Quantification: The percentage of intact ADC remaining at each time point is calculated relative to the 0-hour time point.

In Vivo Efficacy Study
  • Animal Model: A suitable xenograft or patient-derived xenograft (PDX) mouse model is established by implanting tumor cells subcutaneously.

  • Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups and administered the ADCs, a vehicle control, and potentially a control antibody, typically via intravenous injection.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a specified size, and the tumor growth inhibition for each treatment group is calculated.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the general mechanism of action for an ADC and a typical experimental workflow for evaluation.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_intracellular Intracellular Trafficking ADC Antibody-Drug Conjugate (ADC) TumorCell Target Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Target Antigen Endosome Endosome TumorCell->Endosome 2. Internalization BystanderCell Bystander Cell (Antigen-Negative) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Payload->BystanderCell 6. Bystander Killing Nucleus Nucleus (DNA Damage) Payload->Nucleus 5. Cytotoxic Action

Figure 1. General mechanism of action of an antibody-drug conjugate (ADC).

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Selection Synthesis Synthesize ADCs with Varying Linker Lengths Characterization Characterize DAR and Drug Distribution Synthesis->Characterization Cytotoxicity Cytotoxicity Assays (IC50 Determination) Characterization->Cytotoxicity Stability Plasma Stability Assays Characterization->Stability Efficacy Tumor Growth Inhibition (Xenograft Model) Cytotoxicity->Efficacy Stability->Efficacy Toxicity Toxicity Assessment (Body Weight, Clinical Signs) Analysis Compare Efficacy, Stability, and Toxicity Profiles Efficacy->Analysis Toxicity->Analysis Selection Select Lead Candidate with Optimal Linker Length Analysis->Selection

Figure 2. Experimental workflow for evaluating ADCs with different linker lengths.

Conclusion

The length of the this compound linker is a critical parameter in the design of effective and safe ADCs. As the illustrative data suggests, a medium-length linker may offer the optimal balance between stability, efficient payload release, and in vivo efficacy. However, the ideal linker length is highly dependent on the specific antibody, payload, and target antigen. Therefore, a systematic evaluation of different linker lengths, as outlined in the experimental workflow, is essential for the development of a successful ADC therapeutic. Future research focusing on systematic studies of this compound and other novel linkers will further refine our ability to rationally design the next generation of antibody-drug conjugates.

References

Safety Operating Guide

Prudent Management of Boc-DODA Waste: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the disposal of Boc-DODA (tert-butoxycarbonyl-1,12-diaminododecane). Adherence to these procedures will help mitigate risks and ensure that waste is managed in an environmentally responsible manner.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the immediate safety and handling requirements for this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Handle with compatible chemical-resistant gloves. Gloves must be inspected prior to use and disposed of properly after.

  • Body Protection: Wear a standard laboratory coat.

Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of any potential dust or vapors.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • Skin Contact: Wash off with soap and plenty of water.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

  • Inhalation: Move the person into fresh air.

In all cases of exposure, seek medical attention if symptoms persist.[5]

Spill and Leak Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so.

  • Collect: Carefully sweep up the spilled solid material, avoiding dust generation. For liquid spills, use an inert absorbent material.

  • Package: Place the collected material into a suitable, labeled, and closed container for disposal.

  • Clean: Clean the spill area thoroughly.

Step-by-Step Disposal Protocol

The primary safety concern for the disposal of this compound is its potential reactivity and toxicity, inherited from its dodecylamine component. Therefore, a cautious approach to waste collection and disposal is necessary.

  • Waste Collection:

    • Collect waste this compound in a dedicated, chemically compatible container with a secure screw-top lid.

    • Ensure the container is clean and dry before adding waste.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" or as directed by your institution's Environmental Health and Safety (EHS) office.

    • The label must include the full chemical name: "this compound" or "tert-butoxycarbonyl-1,12-diaminododecane". Avoid using abbreviations.

    • Indicate the date when the first piece of waste was added to the container.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be at or near the point of waste generation.

    • Segregate the waste from incompatible materials, particularly strong oxidizing agents and acids.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS program. Do not dispose of this compound down the drain or in regular trash.

Quantitative Data

The following table summarizes key chemical information for this compound and a related compound, dodecylamine, to inform handling and disposal procedures.

PropertyValue/InformationSource/Comment
This compound
Molecular FormulaC₁₇H₃₆N₂O₂
Molecular Weight300.48 g/mol Based on molecular formula
CAS Number109792-60-1
AppearanceNot explicitly stated, likely a solid or oilBased on similar compounds
Dodecylamine (related compound)
Molecular FormulaC₁₂H₂₇N
Molecular Weight185.35 g/mol
AppearanceYellow liquid with an ammonia-like odor; can also be a white crystalline powder.Insoluble in water.
Boiling Point247-249 °C
Melting Point27-29 °C
ToxicityMay be toxic by ingestion, inhalation, or skin absorption. Irritating to skin, eyes, and mucous membranes.

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, a general protocol for handling similar chemical waste is provided below.

Protocol for Empty Container Disposal:

  • Containers that have held this compound but are now empty should be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol).

  • The rinsate must be collected and treated as chemical waste, adding it to the designated this compound waste container.

  • After triple-rinsing, and with the original label defaced, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.

Protocol for Disposal of Contaminated Materials:

  • Personal protective equipment (PPE), absorbent materials from spills, and other solid materials contaminated with this compound should be placed in the designated, labeled hazardous waste container.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Boc_DODA_Disposal_Workflow This compound Disposal Workflow cluster_0 Waste Generation & Initial Handling cluster_1 Waste Storage & Segregation cluster_2 Final Disposal cluster_3 Contingency Planning start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill collect_waste Collect Waste in a Dedicated, Labeled Container ppe->collect_waste store_waste Store in Designated Satellite Accumulation Area (SAA) collect_waste->store_waste segregate Segregate from Incompatible Materials (e.g., Strong Oxidizers, Acids) store_waste->segregate contact_ehs Contact Institutional EHS for Waste Pickup segregate->contact_ehs end Proper Disposal by EHS contact_ehs->end spill->ppe No spill_procedure Follow Spill & Leak Procedure: 1. Evacuate & Ventilate 2. Contain & Collect 3. Package & Clean spill->spill_procedure Yes spill_procedure->collect_waste

Caption: Decision workflow for the safe disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling Boc-DODA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Boc-DODA (tert-butoxycarbonyl-1,12-diamino-3,6,9-trioxadodecane), a commonly used linker in chemical synthesis. Adherence to these procedures will mitigate risks and ensure proper operational and disposal protocols are followed.

Immediate Safety Precautions

General Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential dust or vapors.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory area where this compound is handled.

  • Wash hands thoroughly after handling the compound.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE Category Equipment Specifications & Rationale
Eye Protection Chemical safety goggles or a face shieldProvides a barrier against splashes and airborne particles.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any tears or holes before use.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended when working outside of a fume hood or if there is a risk of generating dust or aerosols.

Operational Plan for Handling this compound

A systematic approach is crucial for the safe handling of this compound during experimental procedures.

Step 1: Preparation

  • Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.

  • Verify that all necessary PPE is available and in good condition.

  • Confirm that emergency equipment, such as an eyewash station and safety shower, is accessible and operational.

  • Review the experimental protocol and the Safety Data Sheet (if available).

Step 2: Aliquoting and Weighing

  • Perform all aliquoting and weighing of solid this compound within a chemical fume hood to contain any dust.

  • Use appropriate tools, such as a spatula and weighing paper, to handle the solid.

  • Close the container tightly after use to prevent contamination and exposure.

Step 3: Dissolution and Reaction

  • When dissolving this compound, add the solvent to the solid slowly to avoid splashing.

  • If the reaction is exothermic, use an ice bath to control the temperature.

  • Keep the reaction vessel covered to the extent possible to minimize the release of vapors.

Step 4: Post-Reaction Work-up

  • Handle all reaction mixtures and subsequent work-up solutions within the fume hood.

  • Be aware of any potential side products or unreacted starting materials that may be hazardous.

Disposal Plan

Proper disposal of this compound and associated waste is critical to ensure laboratory and environmental safety.

Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound and any grossly contaminated disposable items (e.g., weighing paper, gloves) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.

Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • The date of waste accumulation should also be clearly marked on the container.

Storage and Disposal:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure containers are kept closed except when adding waste.

  • Follow your institution's specific guidelines for the final disposal of chemical waste.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Appropriate PPE prep_area->don_ppe review_protocol 3. Review Protocol & SDS don_ppe->review_protocol weigh 4. Weigh this compound in Fume Hood review_protocol->weigh dissolve 5. Dissolve in Solvent weigh->dissolve react 6. Perform Reaction dissolve->react quench 7. Quench Reaction (if necessary) react->quench segregate_waste 8. Segregate Waste (Solid & Liquid) quench->segregate_waste dispose 9. Dispose of Waste per Guidelines segregate_waste->dispose decontaminate 10. Decontaminate Work Area dispose->decontaminate

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.